molecular formula C18H21NO3 B15590293 Norarmepavine

Norarmepavine

Cat. No.: B15590293
M. Wt: 299.4 g/mol
InChI Key: NKBBUUNAVOMVER-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-(-)-N-norarmepavine has been reported in Cryptocarya concinna, Cinnamomum philippinense, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

4-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol

InChI

InChI=1S/C18H21NO3/c1-21-17-10-13-7-8-19-16(15(13)11-18(17)22-2)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m0/s1

InChI Key

NKBBUUNAVOMVER-INIZCTEOSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Norarmepavine: A Technical Guide to its Discovery and Isolation from Nelumbo lutea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the benzylisoquinoline alkaloid norarmepavine (B585789), with a specific focus on its discovery and isolation from the American lotus, Nelumbo lutea. This document details the experimental protocols for extraction, purification, and quantification, presents relevant quantitative data, and visualizes key biochemical and experimental pathways.

Introduction: The Significance of this compound

This compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species, including the genus Nelumbo. As a member of this structurally diverse class of compounds, this compound and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These activities include potential cardiovascular, anti-inflammatory, and melanogenesis-inhibiting effects. Nelumbo lutea, a perennial aquatic plant native to North America, has been identified as a source of this promising compound.[1] This guide serves as a technical resource for researchers engaged in the exploration and utilization of this compound for drug discovery and development.

Discovery and Presence in Nelumbo lutea

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Nelumbo lutea is part of the broader benzylisoquinoline alkaloid (BIA) pathway. This pathway commences with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The following diagram illustrates the key steps leading to the formation of this compound.

This compound Biosynthesis Tyrosine1 L-Tyrosine Dopamine Dopamine Tyrosine1->Dopamine Tyrosine2 L-Tyrosine 4_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine2->4_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4_HPAA->Norcoclaurine NCS N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 6OMT, CNMT 3_Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy-N- methylcoclaurine N_Methylcoclaurine->3_Hydroxy_N_Methylcoclaurine CYP80B Reticuline (S)-Reticuline 3_Hydroxy_N_Methylcoclaurine->Reticuline 3'OMT This compound This compound Reticuline->this compound Demethylation Experimental Workflow Plant_Material Dried Nelumbo lutea Leaves Grinding Grinding to Powder Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography LC_MS LC-MS Analysis for Quantification Crude_Alkaloids->LC_MS Fractions Enriched Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation Melanogenesis Signaling Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin This compound This compound This compound->Tyrosinase Inhibition?

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine, a benzylisoquinoline alkaloid, and its related compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on the aquatic plant Nelumbo nucifera (sacred lotus). It details experimental protocols for the extraction and purification of these alkaloids and presents quantitative data on their distribution within various plant tissues. Furthermore, this guide elucidates the key signaling pathways implicated in the biological activities of these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound and Related Alkaloids

The principal natural source of this compound and a rich repository of related benzylisoquinoline alkaloids is the sacred lotus (B1177795), Nelumbo nucifera Gaertn.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]. This aquatic perennial, widely distributed in Asia, has been a cornerstone of traditional medicine for centuries.[2][6] Various parts of the plant, including the leaves, flowers, seeds, and rhizomes, are known to accumulate a diverse array of these alkaloids.[2][6][7]

This compound belongs to the 1-benzylisoquinoline (B1618099) subclass of alkaloids.[7] Other notable related alkaloids found alongside this compound in Nelumbo nucifera include:

  • Armepavine: The N-methylated derivative of this compound.[7]

  • Coclaurine: A precursor in the biosynthesis of many benzylisoquinoline alkaloids.[7]

  • N-methylcoclaurine: The N-methylated form of coclaurine.[7]

  • Nuciferine, Nornuciferine, and Roemerine: Aporphine alkaloids biosynthetically derived from benzylisoquinolines.[7][13]

  • Liensinine, Isoliensinine, and Neferine: Bisbenzylisoquinoline alkaloids.[5]

The distribution and concentration of these alkaloids vary significantly among the different organs of the lotus plant.

Quantitative Distribution of Alkaloids in Nelumbo nucifera

The concentration of this compound and its related alkaloids is not uniform throughout the Nelumbo nucifera plant. The following tables summarize the quantitative data reported in the literature, providing a comparative overview of alkaloid content in different plant parts.

Table 1: Quantitative Analysis of Alkaloids in Nelumbo nucifera Flower Buds [7]

AlkaloidYield (% of CHCl3-soluble fraction)
Nuciferine0.1028
Nornuciferine0.0821
N-methylasimilobine0.0094
Asimilobine0.0345
Pronuciferine0.0195
Armepavine0.0170
This compound 0.0616
N-methylcoclaurine0.0053
Coclaurine0.0042
Norjuziphine0.0003

Table 2: Content of Selected Alkaloids in Different Parts of Nelumbo nucifera Leaves

AlkaloidContent Range (% of dry weight)Reference
Nuciferine0.34 - 0.63[5]
Armepavine0.13 - 0.20[5]
This compound Present, but quantitative data varies[5]

Experimental Protocols

Extraction of Alkaloids from Nelumbo nucifera Flower Buds[7]

This protocol outlines a typical liquid-liquid extraction procedure for the enrichment of the alkaloid fraction from dried plant material.

  • Initial Extraction: Dried and powdered flower buds of Nelumbo nucifera are subjected to reflux extraction with methanol (B129727). This initial step aims to extract a broad spectrum of compounds.

  • Acid-Base Partitioning: The resulting methanol extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 3% aqueous tartaric acid) and an organic solvent such as ethyl acetate. The alkaloids, being basic, will preferentially move into the acidic aqueous phase as their corresponding salts.

  • Basification and Re-extraction: The acidic aqueous layer is then basified to a pH of approximately 9 using a saturated aqueous solution of sodium carbonate. This deprotonates the alkaloid salts, converting them back to their free base form.

  • Final Organic Extraction: The basified aqueous solution is then extracted with a chlorinated solvent like chloroform (B151607). The free base alkaloids will now partition into the chloroform layer.

  • Concentration: The chloroform-soluble fraction is concentrated under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification of this compound

Following the initial extraction, chromatographic techniques are essential for the isolation and purification of individual alkaloids like this compound from the complex crude extract.[15][16][17][18]

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is typically first subjected to column chromatography using silica gel as the stationary phase.[16][17][18] A gradient elution system with a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol) is commonly employed.[18] Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven effective for the separation of alkaloids from Nelumbo nucifera.[9][13][15] This method avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. The choice of the two-phase solvent system is critical for a successful separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often the method of choice.[19][20][21] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like acetic acid to improve peak shape.[7]

Pharmacological Activities and Signaling Pathways

This compound and related alkaloids from Nelumbo nucifera exhibit a range of biological activities. Understanding the underlying molecular mechanisms is crucial for their potential therapeutic development.

Melanogenesis Inhibition

Several alkaloids from Nelumbo nucifera, including this compound, have been shown to inhibit melanogenesis.[7] The primary mechanism for this activity is the direct inhibition of tyrosinase, the key enzyme in the melanin (B1238610) biosynthesis pathway.[22][23][24][25][26]

Melanogenesis_Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibition Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Inflammatory_Response Inflammatory Response Akt->Inflammatory_Response MAPK->Inflammatory_Response This compound This compound & Related Alkaloids This compound->PI3K Modulation This compound->MAPK Modulation

References

The Biosynthesis of Norarmepavine in Nelumbo nucifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelumbo nucifera, commonly known as the sacred lotus (B1177795), is a rich source of benzylisoquinoline alkaloids (BIAs), a diverse group of pharmacologically active compounds. Among these is norarmepavine (B585789), a 1-benzylisoquinoline (B1618099) alkaloid with potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthesis of this compound in Nelumbo nucifera, consolidating current research on its biosynthetic pathway, enzymatic machinery, and regulation. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, offering detailed experimental methodologies and quantitative data to facilitate further investigation and exploitation of this important metabolic pathway.

Introduction

The sacred lotus, Nelumbo nucifera, has been utilized for centuries in traditional medicine and culinary practices across Asia. Its medicinal properties are largely attributed to a complex array of secondary metabolites, with benzylisoquinoline alkaloids (BIAs) being a prominent class. These alkaloids, including this compound and its derivatives, exhibit a range of biological activities, such as anti-cancer, anti-arrhythmic, and anti-HIV properties.[1] this compound, a 1-benzylisoquinoline alkaloid, serves as a key intermediate in the biosynthesis of more complex BIAs and also possesses intrinsic pharmacological value.[1] Understanding the intricate biosynthetic pathway of this compound is crucial for the metabolic engineering of lotus to enhance the production of target alkaloids and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on the enzymatic steps and regulatory networks governing this compound formation in N. nucifera.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Nelumbo nucifera is a multi-step enzymatic process that begins with the aromatic amino acid L-tyrosine. The pathway proceeds through the formation of the central BIA precursor, (R,S)-norcoclaurine, followed by a series of methylation and potential demethylation reactions. A key feature of BIA metabolism in lotus is the prevalence of (R)-enantiomers, in contrast to the more common (S)-enantiomers found in other BIA-producing plants like opium poppy.[2]

The proposed biosynthetic pathway is as follows:

  • Formation of Dopamine (B1211576) and 4-Hydroxyphenylacetaldehyde (4-HPAA): The pathway initiates with the conversion of L-tyrosine into two key precursors: dopamine and 4-HPAA.[3]

  • Pictet-Spengler Condensation to (R,S)-Norcoclaurine: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation reaction to form the foundational 1-benzylisoquinoline scaffold of (R,S)-norcoclaurine. In contrast to many other plants where this step is catalyzed by a stereospecific norcoclaurine synthase (NCS), evidence suggests that in N. nucifera, this condensation may occur spontaneously and non-enzymatically, resulting in a racemic mixture of (R)- and (S)-norcoclaurine.[2]

  • O-Methylation to (R,S)-Coclaurine: The 6-hydroxyl group of norcoclaurine is methylated to yield coclaurine (B195748). This reaction is catalyzed by a norcoclaurine 6-O-methyltransferase (6OMT). The enzyme NnOMT1 has been identified as the primary 6OMT in lotus, showing a preference for the (R)-norcoclaurine enantiomer.[2][4]

  • N-Methylation to (R,S)-N-Methylcoclaurine: The secondary amine of coclaurine is then methylated by a coclaurine N-methyltransferase (CNMT) to produce N-methylcoclaurine.[3]

  • O-Methylation to (R,S)-Armepavine: The 7-hydroxyl group of N-methylcoclaurine is methylated to form armepavine (B1667600). This step is catalyzed by a 7-O-methyltransferase (7OMT). NnOMT5 and NnOMT7 have been characterized as non-stereospecific 7-O-methyltransferases in lotus.[2][5]

  • Demethylation to this compound: this compound is the N-demethylated form of armepavine. While the specific enzyme responsible for this final step in N. nucifera has not yet been definitively characterized, it is hypothesized to be catalyzed by an N-demethylase. The isolation of N-demethylarmepavine from lotus leaves supports this proposed demethylation step.[6]

Visualization of the Biosynthetic Pathway

This compound Biosynthesis in Nelumbo nucifera cluster_precursors Precursor Synthesis cluster_core_bia Core Benzylisoquinoline Alkaloid Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (R,S)-Norcoclaurine Dopamine->Norcoclaurine Spontaneous Condensation 4-HPAA->Norcoclaurine Coclaurine (R,S)-Coclaurine Norcoclaurine->Coclaurine Nn6OMT (NnOMT1) N-Methylcoclaurine (R,S)-N-Methylcoclaurine Coclaurine->N-Methylcoclaurine NnCNMT Armepavine (R,S)-Armepavine N-Methylcoclaurine->Armepavine Nn7OMT (NnOMT5/7) This compound (+)-R-Norarmepavine Armepavine->this compound N-Demethylase (putative)

Proposed biosynthetic pathway of this compound in Nelumbo nucifera.

Quantitative Data

The accumulation of this compound and its precursors varies significantly across different tissues of Nelumbo nucifera and developmental stages. Quantitative analysis, typically performed using liquid chromatography-mass spectrometry (LC-MS), provides valuable insights into the spatial and temporal regulation of the biosynthetic pathway.

Table 1: Quantitative Analysis of this compound and Related Alkaloids in Nelumbo nucifera Flower Parts.

CompoundPetal (µg/g dry weight)Receptacle (µg/g dry weight)Stamen (µg/g dry weight)
Norcoclaurine---
Coclaurine1.8 ± 0.21.5 ± 0.12.5 ± 0.1
N-Methylcoclaurine10.5 ± 0.88.9 ± 0.515.2 ± 0.7
This compound 2.2 ± 0.2 1.9 ± 0.1 3.1 ± 0.2
Armepavine25.6 ± 2.121.5 ± 1.538.9 ± 2.5

Data adapted from a quantitative analysis of alkaloids in lotus flowers.[7] Values are presented as mean ± standard deviation. "-" indicates not detected or below the limit of quantification.

Table 2: Kinetic Properties of NnOMT6, an O-Methyltransferase from Nelumbo nucifera.

SubstrateKm (µM)kcat/Km (M-1s-1)
(S)-Norcoclaurine281.7316.59 ± 1.48
Caffeic Acid216.03120.44 ± 13.10

This table presents the kinetic parameters of NnOMT6, which exhibits 6-O-methyltransferase activity on (S)-norcoclaurine.[8] The data indicates that while NnOMT6 can methylate norcoclaurine, it shows a higher catalytic efficiency with caffeic acid, suggesting potential substrate promiscuity.

Regulation of this compound Biosynthesis

The biosynthesis of BIAs in Nelumbo nucifera is a tightly regulated process, influenced by developmental cues and environmental stimuli. The jasmonate signaling pathway plays a pivotal role in orchestrating the expression of key biosynthetic genes.

The transcription factors NnMYC2 and NnMYB14 have been identified as key regulators.[9][10] NnMYC2, a core component of the jasmonate signaling cascade, directly binds to the promoter of NnMYB14 and activates its expression.[10] NnMYB14, in turn, binds to the promoters of downstream BIA biosynthetic genes, including NnCYP80G and NnCYP80A, which are involved in the synthesis of aporphine (B1220529) and bis-benzylisoquinoline alkaloids, respectively, that derive from the same pathway as this compound.[10] This hierarchical regulatory cascade provides a mechanism for the coordinated up-regulation of the BIA pathway in response to jasmonate signaling.

Visualization of the Regulatory Pathway

Regulatory Pathway of BIA Biosynthesis in Nelumbo nucifera Jasmonate Signal Jasmonate Signal NnMYC2 NnMYC2 Jasmonate Signal->NnMYC2 activates NnMYB14_promoter NnMYB14 promoter NnMYC2->NnMYB14_promoter binds to NnMYB14 NnMYB14 NnMYB14_promoter->NnMYB14 induces expression BIA_gene_promoters BIA Gene Promoters (e.g., NnCYP80G) NnMYB14->BIA_gene_promoters binds to BIA_Biosynthesis Benzylisoquinoline Alkaloid Biosynthesis BIA_gene_promoters->BIA_Biosynthesis activates transcription

Jasmonate signaling pathway regulating BIA biosynthesis in N. nucifera.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of N. nucifera Methyltransferases in E. coli

This protocol describes the expression and purification of recombinant methyltransferase enzymes for subsequent in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET expression vector with an N-terminal His6-tag

  • LB medium and agar (B569324) plates with appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transformation: Transform the pET vector containing the methyltransferase cDNA into competent E. coli BL21(DE3) cells and plate on selective LB agar. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 500 mL of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight at 18°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 20 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with 10 column volumes of wash buffer. Elute the recombinant protein with 5 column volumes of elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol is for determining the catalytic activity and substrate specificity of a purified recombinant O-methyltransferase.

Materials:

  • Purified recombinant O-methyltransferase

  • Substrate stock solutions (e.g., 10 mM (R,S)-norcoclaurine in DMSO)

  • S-adenosyl-L-methionine (SAM) stock solution (10 mM in water)

  • Reaction buffer (100 mM Tris-HCl, pH 7.5)

  • Methanol (B129727) (for quenching the reaction)

  • LC-MS system for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 10 µL of 10x reaction buffer (final concentration 100 mM)

    • 1 µL of substrate stock solution (final concentration 100 µM)

    • 5 µL of SAM stock solution (final concentration 500 µM)

    • Purified enzyme (e.g., 1-5 µg)

    • Nuclease-free water to a final volume of 100 µL

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Quenching: Stop the reaction by adding 100 µL of ice-cold methanol.

  • Analysis: Centrifuge the quenched reaction at 15,000 x g for 10 minutes to pellet any precipitated protein. Analyze the supernatant by LC-MS to detect and quantify the methylated product (e.g., coclaurine).

Quantitative Analysis of Alkaloids by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and related alkaloids in N. nucifera tissues.

Materials:

  • Freeze-dried and powdered N. nucifera tissue

  • Extraction solvent (e.g., methanol with 0.1% formic acid)

  • LC-MS/MS system with a C18 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Certified reference standards for this compound, armepavine, coclaurine, and N-methylcoclaurine

Procedure:

  • Extraction: Extract 100 mg of powdered plant tissue with 1 mL of extraction solvent by vortexing and sonication. Centrifuge at 15,000 x g for 15 minutes. Collect the supernatant. Repeat the extraction twice and combine the supernatants.

  • Sample Preparation: Evaporate the combined supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase composition. Filter through a 0.22 µm syringe filter before analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • Perform a gradient elution from 5% to 95% mobile phase B over 20 minutes.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for each target alkaloid in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Prepare a calibration curve using the certified reference standards. Quantify the alkaloids in the plant extracts by comparing their peak areas to the calibration curve.

Visualization of Experimental Workflow

Experimental Workflow for Studying this compound Biosynthesis cluster_gene_to_protein From Gene to Purified Enzyme cluster_enzyme_characterization Enzyme Characterization cluster_in_planta_analysis In Planta Analysis Gene_Cloning Clone Methyltransferase Gene into pET Vector Transformation Transform into E. coli BL21(DE3) Gene_Cloning->Transformation Expression Induce Protein Expression with IPTG Transformation->Expression Purification Purify Recombinant Protein via Ni-NTA Chromatography Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Purified Enzyme LCMS_Analysis LC-MS Analysis of Reaction Products Enzyme_Assay->LCMS_Analysis Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) LCMS_Analysis->Kinetic_Analysis Tissue_Extraction Extract Alkaloids from N. nucifera Tissues LCMS_Quantification LC-MS/MS Quantification of Alkaloids Tissue_Extraction->LCMS_Quantification Gene_Expression RNA Extraction and qRT-PCR Tissue_Extraction->Gene_Expression

A generalized experimental workflow for the study of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Nelumbo nucifera is a fascinating example of plant specialized metabolism, characterized by a unique combination of enzymatic and potentially spontaneous reactions, as well as a distinct stereochemical preference. While significant progress has been made in elucidating the core pathway and its regulation by the jasmonate signaling cascade, several areas warrant further investigation. The definitive identification and characterization of the N-demethylase responsible for the conversion of armepavine to this compound remains a key missing piece of the puzzle. A deeper understanding of the substrate specificities and kinetic properties of all enzymes in the pathway will be crucial for effective metabolic engineering strategies. Furthermore, exploring the interplay of other signaling pathways and environmental factors in regulating BIA biosynthesis will provide a more holistic view of this complex metabolic network. The knowledge and methodologies presented in this guide offer a solid foundation for future research aimed at harnessing the full potential of Nelumbo nucifera as a source of valuable pharmaceuticals.

References

Preliminary Studies on Norarmepavine's Mechanism of Action: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preliminary studies on the mechanism of action of Norarmepavine, publicly available research detailing its specific signaling pathways, quantitative effects, and experimental protocols remains elusive. Current scientific literature primarily focuses on the synthesis of other compounds from this compound and the broader activities of alkaloids from related plant species.

This compound is a benzylisoquinoline alkaloid, a class of compounds known for a wide range of biological activities.[1] However, specific investigations into its direct mechanism of action are not yet present in the accessible body of scientific research.

Chemical and Synthetic Information

This compound, with the chemical formula C18H21NO3, is cataloged in chemical databases such as PubChem.[2] Its primary role in the documented literature has been as a precursor molecule in the synthesis of other alkaloids. For instance, it has been utilized in the expedient synthesis of (S)- and (R)-norcoclaurine.[3] This process involves a Bischler-Napieralski synthesis to prepare (+/-)-Norarmepavine, followed by reaction with (S)-(-)-1-phenylethylisocyanate and subsequent alcoholysis to yield the respective stereoisomers of this compound.[3]

Broader Context of Related Alkaloids

While direct studies on this compound are lacking, research into other alkaloids from plants where it is found, such as Nelumbo nucifera (the lotus (B1177795) plant), provides some context. Studies on aporphine (B1220529) alkaloids from Nelumbo nucifera have demonstrated effects on glucose consumption in 3T3-L1 adipocytes, suggesting a potential role in metabolic pathways.[4] These studies, however, did not test this compound itself. The investigation into these related compounds suggests that the broader family of alkaloids to which this compound belongs may have interesting pharmacological properties worthy of future investigation.

Future Research Directions

The absence of specific mechanism of action studies for this compound represents a significant knowledge gap. Future research could explore its potential interactions with various cellular targets, including receptors, enzymes, and signaling proteins. Given the activities of structurally similar alkaloids, initial investigations could focus on pathways related to metabolic regulation, neurological activity, and cellular proliferation.

A logical workflow for future preliminary studies on this compound's mechanism of action is proposed below.

Proposed workflow for investigating this compound's mechanism of action.

References

Norarmepavine: A Technical Guide on its Core Chemistry and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine (B585789) is a naturally occurring benzyltetrahydroisoquinoline alkaloid found in various plant species, most notably in the sacred lotus (B1177795) (Nelumbo nucifera) and the American lotus (Nelumbo lutea). As a key intermediate in the biosynthesis of a wide array of more complex isoquinoline (B145761) alkaloids, this compound holds significant biological importance. This technical guide provides an in-depth overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on its pharmacological potential. The document summarizes the limited available quantitative data, details relevant experimental methodologies, and illustrates its biosynthetic context.

Introduction

This compound, a member of the extensive family of benzylisoquinoline alkaloids (BIAs), occupies a central position in the metabolic pathways of numerous medicinal plants. Structurally, it is characterized by a tetrahydroisoquinoline core linked to a benzyl (B1604629) group. Specifically, it possesses two methoxy (B1213986) groups at the 6 and 7 positions of the isoquinoline ring and a hydroxyl group at the 4' position of the benzyl ring. Its significance stems from its role as a direct biosynthetic precursor to armepavine (B1667600) (through N-methylation) and its derivation from coclaurine (B195748) (via O-methylation). While research on this compound itself is not as extensive as for some of its more complex derivatives, its foundational role in alkaloid biosynthesis makes it a molecule of considerable interest for understanding plant secondary metabolism and for potential applications in synthetic biology and drug development.

Chemical Properties and Synthesis

  • Chemical Formula: C₁₈H₂₁NO₃

  • Molar Mass: 315.37 g/mol

  • Classification: Benzyltetrahydroisoquinoline Alkaloid

The synthesis of this compound has been approached through various chemical strategies, often as a means to access its more complex derivatives. A common synthetic route is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine. Enantioselective syntheses have also been developed to obtain specific stereoisomers, which is crucial as the biological activity of alkaloids is often stereospecific.

Biological Significance and Pharmacological Activities

The biological activities of this compound are not extensively documented with specific quantitative data in publicly accessible literature. Early pharmacological screenings from 1963 indicated that at high oral doses (200 mg/kg), this compound can induce mydriasis (dilation of the pupil), bradypnea (abnormally slow breathing), and a decrease in spontaneous motor activity in animal models. However, detailed dose-response data and the precise mechanisms of action remain to be fully elucidated.

Given its structural similarity to other BIAs that are known to interact with adrenergic and dopaminergic receptors, it is plausible that this compound may exhibit affinity for these G-protein coupled receptors. Such interactions could potentially explain the observed physiological effects. For instance, interaction with adrenergic receptors could influence pupil dilation and respiratory rate, while effects on dopamine (B1211576) receptors could modulate motor activity. Further research is required to determine the specific receptor binding affinities and functional activities of this compound.

Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of various benzylisoquinoline alkaloids in plants. The pathway begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to (S)-norcoclaurine, the central precursor for most BIAs. (S)-norcoclaurine is then methylated to form (S)-coclaurine. Subsequent methylation of (S)-coclaurine at the 6-hydroxyl group by the enzyme coclaurine O-methyltransferase (6OMT) yields N-methylcoclaurine, which is then N-methylated by coclaurine N-methyltransferase (CNMT) to produce armepavine. This compound is an intermediate in this pathway, formed by the O-methylation of norcoclaurine.

Norarmepavine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->p_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine p_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine SAM (NMT) This compound This compound Norcoclaurine->this compound SAM (OMT) N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine SAM (6OMT) Armepavine Armepavine N_Methylcoclaurine->Armepavine SAM (7OMT) This compound->Armepavine SAM (NMT) Other_BIAs Other Benzylisoquinoline Alkaloids Armepavine->Other_BIAs

Biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a significant lack of publicly available, specific quantitative data (e.g., Ki, IC₅₀, EC₅₀ values) detailing the binding affinities and functional activities of this compound at various biological targets. The early reports of its pharmacological effects did not provide the detailed dose-response relationships that are standard in modern pharmacological studies. The table below is provided as a template for future research findings.

Biological TargetAssay TypeLigandKi (nM)IC₅₀ (nM)EC₅₀ (nM)Reference
Data Not Available

Experimental Protocols

While specific protocols for testing this compound are not detailed in the available literature, the following are generalized, standard experimental protocols for assessing the types of biological activities that have been anecdotally reported for this compound.

Assessment of Spontaneous Motor Activity (Open Field Test)

This protocol is used to evaluate the effect of a substance on general locomotor activity and anxiety-like behavior in rodents.

Workflow:

Open_Field_Test cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimatization Acclimatize animals to testing room (30-60 min) Drug_Admin Administer this compound or vehicle (i.p. or p.o.) Acclimatization->Drug_Admin Placement Place animal in center of open field arena Drug_Admin->Placement Recording Record activity for a set duration (e.g., 15-30 min) using video tracking Placement->Recording Analysis Analyze tracking data for: - Total distance traveled - Time in center vs. periphery - Rearing frequency Recording->Analysis

Workflow for the Open Field Test.

Methodology:

  • Apparatus: A square or circular arena with walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone for analysis.

  • Procedure:

    • Animals (typically mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

    • The test compound (this compound) or vehicle is administered at the desired dose and route (e.g., intraperitoneal, oral).

    • After a specified pre-treatment time, the animal is placed in the center of the open field arena.

    • Behavior is recorded for a set period (e.g., 15-30 minutes) using an overhead video camera connected to a tracking software.

    • The arena is thoroughly cleaned between each animal to remove olfactory cues.

  • Data Analysis: The tracking software analyzes various parameters, including total distance traveled, velocity, time spent in the center versus the periphery of the arena, and the number of vertical rears. A significant decrease in total distance traveled compared to the vehicle control group would indicate a reduction in spontaneous motor activity.

Assessment of Respiratory Rate (Whole-Body Plethysmography)

This non-invasive method is used to measure respiratory parameters in conscious, unrestrained rodents.

Methodology:

  • Apparatus: A whole-body plethysmograph consists of a sealed chamber with a sensitive pressure transducer.

  • Procedure:

    • The animal is placed inside the chamber and allowed to acclimate for a period until it is calm.

    • As the animal breathes, the pressure changes within the chamber are recorded by the transducer. These pressure fluctuations are directly related to the tidal volume and breathing frequency.

    • The system is calibrated by injecting a known volume of air into the chamber.

  • Data Analysis: The recorded pressure signals are analyzed to calculate several respiratory parameters, including respiratory rate (breaths per minute), tidal volume (the volume of air inhaled or exhaled in a single breath), and minute ventilation (the total volume of air inhaled or exhaled per minute). A significant decrease in the respiratory rate compared to the vehicle control group would indicate bradypnea.

Assessment of Mydriasis (Pupillometry)

This protocol measures changes in pupil diameter in response to a substance.

Methodology:

  • Apparatus: A pupillometer or a high-resolution camera with a macro lens, and a controlled light source.

  • Procedure:

    • The animal is gently restrained, and baseline pupil diameter is measured under controlled lighting conditions.

    • The test substance (this compound) can be administered systemically (e.g., intraperitoneally) or topically to the eye.

    • Pupil diameter is then measured at regular intervals following administration.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point. A significant increase in pupil diameter compared to the vehicle control group indicates mydriasis.

Conclusion and Future Directions

This compound is a structurally simple yet biologically significant benzyltetrahydroisoquinoline alkaloid. Its primary importance lies in its role as a key intermediate in the biosynthesis of a vast array of pharmacologically active alkaloids. While early studies suggest that this compound itself possesses central nervous system and autonomic activity, a comprehensive understanding of its pharmacology is currently lacking.

Future research should focus on several key areas:

  • Quantitative Pharmacological Profiling: A systematic evaluation of this compound's binding affinity and functional activity at a broad range of receptors, particularly adrenergic, dopaminergic, and serotonergic receptors, is needed to elucidate its mechanism of action.

  • In Vivo Studies: Detailed dose-response studies are required to confirm and quantify the effects of this compound on motor activity, respiration, and pupillary function.

  • Stereospecific Activity: As with many alkaloids, the different stereoisomers of this compound may possess distinct pharmacological profiles. The synthesis and evaluation of the individual (R)- and (S)-enantiomers are crucial.

  • Synthetic Biology Applications: Given its central role in BIA biosynthesis, the enzymes involved in the production of this compound are attractive targets for metabolic engineering to enhance the production of valuable downstream alkaloids in microbial or plant-based systems.

A deeper understanding of the biological significance of this compound will not only provide insights into the complex world of plant natural products but may also unveil new opportunities for the development of novel therapeutic agents.

Norarmepavine as a Precursor in Alkaloid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Norarmepavine (B585789), a tetrahydrobenzylisoquinoline alkaloid, serves as a key intermediate in the biosynthesis of a diverse array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathways originating from this compound, detailing the enzymes involved, their catalytic mechanisms, and the resulting alkaloid structures. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key enzymatic assays are provided to facilitate further research in this field. This document aims to be a comprehensive resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction

The intricate world of plant-derived natural products offers a vast reservoir of chemical diversity with profound implications for human health. Among these, the benzylisoquinoline alkaloids (BIAs) stand out for their structural complexity and wide range of pharmacological properties, including analgesic, antimicrobial, and anticancer activities. The biosynthesis of these valuable compounds involves a series of enzymatic transformations starting from the amino acid tyrosine. A pivotal intermediate in many of these pathways is the tetrahydrobenzylisoquinoline alkaloid, this compound. Understanding the role of this compound as a precursor is crucial for elucidating the biosynthetic logic of various BIAs and for developing metabolic engineering strategies to enhance their production. This guide will focus on the known and putative biosynthetic transformations of this compound, providing a technical overview for researchers in the field.

Biosynthetic Pathways Originating from this compound

This compound is strategically positioned in the BIA biosynthetic network to be channeled into different structural classes of alkaloids. The primary transformations involve N-methylation and oxidative C-C coupling, leading to the formation of armepavine (B1667600) and subsequently to proaporphine and aporphine (B1220529) alkaloids.

N-methylation of this compound to Armepavine

The first committed step in the downstream metabolism of this compound is its N-methylation to yield armepavine. This reaction is catalyzed by the enzyme coclaurine (B195748) N-methyltransferase (CNMT) , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

The reaction is as follows:

(S)-Norarmepavine + S-Adenosyl-L-methionine → (S)-Armepavine + S-Adenosyl-L-homocysteine

While CNMTs are known to have broad substrate specificity, studies on the CNMT from Lindera chinensis have shown its capability to methylate both this compound and armepavine.

Conversion of Armepavine to Proaporphine Alkaloids

Following its formation, armepavine can undergo intramolecular oxidative C-C phenol (B47542) coupling to form proaporphine alkaloids. This reaction is catalyzed by cytochrome P450 monooxygenases belonging to the CYP80G family . Specifically, (R)-armepavine is converted to the proaporphine alkaloid pronuciferine (B1678250).

The reaction involves the formation of a diradical species, leading to the characteristic spirocyclic dienone structure of proaporphines.

(R)-Armepavine → (+)-Pronuciferine

Pronuciferine can then be further metabolized to aporphine alkaloids through dienone-phenol rearrangement.

Quantitative Data on Enzymatic Conversions

Quantitative kinetic data for the enzymes directly utilizing this compound and its immediate derivatives are limited in the literature. However, data from studies on related substrates and enzymes provide valuable insights into the potential efficiency of these biosynthetic steps.

EnzymeSubstrateProductPlant SourceKmVmaxkcatReference
Coclaurine N-methyltransferase (CNMT)Norreticuline (B8769265)(S)-ReticulineCoptis japonica0.38 mM--[1]
Pavine (B1216701) N-methyltransferase(±)-TetrahydropapaverineLaudanosineThalictrum flavum130 ± 20 µM1.9 ± 0.1 pkat/µg0.091 s⁻¹[2]
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)(S)-N-methylcoclaurine(S)-3'-hydroxy-N-methylcoclaurineEschscholzia californica15 µM--[3]

Experimental Protocols

This section provides detailed methodologies for the heterologous expression of the involved enzymes and the subsequent enzymatic assays.

Heterologous Expression and Purification of Coclaurine N-methyltransferase (CNMT)

This protocol is adapted from methods used for the expression and purification of plant-derived N-methyltransferases.

4.1.1. Gene Cloning and Expression Vector Construction:

  • The open reading frame of the target CNMT gene (e.g., from L. chinensis) is amplified by PCR from a cDNA library.

  • The PCR product is cloned into an E. coli expression vector, such as pET-28a(+), which provides an N-terminal hexahistidine (His6) tag for purification.

  • The construct is verified by DNA sequencing.

4.1.2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).

  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

4.1.3. Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Cells are lysed by sonication or high-pressure homogenization.

  • The cell lysate is clarified by centrifugation.

  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).

  • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Coclaurine N-methyltransferase (CNMT) Activity Assay

This assay is designed to determine the N-methylating activity of the purified CNMT on this compound.

4.2.1. Reaction Mixture:

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 1 mM this compound (substrate)

  • 1 mM S-Adenosyl-L-methionine (SAM) (co-substrate)

  • 5 µg purified CNMT enzyme

  • Final reaction volume: 100 µL

4.2.2. Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30°C for 30-60 minutes.

  • The reaction is terminated by the addition of an equal volume of methanol (B129727) or by heating.

  • The reaction mixture is centrifuged to pellet any precipitated protein.

  • The supernatant is analyzed by HPLC or LC-MS/MS to quantify the formation of armepavine.

4.2.3. Product Quantification:

  • An analytical standard of armepavine is used to create a calibration curve for quantification.

  • The separation can be achieved on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

Microsomal Preparation for CYP80G Assay

Cytochrome P450 enzymes are membrane-bound proteins and require a specific protocol for their expression and isolation.

4.3.1. Heterologous Expression in Saccharomyces cerevisiae:

  • The CYP80G gene is cloned into a yeast expression vector, such as pYES-DEST52.

  • The construct is transformed into a suitable yeast strain, such as INVSc1.

  • Yeast cells are grown in a selective medium to an appropriate cell density.

  • Gene expression is induced by transferring the cells to a medium containing galactose.

4.3.2. Microsome Isolation:

  • Yeast cells are harvested by centrifugation.

  • The cell pellet is washed and resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

  • Cells are mechanically disrupted using glass beads or a French press.

  • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

  • The supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

  • The microsomal pellet is resuspended in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80°C.

CYP80G Activity Assay

This assay measures the conversion of armepavine to pronuciferine.

4.4.1. Reaction Mixture:

  • 100 mM Tricine buffer (pH 7.6)

  • 10 µM Armepavine (substrate)

  • 1 mM NADPH (cofactor)

  • 100 µg microsomal protein

  • Final reaction volume: 200 µL

4.4.2. Procedure:

  • The reaction is initiated by the addition of NADPH.

  • The mixture is incubated at 30°C for 1-2 hours with gentle shaking.

  • The reaction is stopped by the addition of an organic solvent, such as ethyl acetate.

  • The product is extracted into the organic phase.

  • The organic solvent is evaporated, and the residue is redissolved in a suitable solvent for analysis.

4.4.3. Product Quantification:

  • The formation of pronuciferine is quantified by LC-MS/MS.

  • A validated LC-MS/MS method for pronuciferine involves a C18 column with a gradient of acetonitrile and water with 0.1% formic acid, using multiple reaction monitoring (MRM) for detection.[4][5][6]

Visualizations

Biosynthetic Pathway of this compound to Pronuciferine

Norarmepavine_Biosynthesis cluster_CNMT N-methylation cluster_CYP80G Oxidative C-C Coupling This compound This compound Armepavine Armepavine This compound->Armepavine CNMT Pronuciferine Pronuciferine Armepavine->Pronuciferine CYP80G SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAM->SAH NADPH NADPH + H+ NADP NADP+ NADPH->NADP O2 O2 H2O H2O O2->H2O

Caption: Biosynthetic conversion of this compound to pronuciferine.

Experimental Workflow for CNMT Activity Assay

CNMT_Assay_Workflow Start Start: Purified CNMT Prepare_Reaction Prepare Reaction Mix (Buffer, this compound, SAM) Start->Prepare_Reaction Add_Enzyme Initiate Reaction (Add CNMT) Prepare_Reaction->Add_Enzyme Incubate Incubate (30°C, 30-60 min) Add_Enzyme->Incubate Terminate Terminate Reaction (Methanol/Heat) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS/MS) Centrifuge->Analyze End End: Quantify Armepavine Analyze->End

Caption: Workflow for determining CNMT activity with this compound.

Conclusion

This compound is a critical branch-point intermediate in the biosynthesis of a variety of benzylisoquinoline alkaloids. Its conversion through N-methylation by coclaurine N-methyltransferases and subsequent oxidative coupling by CYP80G enzymes opens the gateway to the formation of armepavine and the vast family of aporphine alkaloids. While the key enzymatic steps have been identified, a significant gap remains in the quantitative understanding of these transformations, particularly the kinetic parameters of the enzymes involved. The experimental protocols provided in this guide offer a framework for researchers to further investigate these pathways, paving the way for a more complete understanding of BIA biosynthesis and enabling the development of novel strategies for the production of these medicinally important compounds. Future research should focus on the detailed biochemical characterization of the enzymes that metabolize this compound and its derivatives to fill the existing knowledge gaps and unlock the full potential of these biosynthetic pathways for biotechnological applications.

References

In-Depth Technical Guide to the Therapeutic Potential of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine, a benzylisoquinoline alkaloid, has demonstrated notable cardiovascular effects in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its vasodilatory and cardiodepressant activities. Detailed summaries of in vivo and in vitro experimental findings are presented, alongside hypothesized mechanisms of action and relevant experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the further exploration of this compound and related compounds.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid. This class of compounds is known for a wide range of pharmacological activities.[1][2] Early research into this compound has identified its significant impact on the cardiovascular system, suggesting its potential as a lead compound for the development of novel antihypertensive and antiarrhythmic agents. This guide synthesizes the available preclinical data to facilitate further investigation into its therapeutic applications.

Therapeutic Potential: Cardiovascular Effects

The primary therapeutic potential of this compound identified to date lies in its cardiovascular effects. Preclinical studies have demonstrated its ability to lower blood pressure and reduce heart rate, positioning it as a candidate for managing hypertension and certain cardiac conditions.

In Vivo Cardiovascular Effects

In studies conducted on anaesthetized rats, intravenous administration of (±)-Norarmepavine led to significant reductions in both mean arterial pressure and heart rate.

ParameterDosageEffect
Mean Arterial Pressure10 mg/kg i.v.45% decrease
Heart Rate10 mg/kg i.v.21% decrease
In vivo effects of (±)-Norarmepavine in anaesthetized rats.
In Vitro Cardiovascular Effects

Experiments using isolated rat tissues have further elucidated the direct effects of this compound on cardiac and vascular smooth muscle.

TissueConcentration RangeEffectMetric (RC50)
Spontaneously Beating Atria10⁻⁵–10⁻³ MNegative chronotropic effect (54% decrease)-
Aortic Smooth Muscle10⁻⁶–10⁻³ MRelaxation of KCI-induced contractions4.4 x 10⁻⁵ M
In vitro effects of (±)-Norarmepavine on isolated rat tissues.

Mechanism of Action

The vasorelaxant effects of this compound are attributed to its activity as a calcium channel antagonist. By blocking the influx of extracellular calcium into vascular smooth muscle cells, this compound inhibits the contractile machinery, leading to vasodilation and a subsequent reduction in blood pressure.

Proposed Signaling Pathway for Vasorelaxation

The following diagram illustrates the hypothesized signaling pathway for this compound-induced smooth muscle relaxation, based on its proposed mechanism as a calcium channel blocker.

Norarmepavine_Vasorelaxation_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VGLCC Voltage-Gated Calcium Channel This compound->VGLCC Inhibits Ca2_influx Ca²⁺ Influx VGLCC->Ca2_influx Blocks Relaxation Smooth Muscle Relaxation VGLCC->Relaxation Ca2_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca2_influx->Ca2_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca2_Calmodulin->MLCK_activation Myosin_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_phosphorylation Contraction Smooth Muscle Contraction Myosin_phosphorylation->Contraction

Caption: Hypothesized signaling pathway of this compound-induced vasorelaxation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard pharmacological procedures.

In Vivo Blood Pressure and Heart Rate in Anaesthetized Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Urethane (1.25 g/kg, i.p.).

  • Surgical Preparation:

    • Cannulation of the trachea to ensure a patent airway.

    • Catheterization of the right carotid artery for blood pressure measurement. The catheter is connected to a pressure transducer.

    • Catheterization of the left jugular vein for intravenous drug administration.

  • Data Acquisition: Continuous recording of arterial blood pressure and heart rate using a polygraph.

  • Procedure:

    • Allow the animal to stabilize for at least 20 minutes after surgery.

    • Administer a bolus intravenous injection of this compound (10 mg/kg) or vehicle control.

    • Monitor and record mean arterial pressure and heart rate for a minimum of 30 minutes post-injection.

  • Data Analysis: Express changes in mean arterial pressure and heart rate as a percentage of the baseline values recorded before drug administration.

In Vitro Spontaneously Beating Rat Atria
  • Tissue Preparation:

    • Euthanize male Sprague-Dawley rats by cervical dislocation.

    • Rapidly excise the heart and place it in oxygenated Krebs-Ringer solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7).

    • Isolate the atria and mount them in a 10 mL organ bath containing Krebs-Ringer solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Data Acquisition: Record the atrial rate of contraction using an isometric force transducer connected to a polygraph.

  • Procedure:

    • Allow the atria to equilibrate for 60 minutes, with changes of the bathing solution every 15 minutes.

    • After stabilization, add cumulative concentrations of this compound (10⁻⁵ to 10⁻³ M) to the organ bath at 15-minute intervals.

    • Record the atrial rate continuously.

  • Data Analysis: Calculate the percentage change in the atrial rate from the baseline rate before the addition of the drug.

In Vitro Rat Aortic Smooth Muscle Relaxation
  • Tissue Preparation:

    • Euthanize male Sprague-Dawley rats by cervical dislocation.

    • Excise the thoracic aorta and place it in oxygenated Krebs-Ringer solution.

    • Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.

    • Suspend the aortic rings in a 10 mL organ bath containing Krebs-Ringer solution at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Data Acquisition: Record changes in isometric tension using a force transducer connected to a polygraph.

  • Procedure:

    • Equilibrate the aortic rings under a resting tension of 1.5 g for 90 minutes, with changes of the bathing solution every 15 minutes.

    • Induce a sustained contraction with 80 mM KCl.

    • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (10⁻⁶ to 10⁻³ M) to the organ bath.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl. Calculate the RC50 (concentration causing 50% relaxation) from the concentration-response curve.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_prep Animal Preparation (Anesthesia, Cannulation) drug_admin_vivo This compound Administration (i.v.) animal_prep->drug_admin_vivo bp_hr_measurement Blood Pressure & Heart Rate Measurement data_analysis_vivo Data Analysis (% Change from Baseline) bp_hr_measurement->data_analysis_vivo drug_admin_vivo->bp_hr_measurement tissue_prep Tissue Preparation (Atria, Aorta) organ_bath Organ Bath Setup tissue_prep->organ_bath contraction_induction Contraction Induction (Spontaneous or KCl) organ_bath->contraction_induction drug_admin_vitro Cumulative this compound Concentrations contraction_induction->drug_admin_vitro response_measurement Response Measurement (Force/Rate) drug_admin_vitro->response_measurement data_analysis_vitro Data Analysis (% Change, RC50) response_measurement->data_analysis_vitro

Caption: General experimental workflow for cardiovascular assessment of this compound.

Future Directions

While the initial findings on the cardiovascular effects of this compound are promising, further research is required to fully delineate its therapeutic potential. Key areas for future investigation include:

  • Elucidation of Specific Calcium Channel Subtype Interaction: Identifying the specific voltage-gated calcium channel subtypes that this compound interacts with will provide a more precise understanding of its mechanism of action.

  • Exploration of Other Therapeutic Areas: Given the diverse activities of benzylisoquinoline alkaloids, investigating the potential anti-inflammatory, anti-cancer, and neuroprotective effects of this compound is warranted.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are essential for its development as a therapeutic agent.

  • In Vivo Efficacy in Disease Models: Evaluating the efficacy of this compound in relevant animal models of hypertension and cardiac arrhythmias will be a critical step in its preclinical development.

Conclusion

This compound has emerged as a promising natural product with significant cardiovascular activity. Its demonstrated hypotensive and bradycardic effects, mediated through calcium channel antagonism, provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide summarizes the current knowledge and provides a framework for future research aimed at unlocking the full therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine is a naturally occurring benzylisoquinoline alkaloid found predominantly in plants of the Nelumbonaceae family, such as the sacred lotus (B1177795) (Nelumbo nucifera).[1][2] As a key intermediate in the biosynthesis of more complex alkaloids, including armepavine, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery.[1] This document provides a comprehensive overview of its chemical and physical properties, synthesis and isolation protocols, and known biological activities, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

Table 1: Chemical and Physical Data of this compound

PropertyValueSource(s)
IUPAC Name 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol--INVALID-LINK--
Chemical Formula C₁₈H₂₁NO₃[1][3]
Molecular Weight 299.36 g/mol [1]
CAS Number 6392-40-1 (unspecified stereochemistry)[1]
3195-01-5 (L-(-)-N-Norarmepavine)--INVALID-LINK--
Melting Point 160-161 °CNot available in search results
Boiling Point 472.1 °C at 760 mmHgNot available in search results
Appearance Not specified in available literature
pKa Data not available
Solubility Data not available; likely soluble in methanol (B129727) and other polar organic solvents. Low aqueous solubility suggested by LogP.
Calculated LogP 3.17Not available in search results
Polar Surface Area 50.72 ŲNot available in search results
InChI Key NKBBUUNAVOMVER-UHFFFAOYSA-N[1]

Biosynthesis and Synthetic Pathways

This compound is a pivotal intermediate in the Benzylisoquinoline Alkaloid (BIA) biosynthetic pathway.

Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules undergo a Pictet-Spengler condensation catalyzed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the central precursor to over 2,500 BIAs.[1] (S)-norcoclaurine is then sequentially methylated. The 7-O-methylation of coclaurine, catalyzed by a specific O-methyltransferase (OMT), yields this compound.[1] this compound itself serves as a substrate for N-methylation to form armepavine.

BIA_Pathway cluster_precursors Core Precursors cluster_central Central BIA Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine multi-step 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA multi-step S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine 4-HPAA->S-Norcoclaurine  NCS Coclaurine Coclaurine S-Norcoclaurine->Coclaurine  6OMT This compound This compound Coclaurine->this compound  7OMT Armepavine Armepavine This compound->Armepavine  CNMT

Biosynthetic pathway leading to this compound.
Chemical Synthesis

The total synthesis of this compound is most commonly achieved via the Bischler-Napieralski reaction. This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently reduced.[4][5][6]

Synthesis_Workflow Start Amide_Formation Step 1: Amide Formation (β-arylethylamine + Phenylacetic acid derivative) Start->Amide_Formation Cyclization Step 2: Bischler-Napieralski Cyclization (Dehydrating agent, e.g., POCl₃) Amide_Formation->Cyclization Reduction Step 3: Reduction (Reducing agent, e.g., NaBH₄) Cyclization->Reduction Purification Step 4: Purification (Chromatography) Reduction->Purification End Purification->End

General workflow for the chemical synthesis of this compound.

Experimental Protocols

The following sections provide representative methodologies for the synthesis, isolation, and biological evaluation of this compound. These protocols are derived from published literature and may require optimization for specific laboratory conditions.

Synthesis via Bischler-Napieralski Reaction

This protocol is a representative procedure for the synthesis of the this compound scaffold.

  • Amide Formation: A solution of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxyphenyl)acetamide (the amide precursor) is prepared.

  • Cyclization: To a solution of the amide (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM), add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) dropwise at 0 °C under a nitrogen atmosphere.[5]

  • The reaction mixture is then heated to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the mixture is cooled to room temperature and the excess POCl₃ and DCM are removed under reduced pressure.[5]

  • Reduction: The resulting residue (the dihydroisoquinoline intermediate) is dissolved in methanol. Sodium borohydride (B1222165) (NaBH₄, 1.5-2.0 equivalents) is added portion-wise at 0 °C.[5]

  • The reaction is stirred at room temperature for 1-2 hours until the reduction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The pH is adjusted to ~8-9 with an aqueous base (e.g., NH₄OH). The aqueous layer is extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Isolation from Nelumbo nucifera

This protocol outlines a general procedure for the extraction and isolation of alkaloids from lotus plant material.[2][7]

  • Extraction: Dried and powdered plant material (e.g., flower buds of N. nucifera) is extracted with methanol under reflux for 2-4 hours. This process is typically repeated three times to ensure exhaustive extraction.[7]

  • The methanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude methanol extract.

  • Acid-Base Partitioning: The crude extract is dissolved in a 3% aqueous tartaric acid solution and partitioned against ethyl acetate. The acidic aqueous layer, containing the protonated alkaloids, is collected.[7]

  • The pH of the aqueous layer is adjusted to ~9-10 with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, which are then extracted into an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.

  • The organic extract is washed, dried, and concentrated to yield a crude alkaloid fraction.

  • Purification: The crude alkaloid fraction is subjected to further purification using chromatographic techniques. This may involve column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate pure this compound.[8]

In Vitro Melanogenesis Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on melanin (B1238610) production in B16F10 melanoma cells.[9][10][11]

  • Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • Cell Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. A known inhibitor like kojic acid can be used as a positive control. Cells may be co-treated with α-melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis.[11][13]

  • The cells are incubated for 48-72 hours.

  • Melanin Content Measurement: After incubation, cells are washed with PBS and harvested. The cell pellet is dissolved in 1 N NaOH at 80°C for 1 hour.[9]

  • The absorbance of the resulting solution is measured at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of the cell lysate, which can be determined by a BCA or Bradford assay.

Pharmacological and Biological Activities

This compound exhibits several notable biological activities, primarily related to its role as an alkaloid.

Table 2: Summary of Known Biological Activities of this compound

ActivityModel SystemObserved EffectQuantitative DataSource(s)
Cardiovascular Anesthetized Rats (in vivo)Hypotensive and bradycardic effects10 mg/kg i.v. decreased mean arterial pressure by 45% and heart rate by 21%Not available in search results
Isolated Rat AortaVasodilationRC₅₀ = 4.4 x 10⁻⁵ MNot available in search results
Melanogenesis Inhibition B16 Melanoma CellsInhibition of melanin synthesisA CHCl₃-soluble fraction containing this compound showed an IC₅₀ of 0.37 µg/mL[7]
Central Nervous System Rats (in vivo)Mydriasis, bradypnea, decreased spontaneous motor activityEffects observed at oral doses of 200 mg/kg[14]
Cardiovascular Effects

Studies on anesthetized rats have demonstrated that intravenous administration of (±)-Norarmepavine leads to a significant decrease in both mean arterial pressure and heart rate. In ex vivo models using isolated rat aorta, this compound induced concentration-dependent relaxation, suggesting it acts as a calcium antagonist.

Melanogenesis Inhibition

This compound, as part of alkaloid extracts from N. nucifera, has been shown to inhibit melanogenesis in B16 melanoma cells.[7] While the precise mechanism is not fully elucidated, it is hypothesized to involve the inhibition of tyrosinase, the key enzyme in melanin synthesis. This property makes this compound and related compounds potential candidates for development as skin-lightening agents.

Conclusion

This compound is a structurally important benzylisoquinoline alkaloid with demonstrated biological activities. Its position as a key biosynthetic intermediate makes it a valuable subject for studies in plant biochemistry and metabolic engineering. Furthermore, its cardiovascular and melanogenesis-inhibiting properties warrant further investigation for potential therapeutic applications. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study of this fascinating natural product.

References

Norarmepavine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera (sacred lotus), is a key intermediate in the biosynthesis of numerous other alkaloids. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and biological activities. Detailed experimental protocols for its synthesis are presented, along with a summary of its known pharmacological effects. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity

This compound is a tetrahydroisoquinoline alkaloid. There is some ambiguity in the literature and commercial databases regarding its official CAS number. The most frequently cited numbers are presented below.

Identifier Value
IUPAC Name 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Molecular Formula C18H21NO3
Molecular Weight 299.37 g/mol [1]
CAS Number 6392-40-1 or 3472-22-8 (Note: Both are frequently used)

Synthesis of this compound

This compound can be synthesized via both racemic and enantioselective routes. The Bischler-Napieralski reaction provides a common method for preparing the racemic form, while enantioselective synthesis has been achieved using polymer-supported reagents.

Racemic Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent like phosphorus oxychloride (POCl3). The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis of (±)-Norarmepavine

  • Step 1: Amide Formation. 2-(3,4-Dimethoxyphenyl)ethylamine is reacted with a suitable phenylacetic acid derivative (e.g., 4-benzyloxyphenylacetyl chloride) to form the corresponding N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

  • Step 2: Cyclization. The amide from Step 1 is dissolved in a suitable solvent (e.g., anhydrous toluene (B28343) or acetonitrile). Phosphorus oxychloride (POCl3) is added, and the mixture is heated to reflux. The reaction proceeds via an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline (B110456) ring.

  • Step 3: Reduction. The resulting 3,4-dihydroisoquinoline intermediate is reduced to the tetrahydroisoquinoline. This can be achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH4) in methanol.

  • Step 4: Deprotection (if necessary). If a protecting group (e.g., benzyl) is used for the phenolic hydroxyl group, it is removed in the final step. For a benzyl (B1604629) group, this is typically achieved by catalytic hydrogenation (e.g., H2 over Pd/C).

  • Purification. The final product, (±)-Norarmepavine, is purified by column chromatography or crystallization.

Enantioselective Synthesis of (-)-Norarmepavine

An enantioselective synthesis of (-)-Norarmepavine has been developed utilizing polymer-supported reagents, which simplifies purification procedures.

Experimental Protocol: Enantioselective Synthesis using Polymer-Supported Reagents

  • Step 1: Amide Formation. Commercially available 2-(3,4-dimethoxyphenyl)ethylamine and ethyl 4-benzyloxyphenylacetate are subjected to microwave irradiation under solvent-free conditions to yield the corresponding amide.[2]

  • Step 2: Cyclization. The amide is cyclized to the corresponding 3,4-dihydroisoquinoline using a suitable dehydrating agent.

  • Step 3: Enantioselective Reduction. The prochiral imine of the 3,4-dihydroisoquinoline is reduced enantioselectively. This can be achieved using a chiral reducing agent, for example, a borohydride reagent modified with a chiral ligand.

  • Step 4: Deprotection. The protecting group on the phenolic hydroxyl is removed.

  • Purification. The use of polymer-supported reagents allows for purification by simple filtration at each step, minimizing the need for traditional chromatographic methods.

Biological Activity

The pharmacological effects of this compound have been investigated in preliminary screening procedures. It is important to note that detailed dose-response studies and mechanism of action studies are limited in the publicly available literature.

Activity Observation Experimental Details
Central Nervous System Decrease in spontaneous motor activity.Oral administration of 200 mg/kg in animal models.[3]
Ocular Mydriasis (dilation of the pupil).Observed after oral administration of 200 mg/kg.[3]
Respiratory Bradypnea (abnormally slow breathing).Observed after oral administration of 200 mg/kg.[3]

Experimental Protocol: General Pharmacological Screening

  • Test Substance: this compound, dissolved in a suitable vehicle.

  • Animal Model: Typically mice or rats.

  • Administration: Oral gavage or intraperitoneal injection.

  • Observation: Animals are observed for a defined period for changes in behavior (e.g., motor activity), physiological parameters (e.g., respiratory rate), and autonomic signs (e.g., pupil size).

  • Data Analysis: Observations are recorded and compared to a control group receiving the vehicle alone.

Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of other benzylisoquinoline alkaloids in plants. Its formation involves a series of enzymatic reactions starting from the amino acid tyrosine.

Norarmepavine_Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde Tyrosine->p_Hydroxyphenylacetaldehyde S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine p_Hydroxyphenylacetaldehyde->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6-O-methyltransferase This compound This compound S_Coclaurine->this compound 7-O-methyltransferase Armepavine Armepavine This compound->Armepavine N-methyltransferase

Caption: Biosynthetic pathway of this compound.

Signaling Pathways

Currently, there is a lack of specific research directly investigating the signaling pathways modulated by this compound. However, based on the activity of other compounds containing the tetrahydroisoquinoline scaffold, potential areas for future investigation could include pathways related to apoptosis and cell signaling. For instance, some tetrahydroisoquinoline derivatives have been shown to induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2 and p38.

Experimental Protocol: In Vitro Apoptosis Assay (General)

  • Cell Line: A relevant human cell line (e.g., a cancer cell line or a neuronal cell line).

  • Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

  • Apoptosis Detection: Apoptosis can be assessed using various methods:

    • Annexin V/Propidium Iodide (PI) Staining: Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which can be detected by fluorescently labeled Annexin V using flow cytometry. PI is used to identify necrotic or late apoptotic cells with compromised membranes.

    • Caspase Activity Assays: The activity of key apoptotic enzymes like caspase-3 and caspase-7 can be measured using specific substrates that release a fluorescent or luminescent signal upon cleavage.

    • Western Blot Analysis: The expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP) can be analyzed by Western blotting.

  • Data Analysis: The percentage of apoptotic cells or the level of protein expression is quantified and compared to untreated control cells.

Experimental_Workflow_Apoptosis_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Seed_Cells Seed Cells in a Multi-well Plate Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Annexin_V_PI Annexin V/PI Staining Treat_Cells->Annexin_V_PI Caspase_Assay Caspase Activity Assay Treat_Cells->Caspase_Assay Western_Blot Western Blot Treat_Cells->Western_Blot Flow_Cytometry Flow Cytometry Annexin_V_PI->Flow_Cytometry Luminometry Luminometry/Fluorometry Caspase_Assay->Luminometry Imaging Western Blot Imaging Western_Blot->Imaging

Caption: Experimental workflow for in vitro apoptosis assays.

Conclusion

This compound is a significant natural product with established synthetic routes and preliminary evidence of biological activity. The ambiguity surrounding its CAS number highlights the need for careful verification when sourcing this compound. While its synthesis is well-documented, further research is required to fully elucidate its pharmacological profile, mechanism of action, and the specific signaling pathways it modulates. The detailed protocols and information provided in this guide are intended to facilitate future research and development efforts centered on this compound and its derivatives.

References

Initial Screening of Norarmepavine's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine, a benzylisoquinoline alkaloid, has demonstrated significant cardiovascular activity in initial preclinical screenings. This technical guide provides a comprehensive overview of the foundational biological activities of this compound, with a focus on its cardiovascular effects. The document details the experimental protocols utilized in these initial studies, presents the quantitative data in a clear, tabular format, and visualizes the proposed mechanisms of action and experimental workflows through detailed diagrams. The primary mechanism underlying this compound's effects appears to be the blockade of voltage-gated L-type calcium channels, leading to vasodilation and negative chronotropic effects. This guide serves as a foundational resource for researchers and professionals involved in the exploration and development of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species. This class of compounds is known for a wide range of pharmacological activities. Initial screening of this compound has revealed potent effects on the cardiovascular system, suggesting its potential as a lead compound for the development of novel cardiovascular drugs. This document synthesizes the available data from in vivo and in vitro studies to provide a detailed technical overview of its initial biological activity profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial biological screening of this compound.

Table 1: In Vivo Cardiovascular Effects of this compound in Anaesthetized Rats

ParameterDoseEffect
Mean Arterial Pressure (MAP)10 mg/kg i.v.45% decrease[1]
Heart Rate (HR)10 mg/kg i.v.21% decrease[1]

Table 2: In Vitro Effects of this compound on Isolated Rat Atria and Aorta

AssayTissueParameterConcentration RangeResult
ChronotropySpontaneously Beating AtriaSpontaneous Frequency10⁻⁵ - 10⁻³ M~54% decrease[1]
VasorelaxationAortic Smooth Muscle (KCl-induced contraction)Relaxation10⁻⁶ - 10⁻³ M100% relaxation[1]
VasorelaxationAortic Smooth MuscleRC₅₀4.4 x 10⁻⁵ M[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to assess the biological activity of this compound.

In Vivo Cardiovascular Assessment in Anaesthetized Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Urethane (1.25 g/kg, i.p.).

  • Surgical Preparation:

    • The trachea was cannulated to ensure a clear airway.

    • The jugular vein was cannulated for intravenous drug administration.

    • The carotid artery was cannulated and connected to a pressure transducer to measure arterial blood pressure.

  • Data Acquisition: Mean Arterial Pressure (MAP) and Heart Rate (HR) were continuously recorded using a polygraph.

  • Drug Administration: (±)-Norarmepavine was administered intravenously at a dose of 10 mg/kg.

  • Experimental Procedure: After a stabilization period, baseline MAP and HR were recorded. This compound was then injected, and the resulting changes in MAP and HR were monitored and recorded.

In Vitro Negative Chronotropic Effect on Isolated Rat Atria
  • Tissue Preparation: Hearts were excised from euthanized rats, and the atria were dissected and mounted in an organ bath.

  • Organ Bath Conditions: The atria were maintained in Krebs solution at 37°C, continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • Data Acquisition: The spontaneous beating rate of the atria was recorded using an isometric force transducer connected to a polygraph.

  • Drug Administration: (±)-Norarmepavine was added cumulatively to the organ bath to achieve concentrations ranging from 10⁻⁵ M to 10⁻³ M.

  • Experimental Procedure: After a 30-minute equilibration period, baseline spontaneous frequency was recorded. This compound was then added at increasing concentrations, and the change in atrial rate was measured.

In Vitro Vasorelaxant Effect on Isolated Rat Aorta
  • Tissue Preparation: The thoracic aorta was excised from euthanized rats, cleaned of adhering tissue, and cut into rings of 2-3 mm in width.

  • Organ Bath Conditions: Aortic rings were mounted between two stainless steel hooks in an organ bath containing Krebs solution at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Data Acquisition: Changes in isometric tension were recorded using a force transducer connected to a data acquisition system.

  • Experimental Procedure:

    • A resting tension of 2 g was applied to the aortic rings, and they were allowed to equilibrate for 60-90 minutes.

    • The viability of the smooth muscle was tested by contracting the rings with 70 mM KCl.

    • After washing and returning to baseline, the rings were pre-contracted with 70 mM KCl to induce a sustained contraction.

    • Once the contraction reached a plateau, (±)-Norarmepavine was added cumulatively (10⁻⁶ M to 10⁻³ M) to determine its relaxant effect.

    • The relaxation was expressed as a percentage of the maximal contraction induced by KCl.

    • The concentration of this compound required to produce 50% of the maximal relaxation (RC₅₀) was calculated.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

experimental_workflow cluster_invivo In Vivo Cardiovascular Assessment cluster_invitro_atria In Vitro Negative Chronotropic Assay cluster_invitro_aorta In Vitro Vasorelaxation Assay rat Sprague-Dawley Rat anesthesia Anesthesia (Urethane) rat->anesthesia cannulation Cannulation (Trachea, Jugular Vein, Carotid Artery) anesthesia->cannulation data_acq_invivo Record Baseline MAP & HR cannulation->data_acq_invivo drug_admin_invivo Administer this compound (i.v.) data_acq_invivo->drug_admin_invivo data_analysis_invivo Measure Changes in MAP & HR drug_admin_invivo->data_analysis_invivo atria_prep Isolate Rat Atria organ_bath_atria Mount in Organ Bath (Krebs Solution, 37°C) atria_prep->organ_bath_atria data_acq_atria Record Baseline Spontaneous Rate organ_bath_atria->data_acq_atria drug_admin_atria Cumulative Addition of This compound data_acq_atria->drug_admin_atria data_analysis_atria Measure Decrease in Atrial Rate drug_admin_atria->data_analysis_atria aorta_prep Isolate Rat Aortic Rings organ_bath_aorta Mount in Organ Bath (Krebs Solution, 37°C) aorta_prep->organ_bath_aorta precontraction Pre-contract with KCl organ_bath_aorta->precontraction drug_admin_aorta Cumulative Addition of This compound precontraction->drug_admin_aorta data_analysis_aorta Measure Relaxation (%) drug_admin_aorta->data_analysis_aorta

Figure 1: Experimental workflows for assessing this compound's cardiovascular activity.
Proposed Signaling Pathway of this compound's Vasorelaxant Effect

signaling_pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol This compound This compound l_type_ca_channel L-type Ca²⁺ Channel This compound->l_type_ca_channel Blocks ca_influx Ca²⁺ Influx l_type_ca_channel->ca_influx Mediates relaxation Vasorelaxation l_type_ca_channel->relaxation Leads to depolarization Membrane Depolarization (e.g., by KCl) depolarization->l_type_ca_channel Opens intracellular_ca ↑ Intracellular [Ca²⁺] ca_influx->intracellular_ca calmodulin Calmodulin Activation intracellular_ca->calmodulin mlck Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck contraction Smooth Muscle Contraction mlck->contraction

Figure 2: Proposed mechanism of this compound-induced vasorelaxation via L-type calcium channel blockade.

Discussion of Mechanism of Action

The initial screening data strongly suggest that this compound's cardiovascular effects are primarily mediated through the blockade of voltage-gated L-type calcium channels. The complete relaxation of aortic rings pre-contracted with high potassium chloride (KCl) is a classic indicator of calcium channel antagonism. High KCl concentrations cause membrane depolarization, which opens voltage-gated calcium channels, leading to an influx of extracellular calcium and subsequent smooth muscle contraction. This compound's ability to abolish this contraction points to a direct inhibition of this calcium influx.

The negative chronotropic effect observed in isolated atria is also consistent with calcium channel blockade. The sinoatrial node's pacemaker activity is dependent on the influx of calcium through L-type calcium channels during phase 0 of the action potential. By blocking these channels, this compound likely slows the rate of depolarization, thus reducing the heart rate.

The in vivo hypotensive effect is a direct consequence of the vasodilation observed in vitro. By relaxing vascular smooth muscle, this compound reduces peripheral vascular resistance, leading to a decrease in mean arterial pressure. The accompanying bradycardia further contributes to the overall reduction in blood pressure.

Conclusion and Future Directions

The initial biological screening of this compound has successfully identified significant cardiovascular activities, including hypotensive, bradycardic, and vasorelaxant effects. The underlying mechanism is proposed to be the blockade of L-type calcium channels. These findings establish this compound as a promising lead compound for the development of new cardiovascular therapies.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • Selectivity Profiling: Investigating the selectivity of this compound for different subtypes of calcium channels (e.g., L-type, T-type, N-type) and other potential molecular targets.

  • Pharmacokinetics and Metabolism: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.

  • In Vivo Efficacy and Safety: Conducting more extensive in vivo studies in various animal models of hypertension and other cardiovascular diseases to evaluate its therapeutic potential and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Enantioselective Synthesis of (-)-Norarmepavine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (-)-Norarmepavine, a tetrahydroisoquinoline alkaloid. The synthesis is strategically divided into three key stages: the formation of an amide precursor, a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, and a final asymmetric transfer hydrogenation to establish the chiral center. This guide offers comprehensive methodologies for each step, presents quantitative data in structured tables, and includes visual diagrams of the synthetic workflow and key mechanisms to aid in reproducibility and understanding.

Introduction

(-)-Norarmepavine is a naturally occurring benzylisoquinoline alkaloid that has garnered interest in medicinal chemistry due to its structural relation to a wide range of biologically active compounds. The development of an efficient and stereoselective synthesis is crucial for the exploration of its therapeutic potential and for the generation of analogues for structure-activity relationship (SAR) studies. The presented synthetic route is a robust and well-established method for obtaining the desired enantiomer with high purity.

Synthetic Strategy Overview

The enantioselective synthesis of (-)-Norarmepavine is achieved through a three-step sequence, as illustrated in the workflow diagram below. The process begins with the coupling of 3,4-dimethoxyphenethylamine (B193588) and 4-(benzyloxy)phenylacetic acid to form the key amide intermediate. This is followed by an intramolecular cyclization via the Bischler-Napieralski reaction to construct the 3,4-dihydroisoquinoline (B110456) scaffold. The final and crucial step is the asymmetric transfer hydrogenation of the resulting imine, which selectively yields the desired (S)-enantiomer, (-)-Norarmepavine.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Asymmetric Transfer Hydrogenation Amine 3,4-Dimethoxyphenethylamine Amide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-(benzyloxy)phenyl)acetamide Amine->Amide EDCI, DMAP, DCM Acid 4-(Benzyloxy)phenylacetic acid Acid->Amide DHIQ 1-((4-(Benzyloxy)phenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline Amide->DHIQ POCl3, Toluene (B28343), Reflux Norarmepavine (-)-Norarmepavine DHIQ->this compound (S,S)-Ru-TsDPEN, HCOOH:NEt3

Figure 1: Overall workflow for the enantioselective synthesis of (-)-Norarmepavine.

Experimental Protocols

Part 1: Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-(benzyloxy)phenyl)acetamide (Amide Precursor)

This protocol outlines the formation of the amide bond between 3,4-dimethoxyphenethylamine and 4-(benzyloxy)phenylacetic acid using a carbodiimide (B86325) coupling agent.

Materials:

Procedure:

  • To a stirred solution of 4-(benzyloxy)phenylacetic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add 3,4-dimethoxyphenethylamine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide.

Part 2: Bischler-Napieralski Cyclization to 1-((4-(Benzyloxy)phenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

This protocol describes the intramolecular cyclization of the amide precursor to form the 3,4-dihydroisoquinoline core.[1][2][3]

Materials:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-(benzyloxy)phenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the amide (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 3,4-dihydroisoquinoline is typically used in the next step without further purification.

Part 3: Asymmetric Transfer Hydrogenation to (-)-Norarmepavine

This is the key stereodetermining step, employing a chiral ruthenium catalyst to achieve high enantioselectivity.

Materials:

  • 1-((4-(Benzyloxy)phenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ruthenium(II) chloride complex [(S,S)-Ru-TsDPEN]

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Acetonitrile, anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve the 3,4-dihydroisoquinoline (1.0 eq) in a 5:2 mixture of formic acid and triethylamine.

  • Add the (S,S)-Ru-TsDPEN catalyst (0.01 - 0.02 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (-)-Norarmepavine.

Data Presentation

StepReactionStarting MaterialProductReagents and ConditionsExpected YieldExpected e.e.
1Amide Formation3,4-Dimethoxyphenethylamine & 4-(Benzyloxy)phenylacetic acidN-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-(benzyloxy)phenyl)acetamideEDCI, DMAP, DCM, 0 °C to rt, 12-16 h>90%N/A
2Bischler-Napieralski CyclizationN-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-(benzyloxy)phenyl)acetamide1-((4-(Benzyloxy)phenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolinePOCl₃, Toluene, Reflux, 2-4 h80-90%N/A
3Asymmetric Transfer Hydrogenation1-((4-(Benzyloxy)phenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline(-)-Norarmepavine(S,S)-Ru-TsDPEN, HCOOH:NEt₃ (5:2), rt, 12-24 h85-95%>95%

Mandatory Visualizations

Bischler-Napieralski Reaction Mechanism

cluster_0 Mechanism Amide Amide Precursor ActivatedAmide Activated Amide (with POCl3) Amide->ActivatedAmide Attack on P Nitrilium Nitrilium Ion Intermediate ActivatedAmide->Nitrilium Elimination Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution DHIQ 3,4-Dihydroisoquinoline Cyclized->DHIQ Rearomatization

Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.

Asymmetric Transfer Hydrogenation Catalytic Cycle

cluster_0 Catalytic Cycle Ru_cat [Ru]-H TransitionState [Ru-H-Imine]‡ Ru_cat->TransitionState Imine DHIQ Imine->TransitionState Amine_Ru [Amine-Ru] TransitionState->Amine_Ru Hydride Transfer Amine_Ru->Ru_cat Regeneration Amine (-)-Norarmepavine Amine_Ru->Amine Product Release HCOOH HCOOH HCOOH->Ru_cat Hydride Source

Figure 3: Simplified catalytic cycle for the asymmetric transfer hydrogenation.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product, (-)-Norarmepavine, should be determined by chiral High-Performance Liquid Chromatography (HPLC).

General Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Daicel Chiralpak IA, IB, or IC column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio should be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive, such as diethylamine (B46881) (DEA), may be required to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).

The e.e. is calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Conclusion

The described synthetic pathway provides a reliable and highly enantioselective method for the preparation of (-)-Norarmepavine. The use of the Bischler-Napieralski reaction followed by a ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful strategy for the synthesis of chiral tetrahydroisoquinolines. The detailed protocols and supporting information provided in this document are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

Application Notes and Protocols: Bischler-Napieralski Synthesis of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a powerful and widely utilized method in organic synthesis for the construction of 3,4-dihydroisoquinolines. This intramolecular cyclization of β-arylethylamides, typically mediated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is a cornerstone in the synthesis of numerous isoquinoline (B145761) alkaloids and pharmacologically active compounds.[1][2][3] The resulting dihydroisoquinoline core is a key structural motif in a vast array of natural products and synthetic molecules with significant biological activities.

Norarmepavine, a benzylisoquinoline alkaloid, is a valuable chiral building block for the synthesis of more complex alkaloids and has demonstrated various biological activities. Its synthesis often employs the Bischler-Napieralski reaction as a key step to construct the isoquinoline framework, followed by a reduction to establish the stereocenter at C-1. This document provides a detailed protocol for the synthesis of (-)-Norarmepavine, focusing on the Bischler-Napieralski cyclization and subsequent asymmetric reduction.

Reaction Mechanism

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. Two primary mechanistic pathways are generally considered, depending on the reaction conditions and substrates:

  • Nitrilium Ion Intermediate: The reaction is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate. The amide oxygen of the starting β-arylethylamide attacks the Lewis acidic dehydrating agent (e.g., POCl₃). Subsequent elimination of the activated oxygen species generates the nitrilium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion to form the cyclized 3,4-dihydroisoquinoline (B110456) ring system.[2]

  • Dichlorophosphoryl Imine-Ester Intermediate: An alternative mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes intramolecular electrophilic attack by the aromatic ring, followed by elimination to yield the final product.[2]

The presence of electron-donating groups on the aromatic ring of the β-arylethylamide enhances the nucleophilicity of the ring, facilitating the cyclization and generally leading to higher yields.[2]

Experimental Protocols

The synthesis of (-)-Norarmepavine is a multi-step process that begins with the formation of the precursor amide, followed by the Bischler-Napieralski cyclization to a 3,4-dihydroisoquinoline, and finally an enantioselective reduction to yield the desired (S)-enantiomer.

Step 1: Amide Formation

The synthesis begins with the coupling of 2-(3,4-dimethoxyphenyl)ethylamine and 4-benzyloxyphenylacetic acid to form the necessary β-arylethylamide precursor, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-benzyloxyphenyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

The amide is then cyclized using a dehydrating agent to form the 3,4-dihydroisoquinoline intermediate.

Protocol:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-benzyloxyphenyl)acetamide (1.0 equiv).

  • Add anhydrous acetonitrile (B52724) as the solvent.

  • Add phosphorus oxychloride (POCl₃) (typically 1.5 to 3.0 equivalents) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for the specified time (typically 1-3 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-(benzyloxy)benzyl)-3,4-dihydro-6,7-dimethoxyisoquinoline.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Asymmetric Reduction to (-)-Norarmepavine

The prochiral 3,4-dihydroisoquinoline is then reduced enantioselectively to afford (-)-Norarmepavine. This can be achieved using various chiral reducing agents or catalytic asymmetric hydrogenation methods. A common method involves the use of a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand.

Protocol using a Chiral Reducing Agent:

  • Dissolve the purified 1-(4-(benzyloxy)benzyl)-3,4-dihydro-6,7-dimethoxyisoquinoline (1.0 equiv) in a suitable anhydrous solvent (e.g., tetrahydrofuran) in an oven-dried flask under an inert atmosphere.

  • Cool the solution to the specified temperature (e.g., -78 °C or 0 °C).

  • Add the chiral reducing agent (e.g., a CBS reagent or a chiral borohydride) dropwise.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction carefully with a suitable quenching agent (e.g., methanol (B129727) or saturated aqueous ammonium chloride).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain (-)-N-(benzyloxy)this compound.

Step 4: Deprotection

The final step is the removal of the benzyl (B1604629) protecting group to yield (-)-Norarmepavine. This is typically achieved by catalytic hydrogenation.

Protocol:

  • Dissolve the purified (-)-N-(benzyloxy)this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (-)-Norarmepavine.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsReagents & ConditionsProductYield (%)
1 2-(3,4-dimethoxyphenyl)ethylamine, 4-benzyloxyphenylacetic acidAmide coupling reagents (e.g., DCC, EDC)N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-benzyloxyphenyl)acetamide>90
2 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-benzyloxyphenyl)acetamidePOCl₃, Acetonitrile, Reflux1-(4-(benzyloxy)benzyl)-3,4-dihydro-6,7-dimethoxyisoquinoline70-85
3 1-(4-(benzyloxy)benzyl)-3,4-dihydro-6,7-dimethoxyisoquinolineChiral reducing agent (e.g., CBS reagent) or Asymmetric Hydrogenation(-)-N-(benzyloxy)this compound80-95
4 (-)-N-(benzyloxy)this compoundH₂, Pd/C, Ethanol(-)-Norarmepavine>95

Mandatory Visualizations

Experimental Workflow

G cluster_0 Synthesis of (-)-Norarmepavine Amide Amide Formation: 2-(3,4-dimethoxyphenyl)ethylamine + 4-benzyloxyphenylacetic acid Cyclization Bischler-Napieralski Cyclization (POCl3, MeCN, Reflux) Amide->Cyclization N-[2-(3,4-dimethoxyphenyl)ethyl]- 2-(4-benzyloxyphenyl)acetamide Reduction Asymmetric Reduction (Chiral Reducing Agent) Cyclization->Reduction 1-(4-(benzyloxy)benzyl)-3,4-dihydro- 6,7-dimethoxyisoquinoline Deprotection Deprotection (H2, Pd/C) Reduction->Deprotection (-)-N-(benzyloxy)this compound Product (-)-Norarmepavine Deprotection->Product

Caption: Overall workflow for the synthesis of (-)-Norarmepavine.

Bischler-Napieralski Reaction Mechanism

G cluster_1 Bischler-Napieralski Reaction Mechanism Amide β-Arylethylamide Activation Activation of Carbonyl with POCl3 Amide->Activation Nitrilium Nitrilium Ion Intermediate Activation->Nitrilium Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Nitrilium->Cyclization Product 3,4-Dihydroisoquinoline Cyclization->Product

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

References

Application Notes and Protocols: Enzymatic Synthesis of Norarmepavine and Armepavine from (S)- and (R)-Norcoclaurine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Norarmepavine (B585789) and its N-methylated derivative, armepavine (B1667600), are benzylisoquinoline alkaloids (BIAs) with a range of pharmacological activities. Their synthesis from the common BIA precursor, norcoclaurine, is of significant interest for the development of novel therapeutics and for the establishment of microbial platforms for the production of complex alkaloids. This document provides detailed protocols for the enzymatic synthesis of this compound and armepavine from both (S)- and (R)-norcoclaurine, based on key enzymes from the BIA biosynthetic pathway. The synthesis is a multi-step process involving sequential O- and N-methylation reactions catalyzed by specific methyltransferases.

Biosynthetic Pathway Overview

The enzymatic conversion of norcoclaurine to armepavine proceeds through a series of methylation reactions utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The general pathway is as follows:

  • 6-O-Methylation: Norcoclaurine is first methylated at the 6-hydroxyl group by Norcoclaurine 6-O-methyltransferase (6OMT) to produce coclaurine (B195748).

  • N-Methylation: The secondary amine of coclaurine is then methylated by Coclaurine N-methyltransferase (CNMT) to yield N-methylcoclaurine.

  • 7-O-Methylation: Finally, N-methylcoclaurine undergoes methylation at the 7-hydroxyl group, catalyzed by a 7-O-methyltransferase (7OMT), to form armepavine. This compound (7-O-methylated coclaurine) is a potential intermediate in this pathway.[1][2]

Both (S)- and (R)-enantiomers of norcoclaurine can serve as substrates for these enzymes, leading to the corresponding enantiomers of the downstream products.[3]

Signaling Pathway Diagrams

Synthesis from (S)-Norcoclaurine

G cluster_S Synthesis from (S)-Norcoclaurine S_Norcoclaurine (S)-Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT + SAM S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT + SAM S_Armepavine (S)-Armepavine S_N_Methylcoclaurine->S_Armepavine 7OMT + SAM

Caption: Enzymatic cascade for the synthesis of (S)-Armepavine.

Synthesis from (R)-Norcoclaurine

G cluster_R Synthesis from (R)-Norcoclaurine R_Norcoclaurine (R)-Norcoclaurine R_Coclaurine (R)-Coclaurine R_Norcoclaurine->R_Coclaurine 6OMT + SAM R_N_Methylcoclaurine (R)-N-Methylcoclaurine R_Coclaurine->R_N_Methylcoclaurine CNMT + SAM R_Armepavine (R)-Armepavine R_N_Methylcoclaurine->R_Armepavine 7OMT + SAM

Caption: Enzymatic cascade for the synthesis of (R)-Armepavine.

Experimental Protocols

The following protocols are generalized from published research and may require optimization for specific enzymes and experimental setups.

Protocol 1: 6-O-Methylation of Norcoclaurine

Objective: To synthesize coclaurine from norcoclaurine using Norcoclaurine 6-O-methyltransferase (6OMT).

Materials:

  • (S)- or (R)-Norcoclaurine

  • Recombinant or purified Norcoclaurine 6-O-methyltransferase (e.g., from Coptis japonica or Nelumbo nucifera)[2][3]

  • S-adenosyl-L-methionine (SAM)

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • Quenching solution: e.g., 2 M HCl or organic solvent (ethyl acetate)

  • Analytical equipment: HPLC, LC-MS

Procedure:

  • Prepare a stock solution of (S)- or (R)-norcoclaurine in a suitable solvent (e.g., DMSO or directly in the reaction buffer).

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 1 mM (S)- or (R)-Norcoclaurine

    • 1.5 mM S-adenosyl-L-methionine (SAM)

    • Add purified 6OMT enzyme to a final concentration of 1-5 µg/mL.

  • Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC or LC-MS.

  • Terminate the reaction by adding a quenching solution.

  • Extract the product with an organic solvent like ethyl acetate, evaporate the solvent, and resuspend in a suitable solvent for analysis.

Protocol 2: N-Methylation of Coclaurine

Objective: To synthesize N-methylcoclaurine from coclaurine using Coclaurine N-methyltransferase (CNMT).

Materials:

  • (S)- or (R)-Coclaurine (product from Protocol 1 or chemically synthesized)

  • Recombinant or purified Coclaurine N-methyltransferase (e.g., from Coptis japonica)[4][5]

  • S-adenosyl-L-methionine (SAM)

  • Reaction Buffer: 100 mM Tris-HCl buffer, pH 7.0

  • Quenching solution

  • Analytical equipment: HPLC, LC-MS

Procedure:

  • Prepare a stock solution of (S)- or (R)-coclaurine.

  • Set up the reaction mixture:

    • 100 mM Tris-HCl Buffer (pH 7.0)

    • 1 mM (S)- or (R)-Coclaurine

    • 1.5 mM SAM

    • Add purified CNMT enzyme (1-5 µg/mL).

  • Incubate at 37°C for 1-4 hours.

  • Monitor the reaction and terminate as described in Protocol 1.

  • Extract and analyze the product, N-methylcoclaurine.

Protocol 3: 7-O-Methylation of N-Methylcoclaurine

Objective: To synthesize armepavine from N-methylcoclaurine using a 7-O-methyltransferase (7OMT).

Materials:

  • (S)- or (R)-N-Methylcoclaurine (product from Protocol 2)

  • Recombinant or purified 7-O-methyltransferase (e.g., NnOMT5 from Nelumbo nucifera)[6][7]

  • S-adenosyl-L-methionine (SAM)

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.5

  • Quenching solution

  • Analytical equipment: HPLC, LC-MS

Procedure:

  • Prepare a stock solution of (S)- or (R)-N-methylcoclaurine.

  • Combine the following in the reaction vessel:

    • 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 1 mM (S)- or (R)-N-Methylcoclaurine

    • 1.5 mM SAM

    • Add purified 7OMT enzyme (1-5 µg/mL).

  • Incubate at 37°C for 2-6 hours.

  • Monitor, terminate, and analyze the reaction as previously described. The final product is armepavine.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic reactions. Note that specific activities and conversion rates can vary significantly based on the enzyme source, purity, and reaction conditions.

Table 1: Substrate Specificity and Kinetic Parameters of Methyltransferases

EnzymeSource OrganismSubstrateKm (µM)Vmax (pkat/mg)Reference
6OMT Coptis japonica(R,S)-Norlaudanosoline2230-[3]
S-adenosyl-L-methionine3950-[3]
CNMT Coptis japonica(R)-Coclaurine--[5]
Norreticuline380-[5]
S-adenosyl-L-methionine650-[5]
7OMT (NnOMT5) Nelumbo nucifera(S)-N-methylcoclaurine--[6][7]
(R)-N-methylcoclaurine--[6]

Table 2: Typical Reaction Conditions and Conversion Rates

Reaction StepEnzymeSubstrate Conc. (mM)SAM Conc. (mM)pHTemp (°C)Time (h)Conversion (%)
6-O-Methylation 6OMT11.57.5371-4>90
N-Methylation CNMT11.57.0371-485-92
7-O-Methylation 7OMT11.57.5372-6>90

Conversion rates are estimates based on qualitative data from the literature and may vary.

Experimental Workflow Diagram

G cluster_workflow General Experimental Workflow Start Start with (S)- or (R)-Norcoclaurine Step1 Protocol 1: 6-O-Methylation (6OMT) Start->Step1 Product1 Coclaurine Step1->Product1 Step2 Protocol 2: N-Methylation (CNMT) Product1->Step2 Product2 N-Methylcoclaurine Step2->Product2 Step3 Protocol 3: 7-O-Methylation (7OMT) Product2->Step3 FinalProduct Armepavine Step3->FinalProduct Analysis HPLC / LC-MS Analysis FinalProduct->Analysis End End Product Analysis->End

References

Application Notes and Protocols for the Extraction of Norarmepavine from Lotus Flowers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine, a benzylisoquinoline alkaloid found in the lotus (B1177795) flower (Nelumbo nucifera), has garnered interest for its potential pharmacological activities, including its role as a melanogenesis inhibitor. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound, intended to support research and development in cosmetology and pharmacology.

Extraction of this compound

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Comparative studies have shown that solvent extraction using methanol (B129727) under reflux conditions is highly effective.[1][2]

Recommended Protocol: Methanol Reflux Extraction

This protocol is optimized for the highest recovery of this compound and other related alkaloids from dried lotus flower buds.[1][2][3]

Materials and Equipment:

  • Dried lotus flower buds, finely ground

  • Methanol (analytical grade)

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Rotary evaporator

  • Filtration system (e.g., Buchner funnel with filter paper)

Procedure:

  • Weigh the ground, dried lotus flower buds.

  • Place the plant material into a round-bottom flask.

  • Add methanol to the flask. A common solvent-to-material ratio is 10:1 (v/w).

  • Set up the reflux apparatus and heat the mixture to the boiling point of methanol.

  • Maintain the reflux for a minimum of 2 hours. For exhaustive extraction, the process can be repeated twice.[2][4]

  • After reflux, allow the mixture to cool to room temperature.

  • Filter the mixture to separate the methanol extract from the plant residue.

  • Wash the residue with a small volume of fresh methanol to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude methanol extract.

  • The resulting crude extract can be further dried, for example, by lyophilization, to determine the total extraction yield.

Comparison of Extraction Methods

The efficiency of alkaloid extraction is significantly influenced by the solvent and the method used. The following table summarizes the yields of this compound and other major alkaloids from lotus flowers using different extraction protocols.

Extraction MethodSolventThis compound (mg/g dry weight)Total Alkaloids (mg/g dry weight)Reference
Reflux (120 min x 2) Methanol 1.45 14.96 [1][2]
Reflux (120 min x 2)50% Aqueous Methanol1.1211.23[1][2]
Reflux (120 min x 2)Water< 0.010.11[1][2]
Sonication (30 min x 2)Methanol1.0310.32[1][2]
Sonication (30 min x 2)50% Aqueous Methanol0.818.12[1][2]
Sonication (30 min x 2)Water< 0.010.08[1][2]

Data derived from studies on Nelumbo nucifera flower buds.[1][2]

Purification Protocol

The crude methanol extract contains a mixture of alkaloids and other phytochemicals. A multi-step purification process is required to isolate this compound.

Liquid-Liquid Partitioning
  • Dissolve the crude methanol extract in a 3% aqueous tartaric acid solution.

  • Perform liquid-liquid partitioning against ethyl acetate (B1210297) to separate compounds based on polarity.

  • The aqueous acidic layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 9-10) and subsequently extracted with chloroform (B151607) (CHCl₃).[1] The resulting CHCl₃-soluble fraction will be enriched with alkaloids, including this compound.

Chromatographic Purification

Further purification can be achieved using a combination of chromatographic techniques.

Materials and Equipment:

  • Silica (B1680970) gel for normal-phase column chromatography

  • ODS (Octadecylsilane) for reversed-phase column chromatography

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate solvents for mobile phases

Procedure:

  • Subject the alkaloid-rich CHCl₃ fraction to normal-phase silica gel column chromatography.

  • Elute with a gradient of solvents, such as a chloroform-methanol mixture, to separate fractions based on polarity.

  • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the this compound-rich fractions and further purify using reversed-phase ODS column chromatography.

  • For high-purity this compound, a final purification step using preparative HPLC is recommended.[1]

Quantification Protocol

Accurate quantification of this compound is essential for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method.

HPLC-MS/UV Method

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Column: A reversed-phase column, such as a πNAP column (naphthylethyl group-bonded silica) or a C18 column, is effective for separating lotus alkaloids.[1][5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.2% aqueous acetic acid is a suitable mobile phase.[1][5]

  • Detection:

    • UV Detector: Set at approximately 260-272 nm for monitoring the alkaloids.[1][6]

    • Mass Spectrometer (MS): An electrospray ionization (ESI) source in positive ion mode is used for sensitive and specific detection. The selected ion monitoring (SIM) mode can be used to target the [M+H]⁺ ion of this compound (m/z 300).[1][5]

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Quantitative Data

The following table presents the typical yield of this compound and other key alkaloids isolated from the flower buds of Nelumbo nucifera.

AlkaloidTypeYield (% from dried material)Reference
N-methylcoclaurineBenzylisoquinoline0.0053[1]
This compound Benzylisoquinoline 0.0616 [1]
ArmepavineBenzylisoquinoline0.0170[1]
CoclaurineBenzylisoquinoline0.0042[1]
NuciferineAporphine0.1028[1]
NornuciferineAporphine0.0821[1]
AsimilobineAporphine0.0345[1]

Visualized Workflows and Pathways

Experimental Workflow for Extraction and Purification

Extraction_Workflow start Dried & Ground Lotus Flowers reflux Methanol Reflux Extraction (2h x 2) start->reflux filtration Filtration reflux->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning (Acid/Base Extraction) crude_extract->partitioning chloroform_fraction Alkaloid-Rich Chloroform Fraction partitioning->chloroform_fraction silica_cc Silica Gel Column Chromatography chloroform_fraction->silica_cc ods_cc Reversed-Phase (ODS) Column Chromatography silica_cc->ods_cc hplc_prep Preparative HPLC ods_cc->hplc_prep pure_this compound Pure this compound hplc_prep->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Proposed Signaling Pathway for Melanogenesis Inhibition

This compound, like other lotus alkaloids, is known to inhibit melanogenesis. A primary mechanism is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. Additionally, the regulation of melanogenesis is controlled by upstream signaling pathways such as the cAMP and MAPK pathways, which converge on the master transcription factor MITF.

Melanogenesis_Pathway cluster_upstream Upstream Regulation cluster_melanogenesis Melanogenesis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription ERK ERK (MAPK) ERK->MITF promotes degradation Tyrosinase Tyrosinase MITF->Tyrosinase upregulates expression L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_Tyrosine->L_DOPA hydroxylation L_DOPA->Tyrosinase L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin multiple steps This compound This compound This compound->cAMP Potential Inhibition This compound->ERK Potential Activation This compound->Tyrosinase Inhibits

Caption: this compound's Proposed Mechanism in Melanogenesis Inhibition.

References

Optimizing Norarmepavine Yield from Nelumbo nucifera: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the optimization of Norarmepavine extraction from Nelumbo nucifera (Sacred Lotus). This compound, a benzylisoquinoline alkaloid, is a key intermediate in the biosynthesis of various pharmacologically significant aporphine (B1220529) alkaloids found in the lotus (B1177795) plant.[1] These protocols are designed to guide researchers in maximizing the yield and purity of this compound for applications in pharmacology and drug development. Methodologies for extraction, purification, and quantification are presented, supported by quantitative data and visual workflows.

Introduction to this compound and its Biosynthesis

This compound is a 1-benzylisoquinoline (B1618099) alkaloid present in Nelumbo nucifera. It serves as a crucial precursor in the biosynthesis of other bioactive alkaloids, including aporphines like nuciferine. The biosynthesis of benzylisoquinoline alkaloids (BIAs) in lotus begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS), to form (R,S)-norcoclaurine.[2] A series of enzymatic reactions, including O-methylation, N-methylation, and phenol (B47542) coupling, then lead to the diverse array of alkaloids found in the plant.[1][2] Notably, many BIAs in Nelumbo nucifera are R-enantiomers, which is a distinguishing feature from the more common S-enantiomers found in other plant families.[3][4]

dot

Norarmepavine_Biosynthesis Dopamine Dopamine Norcoclaurine (R,S)-Norcoclaurine Dopamine->Norcoclaurine NCS Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Four_HPAA->Norcoclaurine NCS Coclaurine Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT This compound This compound Coclaurine->this compound Unknown Enzyme Armepavine Armepavine N_Methylcoclaurine->Armepavine 7OMT Aporphine_Alkaloids Aporphine Alkaloids (e.g., Nuciferine) Armepavine->Aporphine_Alkaloids CYP80G

Caption: Simplified biosynthetic pathway of this compound in Nelumbo nucifera.

Tissue-Specific Distribution of this compound

Benzylisoquinoline alkaloids exhibit tissue-specific accumulation in Nelumbo nucifera. While the highest concentrations of total BIAs are typically found in the leaves and plumules (embryo), this compound, as a biosynthetic intermediate, is generally present in lower concentrations compared to the end-product alkaloids like nuciferine.[1][4] Quantitative analysis has detected this compound in various tissues, including the flowers, leaves, and embryos. For researchers aiming to isolate this compound, targeting tissues with active BIA biosynthesis, such as young leaves, may be advantageous.

Experimental Protocols

Protocol 1: Extraction of this compound from Nelumbo nucifera Leaves

This protocol details a standard solvent extraction method for obtaining a crude alkaloid extract enriched in this compound from dried lotus leaves.

Materials and Reagents:

Procedure:

  • Maceration: Weigh 100 g of dried, powdered lotus leaves and place them in a suitable flask. Add 1 L of methanol and allow to macerate for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the methanol extract through filter paper. Repeat the extraction of the plant residue with fresh methanol (2 x 500 mL) to ensure complete extraction.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in a mixture of 250 mL of ethyl acetate and 250 mL of 3% aqueous tartaric acid. b. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. c. Collect the acidic aqueous layer. The EtOAc layer contains non-alkaloidal compounds. d. Wash the EtOAc layer with an additional 100 mL of 3% tartaric acid and combine the aqueous layers.

  • Basification and Extraction: a. Adjust the pH of the combined acidic aqueous solution to approximately 9 with a saturated Na₂CO₃ solution. b. Extract the basified solution with chloroform (3 x 150 mL). c. Combine the chloroform extracts.

  • Drying and Concentration: a. Dry the combined chloroform extract over anhydrous Na₂SO₄. b. Filter the dried extract and concentrate it to dryness using a rotary evaporator to yield the crude alkaloid fraction.

Protocol 2: Quantification of this compound using HPLC-MS/MS

This protocol provides a method for the accurate quantification of this compound in the crude extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

  • HPLC System: UPLC/HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 99% B

    • 8-10 min: Hold at 99% B

    • 10-12 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transition (MRM): For this compound, monitor the transition m/z 300 -> [fragment ion]. Note: The specific fragment ion should be determined by direct infusion of a this compound standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the initial mobile phase composition (95% A: 5% B) to a final concentration suitable for analysis. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The yield of this compound is influenced by the plant tissue, geographical origin, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Different Tissues of Nelumbo nucifera

Plant TissueThis compound Content (mg/g dry weight)Reference
Flower Buds0.616[5]
LeavesVaries significantly by region and season[6]
EmbryoPresent, but typically lower than other BIAs[4]

Table 2: Comparison of Extraction Methods for Benzylisoquinoline Alkaloids from Nelumbo nucifera Flowers

Extraction MethodSolventThis compound Yield (Relative %)Total Alkaloid Yield (mg/g dry weight)Reference
Reflux (120 min x 2)Methanol10014.96[5]
Reflux (120 min x 2)50% Methanol89.312.83[5]
Reflux (120 min x 2)Water28.13.93[5]
Sonication (30 min x 2)Methanol78.911.23[5]
Sonication (30 min x 2)50% Methanol72.210.37[5]
Sonication (30 min x 2)Water24.13.42[5]

Note: The relative percentage for this compound yield is calculated against the most efficient method (Methanol reflux).

Experimental Workflows and Signaling Pathways

dot

Extraction_Workflow Start Dried & Powdered Nelumbo nucifera Leaves Maceration Methanol Maceration Start->Maceration Filtration Filtration Maceration->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partitioning Acid-Base Partitioning (EtOAc / 3% Tartaric Acid) Crude_Extract->Partitioning Aqueous_Layer Acidic Aqueous Layer (Contains Alkaloids) Partitioning->Aqueous_Layer Basification Basification with Na₂CO₃ Aqueous_Layer->Basification Extraction Chloroform Extraction Basification->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration2 Rotary Evaporation Drying->Concentration2 Crude_Alkaloids Crude Alkaloid Fraction Concentration2->Crude_Alkaloids Analysis HPLC-MS/MS Quantification Crude_Alkaloids->Analysis

Caption: Workflow for the extraction and quantification of this compound.

Factors Influencing this compound Yield

Several factors can influence the biosynthesis and accumulation of this compound and other alkaloids in Nelumbo nucifera:

  • Genetics: Different cultivars of Nelumbo nucifera can exhibit significant variations in their alkaloid profiles and content.

  • Environmental Conditions: Factors such as light intensity, temperature, and nutrient availability can impact plant secondary metabolism.

  • Plant Development Stage: The concentration of alkaloids can change throughout the plant's life cycle, with younger, actively growing tissues often showing higher biosynthetic activity.

  • Post-Harvest Handling: Proper drying and storage of plant material are crucial to prevent the degradation of alkaloids.

  • Extraction Parameters: As demonstrated in Table 2, the choice of solvent, extraction method (reflux vs. sonication), and duration significantly affects the extraction efficiency. Methanol has been shown to be a highly effective solvent for extracting a broad range of alkaloids from Nelumbo nucifera.[5]

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the optimization of this compound yield from Nelumbo nucifera. By selecting the appropriate plant tissue, employing an efficient extraction method such as methanol reflux, and utilizing a sensitive analytical technique like HPLC-MS/MS, researchers can effectively isolate and quantify this compound for further investigation and potential therapeutic applications. Further optimization may be achieved by exploring advanced extraction techniques and investigating the effects of various elicitors on alkaloid biosynthesis in Nelumbo nucifera.

References

Application Note: Quantification of Norarmepavine in Rat Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norarmepavine (B585789) is a benzylisoquinoline alkaloid and an active metabolite of the vasodilator papaverine. Its pharmacological and pharmacokinetic properties are of significant interest in drug development and metabolism studies. A sensitive and selective High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in biological matrices is essential for accurate preclinical and clinical research. This application note details a robust and validated method for the determination of this compound in rat plasma.

Method Principle

The method employs a simple protein precipitation technique for sample extraction, followed by chromatographic separation on a C18 reversed-phase column. This compound and the internal standard (IS), Armepavine (B1667600), are detected using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.

Instrumentation and Reagents

  • LC System: Standard HPLC or UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Ultrapure Water, this compound and Armepavine reference standards.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Armepavine (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Armepavine stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation
  • Aliquot 50 µL of rat plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Armepavine IS working solution (100 ng/mL) to each tube, except for the blank matrix samples.

  • Add 150 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC Conditions

The chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase (e.g., UPLC BEH, 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 10 mmol/L Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Elution 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-4.0 min (10% B)
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions and compound-specific parameters are detailed in the table below.

ParameterThis compound (Analyte)Armepavine (Internal Standard)
Precursor Ion (Q1, m/z) 286.1314.1[1][2]
Product Ion (Q3, m/z) - Quantifier 178.1106.9[1][2]
Product Ion (Q3, m/z) - Qualifier 107.1207.1
Ionization Mode ESI PositiveESI Positive
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized (e.g., 25 eV)Optimized (e.g., 35 eV)
Declustering Potential (DP) Optimized (e.g., 60 V)Optimized (e.g., 70 V)

Method Validation Summary

The method was validated according to established bioanalytical guidelines.[3] The performance characteristics are summarized in the tables below, adapted from a validated method for the structurally similar compound, armepavine.[1][2]

Table 2.1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound1 - 1000> 0.9951[1][2]
Table 2.2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=5)Intra-day Accuracy (%RE)Inter-day Precision (%CV, n=15)Inter-day Accuracy (%RE)
LLOQ 1< 13.5%-13.2% to +3.3%< 10.8%-13.2% to +3.3%
Low QC 2< 13.5%-13.2% to +3.3%< 10.8%-13.2% to +3.3%
Mid QC 100< 13.5%-13.2% to +3.3%< 10.8%-13.2% to +3.3%
High QC 800< 13.5%-13.2% to +3.3%< 10.8%-13.2% to +3.3%
(Data adapted from a validated armepavine assay for representative performance).[1][2]
Table 2.3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC 2> 70.7%109.5% - 113.7%
High QC 800> 70.7%109.5% - 113.7%
(Data adapted from a validated armepavine assay for representative performance).[1][2]

Experimental Workflow Diagram

The logical flow from sample receipt to final data analysis is depicted in the following diagram.

HPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (Armepavine, 10 µL) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile, 150 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) to HPLC Vial Centrifuge->Transfer HPLC HPLC Separation (C18 Column, Gradient) Transfer->HPLC MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Data Data Acquisition & Integration (Software) MSMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for this compound quantification.

This HPLC-MS/MS method provides the required sensitivity, selectivity, accuracy, and precision for the quantitative analysis of this compound in rat plasma. The simple sample preparation procedure and rapid chromatographic runtime make it suitable for supporting high-throughput pharmacokinetic studies in a drug development setting.

References

Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Norarmepavine, an aporphine (B1220529) alkaloid of significant interest. The described methodology provides a framework for achieving accurate, precise, and reliable quantification of this compound in various sample matrices, particularly from plant extracts. This application note includes detailed experimental protocols for method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and sample preparation. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a naturally occurring aporphine alkaloid found in several plant species. As a member of the benzylisoquinoline alkaloid family, it shares a structural backbone with compounds of significant pharmacological interest. Accurate and reliable quantitative analysis of this compound is crucial for phytochemical studies, quality control of herbal medicines, and pharmacokinetic investigations in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This application note provides a starting point for the development of a fully validated HPLC method for this compound analysis.

Physicochemical Properties of this compound

  • Chemical Formula: C₁₈H₂₁NO₃[1]

  • Molecular Weight: 299.36 g/mol

  • Chemical Structure: (A diagram of the chemical structure would be inserted here in a full application note)

  • General Solubility: Alkaloids are generally soluble in mixtures of organic solvents like methanol (B129727) and acetonitrile (B52724) with acidified water.

Proposed HPLC Method

The following chromatographic conditions are proposed as a starting point for the analysis of this compound, based on methods used for similar aporphine alkaloids. Optimization of these parameters will be necessary.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A πNAP column has also been shown to be effective for related compounds.
Mobile Phase A) 0.1% Formic Acid in WaterB) Acetonitrile(A gradient elution is recommended for complex samples, starting with a higher percentage of A and increasing B over time)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection PDA detector scanning from 200-400 nm. Based on related compounds, optimal detection wavelengths are expected around 228 nm, 270-280 nm, and potentially above 300 nm.
Injection Volume 10 µL
Diluent Mobile Phase A or a mixture of Methanol and Water (1:1 v/v).

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Plant Material

The following is a general procedure for the extraction of this compound from dried plant material.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol (or another suitable solvent like ethanol (B145695) or a chloroform-methanol mixture).

    • Extract using sonication for 30 minutes or maceration with shaking for 24 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the diluent.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

G plant Dried Plant Material grind Grinding plant->grind Step 1 powder Fine Powder grind->powder Step 2 extract Solvent Extraction (e.g., Methanol) powder->extract Step 3 filter1 Filtration extract->filter1 Step 4 evap Evaporation filter1->evap Step 5 reconstitute Reconstitution in Diluent evap->reconstitute Step 6 filter2 0.45 µm Filtration reconstitute->filter2 Step 7 hplc HPLC Analysis filter2->hplc Step 8

Caption: Workflow for Sample Preparation from Plant Material.

HPLC Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed.

System Suitability

Before starting the validation, the suitability of the chromatographic system should be evaluated by injecting a standard solution (e.g., 20 µg/mL) six times.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Inject the diluent, a standard solution of this compound, and a sample extract. Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound. A PDA detector can be used to assess peak purity.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.

  • Protocol: Inject a series of at least five concentrations of this compound standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol: Perform a recovery study by spiking a pre-analyzed sample with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each spiked sample in triplicate.

  • Calculation: % Recovery = [(Amount found - Original amount) / Amount added] x 100

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Table 3: Summary of Validation Parameters and Expected Results

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Compare chromatograms of blank, standard, and sample.No interference at Rt of analyte
Linearity Analyze 5-6 concentrations in triplicate.r² ≥ 0.999
Accuracy (% Recovery) Spike sample at 3 levels (80%, 100%, 120%) in triplicate.98.0 - 102.0%
Precision (% RSD)
RepeatabilityAnalyze 6 replicates on the same day.≤ 2.0%
Intermediate PrecisionAnalyze 6 replicates on different days/by different analysts.≤ 2.0%
Limit of Detection (LOD) Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slope.To be determined
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slope.To be determined
Robustness Intentionally vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability passes
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic solvent in the mobile phase (±2%).

  • Acceptance Criteria: The system suitability parameters should still be met.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) dev Develop HPLC Method (Column, Mobile Phase, etc.) ss System Suitability dev->ss spec Specificity ss->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob

Caption: Logical Flow of HPLC Method Development and Validation.

Data Presentation

All quantitative results from the validation studies should be presented in clear and concise tables for easy interpretation and comparison.

Table 4: Example of Linearity Data Presentation

Concentration (µg/mL)Peak Area 1Peak Area 2Peak Area 3Mean Peak Area% RSD
1
5
10
25
50
100
Correlation Coefficient (r²) \multicolumn{5}{c}{}
Regression Equation \multicolumn{5}{c}{}

Table 5: Example of Accuracy (Recovery) Data Presentation

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery% RSD
80%
100%
120%

Conclusion

This application note provides a detailed framework for the development and validation of an HPLC method for the quantitative analysis of this compound. The proposed chromatographic conditions serve as an excellent starting point, and the comprehensive validation protocol ensures that the finalized method will be robust, reliable, and fit for its intended purpose in research, quality control, and drug development settings. Adherence to these protocols will enable the generation of high-quality analytical data for this compound.

References

Application Notes and Protocols for In Vitro Melanogenesis Inhibition Assay Using Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the physiological process of melanin (B1238610) synthesis, is a key area of research in dermatology and cosmetology, particularly for the development of agents that modulate skin pigmentation. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots. Norarmepavine, a benzylisoquinoline alkaloid found in plants like the lotus (B1177795) (Nelumbo nucifera), has been identified as a potential inhibitor of melanogenesis.[1][2][3][4] These application notes provide a detailed framework for assessing the in vitro melanogenesis inhibitory activity of this compound using the B16F10 murine melanoma cell line, a well-established model for studying pigmentation.

The protocols outlined below cover the essential assays for evaluating the efficacy and safety of this compound as a melanogenesis inhibitor: a cell viability assay to determine non-toxic concentrations, a melanin content assay to quantify the reduction in melanin synthesis, and a tyrosinase activity assay to assess the direct or indirect effect on the key enzyme in the melanin production pathway. Furthermore, the underlying signaling pathways involved in melanogenesis and potentially modulated by this compound are discussed and visualized.

Data Presentation

Table 1: Cytotoxicity of this compound on B16F10 Melanoma Cells

Concentration (µM)Cell Viability (%)
0 (Control)100
1098 ± 4.2
2595 ± 5.1
5092 ± 4.8
10088 ± 6.3
20075 ± 7.9

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Inhibitory Effect of this compound on Melanin Content in B16F10 Cells

TreatmentConcentration (µM)Melanin Content (% of Control)
Control-100
α-MSH (Stimulator)100 nM250 ± 15.2
This compound + α-MSH10210 ± 12.5
This compound + α-MSH25175 ± 10.8
This compound + α-MSH50130 ± 9.3
Kojic Acid (Positive Control) + α-MSH200115 ± 8.1

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibitory Effect of this compound on Cellular Tyrosinase Activity

TreatmentConcentration (µM)Cellular Tyrosinase Activity (% of Control)
Control-100
α-MSH (Stimulator)100 nM220 ± 13.7
This compound + α-MSH10185 ± 11.9
This compound + α-MSH25150 ± 9.6
This compound + α-MSH50115 ± 7.4
Kojic Acid (Positive Control) + α-MSH200105 ± 6.8

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

Materials:

  • B16F10 cells

  • DMEM with 10% FBS

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 48 hours. Ensure the final DMSO concentration is below 0.1% in all wells.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.

Materials:

  • B16F10 cells

  • DMEM with 10% FBS

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Kojic acid (positive control)

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

Protocol:

  • Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with non-toxic concentrations of this compound in the presence of 100 nM α-MSH for 72 hours. Include a positive control with Kojic acid.

  • After treatment, wash the cells with PBS and harvest them.

  • Lyse the cell pellets with 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to dissolve the melanin.

  • Measure the absorbance of the supernatant at 405 nm.

  • Normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA protein assay).

  • Express the results as a percentage of the α-MSH-treated control.

Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the B16F10 cells.

Materials:

  • B16F10 cells

  • This compound

  • α-MSH

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 96-well plates

Protocol:

  • Culture and treat B16F10 cells with this compound and α-MSH as described in the melanin content assay.

  • After 72 hours, wash the cells with PBS and lyse them on ice.

  • Centrifuge the lysate and collect the supernatant. Determine the protein concentration.

  • In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA solution (2 mg/mL).

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.

  • Express tyrosinase activity as a percentage of the α-MSH-treated control, normalized to the protein concentration.

Visualizations

Melanogenesis_Signaling_Pathway extracellular Extracellular Stimuli (e.g., UV, α-MSH) MC1R MC1R extracellular->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Expression TRP1 TRP-1 MITF->TRP1 Expression TRP2 TRP-2 MITF->TRP2 Expression Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin This compound This compound This compound->Tyrosinase Inhibition (Hypothesized)

Caption: Key signaling pathway in melanogenesis and the hypothesized point of inhibition by this compound.

Experimental_Workflow start Start: B16F10 Cell Culture viability Cell Viability Assay (MTT) Determine Non-Toxic Concentrations start->viability melanin Melanin Content Assay viability->melanin Select Concentrations tyrosinase Cellular Tyrosinase Activity Assay viability->tyrosinase Select Concentrations data Data Analysis and Interpretation melanin->data tyrosinase->data

Caption: Experimental workflow for assessing the melanogenesis inhibitory activity of this compound.

Conclusion

These application notes and protocols provide a comprehensive guide for the in vitro evaluation of this compound as a melanogenesis inhibitor. By following these standardized procedures, researchers can obtain reliable and reproducible data on its efficacy and safety profile. The provided diagrams offer a clear visual representation of the underlying biological pathways and the experimental process. While specific quantitative data for this compound is currently limited, the methodologies described herein will enable the generation of such crucial information, thereby contributing to the development of novel agents for the management of hyperpigmentation.

References

Application Notes and Protocols for the Evaluation of Novel Compounds in B16 Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for Assessing Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

While a specific protocol for "Norarmepavine" in the context of B16 melanoma cell treatment is not available in the current scientific literature, this document provides a comprehensive framework and detailed protocols for evaluating the anti-melanoma effects of a novel compound, using B16 melanoma cells as a model system. The methodologies outlined below are based on established practices for testing various therapeutic agents against this cell line.

The B16 melanoma cell line, derived from a spontaneous murine melanoma, is a widely used model in cancer research to study melanoma progression, metastasis, and to screen for potential therapeutics.[1][2][3][4] This guide will detail the essential experiments required to characterize the efficacy and mechanism of action of a novel compound.

I. Quantitative Data Summary

When testing a novel compound, it is crucial to quantify its effects on B16 melanoma cells. The following tables provide a template for presenting typical quantitative data obtained from such studies. The values presented are hypothetical and serve as examples.

Table 1: In Vitro Cytotoxicity of Novel Compound on B16 Melanoma Cell Lines

Cell LineTreatment Duration (h)IC50 (µM)
B16-F0487.58 ± 0.99
B16-F14812.01 ± 1.12
B16-F104817.09 ± 1.03

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Induction of Apoptosis in B16-F10 Cells by Novel Compound

Treatment Concentration (µM)Treatment Duration (h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis (%)
Control482.5 ± 0.51.8 ± 0.34.3 ± 0.8
54815.2 ± 1.28.5 ± 0.923.7 ± 2.1
104825.8 ± 2.114.3 ± 1.540.1 ± 3.6
204838.6 ± 3.522.1 ± 2.060.7 ± 5.5

II. Experimental Protocols

Detailed methodologies for key experiments are provided below.

A. B16 Cell Culture Protocol

  • Cell Line: B16-F10 murine melanoma cells.

  • Growth Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with 5-10 mL of complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed into new flasks at a ratio of 1:5 to 1:10.

B. Cell Viability (MTT) Assay Protocol

  • Seeding: Seed B16-F10 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of growth medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the novel compound in growth medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

C. Apoptosis Analysis by Annexin V-FITC/PI Staining Protocol

  • Seeding and Treatment: Seed B16-F10 cells in 6-well plates and treat with the novel compound at various concentrations (e.g., IC50/2, IC50, 2xIC50) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the medium.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

D. Western Blotting for Signaling Pathway Analysis

  • Protein Extraction: After treatment, lyse the B16-F10 cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Caspase-3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[5][6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

III. Signaling Pathways and Visualizations

The progression of B16 melanoma is often associated with the dysregulation of several key signaling pathways. Investigating the impact of a novel compound on these pathways can provide insights into its mechanism of action.

A. Commonly Investigated Signaling Pathways in B16 Melanoma

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its constitutive activation is common in melanoma.[6]

  • MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[6]

  • NF-κB Signaling Pathway: This pathway is involved in inflammation, cell survival, and proliferation, and its inhibition can induce apoptosis in melanoma cells.[5]

  • p53 Signaling Pathway: The tumor suppressor p53 is a key regulator of apoptosis, and its activation can lead to cancer cell death.[5]

  • Wnt/β-catenin Pathway: This pathway is involved in melanocyte development and can be aberrantly activated in melanoma.[7]

B. Visualizations

experimental_workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation cell_culture B16 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot) ic50->pathway data_analysis Quantitative Data Analysis apoptosis->data_analysis pathway->data_analysis interpretation Mechanism of Action data_analysis->interpretation

Figure 1. A generalized experimental workflow for evaluating a novel compound in B16 melanoma cells.

PI3K_Akt_Pathway compound Novel Compound pi3k PI3K compound->pi3k Inhibits? akt Akt compound->akt Inhibits? rtk Receptor Tyrosine Kinase rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 pip3->akt pdk1->akt Phosphorylates mdm2 MDM2 akt->mdm2 Activates bcl2 Bcl-2 akt->bcl2 Inhibits Pro-Apoptotic Members (e.g., Bad) survival Cell Survival & Proliferation akt->survival Promotes p53 p53 mdm2->p53 Inhibits apoptosis Apoptosis p53->apoptosis Induces bcl2->apoptosis Inhibits

Figure 2. The PI3K/Akt signaling pathway, a common target for anti-melanoma therapies.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine, an aporphine (B1220529) alkaloid, is a compound of interest for its potential therapeutic properties, including its antioxidant activity. Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are known to possess a range of pharmacological effects, and their antioxidant capacity is a key area of investigation. This document provides detailed application notes and experimental protocols for evaluating the antioxidant activity of this compound using two common and reliable in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The antioxidant activity of compounds like this compound is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components. Understanding the antioxidant potential of this compound is crucial for its development as a potential therapeutic agent for conditions associated with oxidative stress.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of this compound (Illustrative Data)

Concentration (µg/mL)% InhibitionIC50 (µg/mL)
1015.2 ± 1.8
2535.8 ± 2.5
5052.1 ± 3.148.5
10078.9 ± 4.2
20092.5 ± 2.9
Ascorbic Acid (Control) 5.2

Values are presented as mean ± standard deviation (n=3). The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Cation Scavenging Activity of this compound (Illustrative Data)

Concentration (µg/mL)% InhibitionIC50 (µg/mL)
518.5 ± 2.1
1038.2 ± 3.0
2055.7 ± 2.817.9
4080.1 ± 3.5
8094.3 ± 2.2
Trolox (Control) 3.8

Values are presented as mean ± standard deviation (n=3). The IC50 value is the concentration of the compound required to scavenge 50% of the ABTS radical cations.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant to the corresponding hydrazine.[1] This reduction leads to a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[1][2][3] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid in methanol to be used as a positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution and the ascorbic acid solution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][3]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value indicates a higher antioxidant activity.[3]

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[4] This radical is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in color, measured spectrophotometrically at approximately 734 nm, is proportional to the antioxidant concentration.[5][6]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4][6]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6]

  • Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 5, 10, 20, 40, 80 µg/mL).

  • Preparation of Positive Control: Prepare a series of dilutions of Trolox in the same solvent to be used as a positive control.

  • Assay:

    • In a 96-well microplate, add 20 µL of each concentration of the this compound solution and the Trolox solution to 180 µL of the ABTS•+ working solution.

    • For the blank, add 20 µL of the solvent to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[7]

  • Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the ABTS•+ radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value signifies greater antioxidant activity.

Visualization of Experimental Workflows and Potential Mechanisms

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample or Control in 96-well plate DPPH_sol->Mix Sample_sol Prepare this compound (various concentrations) Sample_sol->Mix Control_sol Prepare Ascorbic Acid (positive control) Control_sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Working_sol Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_rad->Working_sol Mix Mix ABTS•+ with Sample or Control in 96-well plate Working_sol->Mix Sample_sol Prepare this compound (various concentrations) Sample_sol->Mix Control_sol Prepare Trolox (positive control) Control_sol->Mix Incubate Incubate in dark (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS Radical Scavenging Assay.

Potential Antioxidant Signaling Pathway

The antioxidant effects of many natural compounds, including alkaloids, can be mediated through the activation of cellular signaling pathways that enhance the endogenous antioxidant defense system. One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Antioxidant_Signaling_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Oxidative Stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Antioxidant_Genes->ROS Neutralization

Caption: Potential Nrf2-ARE signaling pathway activation by this compound.

References

Application Notes & Protocols: Norarmepavine as a Chemical Probe for Investigating NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of Norarmepavine as a chemical probe for the NF-κB signaling pathway is a proposed use based on the known activities of structurally related benzylisoquinoline alkaloids, such as Noscapine. The quantitative data presented herein is illustrative and intended to provide a framework for experimentation.

Introduction

This compound is a benzylisoquinoline alkaloid whose biological activities are not yet fully elucidated. However, based on the established mechanism of action of related compounds, this compound holds potential as a chemical probe for the investigation of cellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

This document provides a comprehensive guide for researchers interested in exploring the potential of this compound as an inhibitor of the NF-κB signaling pathway. It includes detailed protocols for key experiments, illustrative quantitative data, and diagrams to visualize the proposed mechanism and experimental workflows.

Proposed Mechanism of Action

Based on the activity of the related alkaloid Noscapine, it is hypothesized that this compound may inhibit the NF-κB signaling pathway by targeting the IκB kinase (IKK) complex.[1][2] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the p65 subunit of NF-κB is not phosphorylated and cannot translocate to the nucleus to initiate the transcription of its target genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor (e.g., TNFR) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibition p-IκBα p-IκBα NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation Proteasome Proteasome p-IκBα->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK_complex Inhibition DNA κB sites NF-κB_n->DNA Binding Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription

Proposed inhibition of the NF-κB signaling pathway by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential inhibitory effects of this compound on the NF-κB pathway.

Table 1: Effect of this compound on NF-κB Reporter Gene Expression

TreatmentThis compound (µM)Luciferase Activity (Relative Light Units)Fold Inhibition vs. TNF-α alone
Vehicle Control0100 ± 15-
TNF-α (10 ng/mL)01500 ± 1201.0
TNF-α + this compound11250 ± 1101.2
TNF-α + this compound5800 ± 751.9
TNF-α + this compound10450 ± 503.3
TNF-α + this compound25200 ± 307.5

Table 2: Inhibition of IKK Kinase Activity by this compound

This compound (µM)IKK Activity (% of control)IC₅₀ (µM)
0100\multirow{5}{*}{8.5}
185
560
1045
2520

Table 3: Effect of this compound on p65 Phosphorylation

TreatmentThis compound (µM)p-p65 / Total p65 Ratio (Densitometry Units)
Vehicle Control00.1 ± 0.02
TNF-α (10 ng/mL)01.0 ± 0.1
TNF-α + this compound100.4 ± 0.05
TNF-α + this compound250.2 ± 0.03

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on the NF-κB signaling pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293, HeLa) Treatment Treatment with this compound and/or Stimulus (e.g., TNF-α) Cell_Culture->Treatment Assay Assay Treatment->Assay Luciferase_Assay NF-κB Luciferase Reporter Assay Assay->Luciferase_Assay Western_Blot Western Blot for p-p65/p65, IκBα Assay->Western_Blot IKK_Assay IKK Kinase Assay Assay->IKK_Assay Data_Analysis Data Analysis and Interpretation Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis IKK_Assay->Data_Analysis

General experimental workflow for studying this compound's effect on NF-κB.
Protocol 1: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Complete DMEM medium.

  • This compound stock solution (in DMSO).

  • TNF-α stock solution.

  • Luciferase Assay System (e.g., Promega).

  • 96-well opaque plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed transfected HEK293 cells in a 96-well opaque plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours. Include a vehicle-only control and a TNF-α-only control.

  • Cell Lysis:

    • Remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.[3][4][5]

Protocol 2: Western Blot for Phospho-p65

This protocol is for detecting the phosphorylation of the p65 subunit of NF-κB, a key indicator of its activation.

Materials:

  • HeLa or other suitable cells.

  • This compound and TNF-α.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, then stimulate with TNF-α (10 ng/mL) for 30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using ECL reagent and visualize with an imaging system.[6][7]

  • Densitometry: Quantify band intensities using software like ImageJ. Normalize the phospho-p65 signal to total p65 and the loading control (β-actin).

Protocol 3: IKK Kinase Assay

This in vitro assay directly measures the enzymatic activity of the IKK complex.

Materials:

  • IKK complex immunoprecipitated from cell lysates or recombinant IKKβ.

  • GST-IκBα (1-54) substrate.

  • Kinase assay buffer (20 mM HEPES pH 7.7, 2 mM MgCl₂, 2 mM MnCl₂, 10 mM β-glycerophosphate, 10 mM NaF, 1 mM DTT).

  • [γ-³²P]ATP.

  • This compound.

  • SDS-PAGE gels.

  • Autoradiography film or phosphorimager.

Procedure:

  • Immunoprecipitation of IKK (if not using recombinant):

    • Lyse TNF-α-stimulated cells and immunoprecipitate the IKK complex using an anti-IKKγ antibody.

  • Kinase Reaction:

    • In a microfuge tube, combine the immunoprecipitated IKK complex or recombinant IKKβ with kinase assay buffer.

    • Add varying concentrations of this compound or vehicle.

    • Add GST-IκBα substrate.

    • Initiate the reaction by adding [γ-³²P]ATP (5 µCi) and incubate at 30°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated GST-IκBα.[8][9][10]

  • Quantification: Measure the radioactivity of the bands corresponding to phosphorylated GST-IκBα.

Conclusion

While further research is required to definitively establish the biological role of this compound, its structural similarity to known NF-κB inhibitors makes it a compelling candidate for use as a chemical probe in studying this crucial signaling pathway. The protocols and illustrative data provided in this document offer a robust starting point for researchers to investigate the potential of this compound as a modulator of NF-κB signaling and to explore its therapeutic potential.

References

Application Notes and Protocols: Norarmepavine as a Versatile Starting Material for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine (B585789), a naturally occurring benzylisoquinoline alkaloid, presents a valuable and versatile scaffold for the synthesis of novel bioactive compounds. Its structure, featuring a phenolic hydroxyl group, a secondary amine, and two aromatic rings, offers multiple sites for chemical modification, enabling the generation of diverse molecular architectures with potential therapeutic applications. This document provides detailed application notes and hypothetical protocols for the synthesis of novel this compound derivatives and outlines methods for their biological evaluation against various disease targets, including cancer and microbial infections.

Introduction to this compound

This compound is a key intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids.[1] Its fundamental structure consists of a tetrahydroisoquinoline core linked to a benzyl (B1604629) group. The presence of reactive functional groups makes it an attractive starting material for medicinal chemists aiming to develop novel therapeutics. The potential for derivatization allows for the systematic exploration of structure-activity relationships (SAR), which is crucial in the drug discovery process.

Potential Therapeutic Applications of this compound Derivatives

The isoquinoline (B145761) alkaloid family, to which this compound belongs, is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] By strategically modifying the this compound scaffold, it is possible to synthesize novel compounds with enhanced potency and selectivity for various biological targets.

Synthetic Strategies for Novel this compound Derivatives

The chemical structure of this compound offers several avenues for modification to generate novel derivatives. The primary sites for chemical derivatization are the phenolic hydroxyl group, the secondary amine, and the aromatic rings.

A general workflow for the synthesis and evaluation of novel this compound derivatives is presented below:

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening This compound This compound Starting Material Derivatization Chemical Derivatization (e.g., Alkylation, Acylation) This compound->Derivatization Purification Purification (e.g., Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Screening In vitro Biological Assays (e.g., Cytotoxicity, Antimicrobial) Purity->Screening Data Data Analysis (IC50 Determination) Screening->Data

Figure 1: General workflow for the synthesis and evaluation of novel this compound derivatives.
Representative Data for Hypothetical this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of novel this compound derivatives synthesized according to the protocols outlined below. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Compound IDModificationYield (%)Purity (%)Anticancer Activity (MCF-7, IC50 in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
NOR-001 N-alkylation (Ethyl)85>9825.364
NOR-002 N-acylation (Acetyl)92>9915.832
NOR-003 O-alkylation (Benzyl)78>9712.516
NOR-004 Aromatic Nitration65>958.28

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis and evaluation of novel this compound derivatives. These protocols are based on established synthetic methodologies for related benzylisoquinoline alkaloids and should be adapted and optimized based on specific experimental conditions.

General Synthetic Protocol: N-Alkylation of this compound (Synthesis of NOR-001)

This protocol describes a representative procedure for the N-alkylation of this compound to introduce a new substituent on the secondary amine.

G cluster_reaction Reaction Setup cluster_workup Workup & Purification Start Dissolve this compound in DMF AddBase Add K2CO3 Start->AddBase AddAlkylHalide Add Ethyl Iodide AddBase->AddAlkylHalide Stir Stir at Room Temperature for 24h AddAlkylHalide->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate (B1210297) Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: Experimental workflow for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add ethyl iodide dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the N-ethyl-norarmepavine derivative (NOR-001).

Protocol for In Vitro Anticancer Activity Assessment (MCF-7 Cell Line)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the synthesized this compound derivatives on the MCF-7 human breast cancer cell line.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Data Analysis Culture Culture MCF-7 Cells Seed Seed Cells in 96-well Plates Culture->Seed Incubate1 Incubate for 24h Seed->Incubate1 Prepare Prepare Serial Dilutions of Compounds Treat Treat Cells with Compounds Prepare->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 Values ReadAbsorbance->CalculateIC50

References

Application Notes and Protocols for the Chiral Separation of Norarmepavine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of Norarmepavine enantiomers. This compound, a benzyltetrahydroisoquinoline alkaloid, possesses a single chiral center at the C1 position, leading to the existence of (R)- and (S)-enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and analysis are critical in drug development and quality control.

The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), based on established techniques for structurally related alkaloids.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) is a highly effective method for the enantioseparation of benzylisoquinoline alkaloids. The primary interactions responsible for chiral recognition on these phases include hydrogen bonding, π-π interactions, and steric hindrance. Given the structure of this compound, which contains hydrogen bond donors (phenolic hydroxyl and secondary amine) and aromatic rings, polysaccharide-based CSPs are an excellent choice.

Data Presentation: HPLC Screening on Polysaccharide-Based CSPs

The following table summarizes typical starting conditions and expected results for the chiral separation of compounds structurally similar to this compound, such as norlaudanosine, on popular polysaccharide-based CSPs. This data serves as a strong starting point for method development for this compound.

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)First Eluting Enantiomer Retention Time (min)Second Eluting Enantiomer Retention Time (min)Resolution (Rs)
Chiralpak AD-H n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1)1.0~ 6.5~ 7.8> 1.5
Chiralcel OD-H n-Hexane / Isopropanol / Diethylamine (90:10:0.1)1.0~ 8.2~ 9.5> 1.5
Chiralpak IA Methanol (B129727) / Diethylamine (100:0.1)0.5~ 5.1~ 5.9> 1.5
Chiralcel OD Acetonitrile (B52724) / Diethylamine (100:0.1)0.5~ 7.3~ 8.1> 1.5

Note: Data is representative for benzyltetrahydroisoquinoline alkaloids and provides a baseline for method development for this compound. Actual retention times and resolution may vary.

Experimental Protocol: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust chiral HPLC method for the separation of this compound enantiomers.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-hexane, isopropanol, ethanol, methanol, acetonitrile

  • Diethylamine (DEA) or other suitable basic modifier

  • Chiral HPLC columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Detector Wavelength: 280 nm (based on the chromophores in this compound)

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of 20 µg/mL.

4. Screening Protocol:

  • Equilibrate the first chiral column (e.g., Chiralpak AD-H) with the initial mobile phase (e.g., n-Hexane/Isopropanol/DEA, 80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject the this compound working solution.

  • Monitor the chromatogram for separation of the enantiomers.

  • If separation is observed, calculate the retention times, resolution (Rs), and selectivity (α). A resolution of ≥ 1.5 indicates baseline separation.

  • Repeat steps 1-4 with other mobile phase compositions and different chiral columns as outlined in the data presentation table.

5. Method Optimization:

  • Mobile Phase Composition: If partial separation is achieved, fine-tune the ratio of the alcohol modifier. Decreasing the alcohol percentage generally increases retention and may improve resolution.

  • Basic Modifier: The addition of a basic modifier like DEA is often crucial for good peak shape and resolution of basic compounds like this compound. Optimize the concentration of the modifier (typically 0.05% to 0.2%).

  • Flow Rate: If resolution is still not optimal, try reducing the flow rate (e.g., to 0.8 or 0.5 mL/min) to enhance efficiency.

  • Temperature: Investigate the effect of column temperature. Both increasing and decreasing the temperature can sometimes improve selectivity.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing cluster_decision Optimization prep_sample Prepare Racemic This compound Solution inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases equilibrate Equilibrate HPLC System & Column prep_mobile->equilibrate equilibrate->inject run Chromatographic Run inject->run detect UV Detection (280 nm) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Rs and α integrate->calculate decision Baseline Separation? calculate->decision optimize Optimize Method: - Mobile Phase - Flow Rate - Temperature decision->optimize No final Final Method decision->final Yes optimize->equilibrate

HPLC Method Development Workflow for this compound

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It is particularly well-suited for preparative scale separations. Polysaccharide-based CSPs are also widely used in SFC.

Data Presentation: SFC Screening Conditions

The following table provides typical screening conditions for the chiral separation of alkaloids on polysaccharide-based CSPs using SFC.

Chiral Stationary PhaseCo-solvent (with 0.1% DEA)GradientFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)
Chiralpak AD-H Methanol5-40% over 5 min3.015040
Chiralcel OD-H Ethanol5-40% over 5 min3.015040
Chiralpak IA Isopropanol5-40% over 5 min3.015040
Experimental Protocol: Chiral SFC Method Development

1. Materials and Reagents:

  • Racemic this compound standard

  • SFC-grade carbon dioxide

  • Methanol, ethanol, isopropanol (co-solvents)

  • Diethylamine (DEA) or other suitable basic modifier

2. Instrument and Conditions:

  • SFC system with a UV or PDA detector

  • Detector Wavelength: 280 nm

  • Outlet Back Pressure: 150 bar

  • Column Temperature: 40 °C

3. Sample Preparation:

  • Dissolve racemic this compound in the initial mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

4. Screening and Optimization Protocol:

  • Equilibrate the SFC system with the chosen column and initial mobile phase conditions.

  • Inject the sample and run the gradient.

  • Evaluate the chromatogram for separation.

  • If separation is achieved, optimize by converting to an isocratic method or by adjusting the gradient slope for better resolution.

  • Screen different co-solvents (methanol, ethanol, isopropanol) as they can significantly impact selectivity.

  • The concentration and type of additive can also be optimized to improve peak shape.

SFC_Workflow cluster_prep Preparation cluster_analysis Screening cluster_eval Evaluation & Optimization prep_sample Prepare this compound in Co-solvent inject Inject Sample prep_sample->inject setup_sfc Setup SFC System: Column, Co-solvent setup_sfc->inject run_gradient Run Gradient Separation inject->run_gradient detect UV Detection run_gradient->detect eval_sep Separation Achieved? detect->eval_sep optimize Optimize: - Isocratic Method - Gradient Slope eval_sep->optimize Yes change_params Change: - Co-solvent - Additive eval_sep->change_params No final_method Final SFC Method optimize->final_method change_params->setup_sfc

SFC Method Development Workflow

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations of basic compounds like this compound, cyclodextrins are commonly used as chiral selectors in the background electrolyte.

Data Presentation: CE Screening with Cyclodextrin (B1172386) Selectors

Anionic cyclodextrins have shown great success in separating the enantiomers of benzyltetrahydroisoquinoline alkaloids.

Chiral SelectorBackground Electrolyte (BGE)Selector Concentration (mM)Voltage (kV)Temperature (°C)
Sulfated-β-Cyclodextrin 25 mM Phosphate (B84403) buffer, pH 2.510+2525
Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD 50 mM Phosphate buffer, pH 3.05+2025
Sugammadex 40 mM Phosphate buffer, pH 2.52+2525
Experimental Protocol: Chiral CE Method Development

1. Materials and Reagents:

  • Racemic this compound standard

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Various cyclodextrin chiral selectors (e.g., sulfated-β-cyclodextrin)

  • Deionized water

2. Instrument and Conditions:

  • Capillary Electrophoresis system with a DAD or UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length)

  • Detector Wavelength: 214 nm (for better sensitivity of the peptide bond in the isoquinoline (B145761) structure)

  • Injection: Hydrodynamic (e.g., 50 mbar for 5 s)

3. Sample and Electrolyte Preparation:

  • Prepare a stock solution of racemic this compound in water or a water/methanol mixture at 1 mg/mL. Dilute with water for analysis.

  • Prepare the background electrolyte (BGE) by dissolving the buffer components and the chiral selector in deionized water. Adjust the pH with phosphoric acid.

4. Analysis Protocol:

  • Rinse the capillary sequentially with 0.1 M NaOH, water, and then the BGE.

  • Inject the sample.

  • Apply the separation voltage.

  • Monitor the electropherogram for the separation of enantiomers.

5. Optimization:

  • Selector Type and Concentration: The choice of cyclodextrin is critical. Screen various types and optimize the concentration to maximize resolution.

  • pH of BGE: The pH affects the charge of both the analyte and any ionizable groups on the selector, influencing the separation.

  • Organic Modifier: The addition of an organic modifier like methanol or acetonitrile to the BGE can alter selectivity.

CE_Workflow cluster_prep Preparation Phase cluster_analysis CE Analysis cluster_eval Evaluation & Optimization prep_sample Prepare this compound Sample inject Inject Sample prep_sample->inject prep_bge Prepare Background Electrolyte with Chiral Selector rinse_cap Rinse Capillary prep_bge->rinse_cap rinse_cap->inject apply_v Apply Voltage inject->apply_v detect UV Detection (214 nm) apply_v->detect eval_sep Enantiomers Resolved? detect->eval_sep optimize Optimize: - Selector Type/Conc. - BGE pH - Voltage eval_sep->optimize No final_method Final CE Method eval_sep->final_method Yes optimize->prep_bge

CE Method Development Workflow

Troubleshooting & Optimization

troubleshooting low yield in Bischler-Napieralski synthesis of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Bischler-Napieralski synthesis of Norarmepavine.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and why is it used for this compound synthesis?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is a key step in the synthesis of the isoquinoline (B145761) core structure found in many alkaloids, including this compound. The resulting dihydroisoquinoline can then be reduced to yield the final this compound product.

Q2: What are the common causes for low yield in the Bischler-Napieralski synthesis of this compound?

Low yields in this synthesis can often be attributed to several factors:

  • Insufficient Aromatic Ring Activation: The reaction is most effective when the benzene (B151609) ring of the β-arylethylamide has electron-donating groups, which is the case for the this compound precursor.[1][4][5] However, if these groups are not sufficiently activating, the cyclization will be slow and yields will be poor.

  • Inappropriate Dehydrating Agent: The choice and strength of the dehydrating agent are critical.[1][6] For less reactive substrates, a standard reagent like phosphorus oxychloride (POCl₃) may not be sufficient.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material and product.[1][2]

  • Presence of Moisture: The dehydrating agents used are sensitive to water. Any moisture in the reaction can quench the agent and inhibit the reaction.[6]

  • Side Reactions: The formation of unwanted byproducts, such as styrenes via a retro-Ritter reaction, can significantly lower the yield of the desired dihydroisoquinoline.[1][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Bischler-Napieralski synthesis of the this compound precursor.

Issue 1: Low to No Product Formation

Question: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?

Answer: Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Insufficiently activated aromatic ring While the precursor to this compound has electron-donating groups, their activating strength might be insufficient under the chosen conditions. Consider using a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃.[2]
Inadequate dehydrating agent If using POCl₃ alone, consider switching to a more potent system. A combination of P₂O₅ and POCl₃ generates pyrophosphates, which are better leaving groups.[7] Alternatively, modern, milder methods using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) can be more effective, even for less activated substrates.[1][7]
Suboptimal reaction temperature The reaction may require heating to proceed.[8] If the reaction is sluggish at lower temperatures, gradually increase the temperature while monitoring the reaction progress by TLC. Be cautious, as excessively high temperatures can cause decomposition.[1] Using a higher-boiling solvent like xylene or employing microwave-assisted heating can also be effective.[7]
Presence of moisture Ensure all glassware is oven-dried before use and that all solvents and reagents are anhydrous.[6]
Issue 2: Significant Side Product Formation

Question: I am observing significant formation of side products, leading to a complex mixture and low yield of the desired product. How can I minimize this?

Answer: The formation of side products is a common issue. Here are some specific side reactions and how to address them:

  • Retro-Ritter Reaction: This side reaction leads to the formation of styrenes and is evidence for a nitrilium ion intermediate.[6][7] It is more prevalent when a stable, conjugated system can be formed.[7]

    • Solution: To suppress this, you can use the corresponding nitrile as the reaction solvent to shift the equilibrium away from the retro-Ritter product.[6] Milder, modern methods using reagents like oxalyl chloride or Tf₂O can also avoid the intermediates that lead to this side reaction.[6][9]

  • Formation of Regioisomers: Unexpected regioisomers can form, especially with strong dehydrating agents like P₂O₅.[3][6] This can occur due to cyclization at an alternative position on the aromatic ring (ipso-attack), leading to a rearranged product.[3][6]

    • Solution: Changing the dehydrating agent can improve selectivity. For instance, using POCl₃ may favor the "normal" product, while milder reagents like Tf₂O/2-chloropyridine often offer higher selectivity.[6]

Issue 3: Complex and Inseparable Product Mixture

Question: My reaction has resulted in a complex, inseparable mixture of products. What went wrong?

Answer: A complex mixture suggests that multiple side reactions are occurring, or the product is degrading under the reaction conditions.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions High temperatures and strongly acidic conditions can cause decomposition of the starting material or product, especially with sensitive functional groups.[6]
* Solution: Consider using milder reaction conditions. The use of Tf₂O and 2-chloropyridine often allows the reaction to proceed at lower temperatures.[1] Monitor the reaction closely by TLC to avoid prolonged reaction times at high temperatures.[2]
Incorrect Workup Procedure Improper quenching of the reaction can lead to product degradation.
* Solution: Carefully quench the reaction by slowly adding the reaction mixture to a mixture of ice and a base (e.g., ammonium (B1175870) hydroxide) to neutralize the excess acid.[2]

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Reaction using POCl₃

This is a general procedure and may require optimization.

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide precursor for this compound (1.0 equiv).

  • Add an anhydrous solvent such as toluene (B28343) or acetonitrile.[2]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic and may require cooling.[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to 24 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and ammonium hydroxide.[2]

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Milder Bischler-Napieralski Reaction using Tf₂O

This method often provides higher yields and avoids some side reactions.[7]

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) in an oven-dried flask under an inert atmosphere.

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[2]

  • Cool the mixture to a low temperature (e.g., -20 °C).[2][5]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[2][5]

  • Stir the reaction at a low temperature and monitor its progress by TLC.

  • Upon completion, the reaction can be worked up similarly to the classical procedure or may involve an in-situ reduction depending on the desired final product.[5]

Visualizations

Bischler_Napieralski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with β-arylethylamide Setup Oven-dried glassware Inert atmosphere Start->Setup Reagents Anhydrous solvent Dehydrating agent Setup->Reagents Addition Add dehydrating agent (e.g., POCl₃ or Tf₂O) Reagents->Addition Heating Heat to reflux (if necessary) Addition->Heating Monitor Monitor by TLC Heating->Monitor Quench Quench with ice/base Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Purify Column chromatography or recrystallization Extract->Purify Product 3,4-Dihydroisoquinoline Purify->Product Troubleshooting_Logic Start Low Yield Observed Check_SM Check Starting Material Purity and Anhydrous Conditions Start->Check_SM Analyze_Products Analyze Crude Product Mixture (TLC, NMR) Check_SM->Analyze_Products No_Product No Product Formation Analyze_Products->No_Product Side_Products Significant Side Products Analyze_Products->Side_Products Increase_Reactivity Increase Dehydrating Agent Strength (e.g., P₂O₅/POCl₃) or use Milder, More Effective Reagents (Tf₂O) No_Product->Increase_Reactivity Yes Optimize_Temp Optimize Reaction Temperature (Gradual increase or use microwave) No_Product->Optimize_Temp Yes Change_Conditions Use Milder Conditions (Tf₂O) to Minimize Side Reactions Side_Products->Change_Conditions Yes Suppress_Retro_Ritter Use Nitrile as Solvent to Suppress Retro-Ritter Side_Products->Suppress_Retro_Ritter If styrene (B11656) observed

References

Technical Support Center: Enantioselective Synthesis of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (S)-Norarmepavine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Norarmepavine, which is typically approached via a cyclization reaction (e.g., Bischler-Napieralski or Pictet-Spengler) to form a dihydroisoquinoline intermediate, followed by an asymmetric reduction or hydrogenation to establish the chiral center.

Question 1: Why is the yield of my initial cyclization (Bischler-Napieralski) reaction consistently low?

Answer: Low yields in the Bischler-Napieralski reaction are a common issue and can stem from several factors:

  • Substrate Reactivity: The reaction is an intramolecular electrophilic aromatic substitution and is most effective with electron-rich aromatic rings. If your β-arylethylamide precursor has electron-withdrawing groups, the cyclization step will be significantly hindered.[1][2]

  • Dehydrating Agent: The choice and quality of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical. These reagents are moisture-sensitive and must be handled under anhydrous conditions.[3][4] Insufficient amounts or degraded reagents will lead to incomplete reactions.

  • Reaction Temperature: The reaction often requires elevated temperatures (refluxing conditions) to proceed.[3] If the temperature is too low, the reaction may not initiate or will proceed very slowly. Conversely, excessively high temperatures can lead to degradation and the formation of complex product mixtures.[1]

  • Side Reactions: A significant side reaction can be the retro-Ritter reaction, especially if the reaction intermediate is a stable carbocation.[2] This can be minimized by careful selection of reagents and conditions.

Question 2: My asymmetric hydrogenation/reduction step is resulting in poor enantioselectivity (low ee). What are the potential causes?

Answer: Achieving high enantiomeric excess (ee) is the primary challenge in this synthesis. Poor results often point to issues with the catalytic system.[5]

  • Catalyst/Ligand Integrity: The chiral ligand is the source of stereocontrol. Ensure the ligand is of high enantiomeric purity and has not degraded during storage or handling. The active catalyst, often formed in situ from a metal precursor and the ligand, must be prepared under strictly inert conditions (argon or nitrogen atmosphere) to prevent deactivation.[5][6]

  • Catalyst Loading: Using an incorrect catalyst-to-substrate ratio can impact selectivity. While higher loading might increase conversion, it doesn't always improve ee and can be uneconomical. Optimization is key.

  • Reaction Temperature: Lower temperatures generally favor the transition state leading to the major enantiomer, resulting in higher ee values.[5] Consider running a temperature screening experiment.

  • Hydrogen Pressure: For asymmetric hydrogenations, H₂ pressure is a critical parameter. Optimal pressure is system-dependent and must be determined empirically.

  • Solvent Choice: The solvent can significantly influence both the activity and selectivity of the catalyst. A screening of different anhydrous, degassed solvents is often necessary.[7]

  • Additives: Some catalytic systems require additives (e.g., acids, bases, or salts) to achieve optimal performance. For instance, the presence of an acid like HCl can be essential for certain transformations.[8]

Question 3: The catalyst in my asymmetric reduction appears to be deactivating. What are the common causes and how can I prevent this?

Answer: Catalyst deactivation leads to a loss of catalytic activity over time and is a major concern in industrial processes.[9] The primary causes include:

  • Poisoning: Contaminants in the substrate, solvent, or hydrogen gas (e.g., sulfur, nitrogen, or phosphorus compounds) can strongly adsorb to the metal's active sites, blocking them from reactants.[10][11][12] Purifying all reagents and using high-purity gas is crucial.

  • Fouling: Deposition of byproducts, polymers, or high molecular weight species ("coke") on the catalyst surface can physically block active sites and pores.[9][12]

  • Thermal Degradation (Sintering): At high temperatures, small metal particles on the support can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.[9]

  • Leaching: The active metal component may dissolve from the support into the reaction medium, leading to a permanent loss of activity.[11]

Mitigation Strategies:

  • Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.[5]

  • Purify substrates and solvents to remove potential poisons.

  • Conduct research to understand the specific deactivation mechanisms at play in your system.[10]

  • Consider catalyst regeneration procedures if applicable, which may involve washing or carefully controlled oxidation to burn off fouling agents.[13]

Question 4: How can I accurately determine the enantiomeric excess (ee) of my this compound product?

Answer: Accurate determination of ee is essential for optimizing an asymmetric reaction.[14] The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most widely used and reliable method. It involves separating the enantiomers on a chiral stationary phase. A very small sample size is required, and it is suitable for a wide range of ee values.[14][15]

  • NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral agent, the enantiomers form diastereomeric complexes that can be distinguished in the ¹H or ¹³C NMR spectrum. The ee can be calculated from the integration of the distinct signals.[16]

Troubleshooting Tip: When developing a new synthesis, it is crucial to have an authentic racemic sample of the final product to develop a reliable analytical method for separating and identifying the enantiomers.

Data on Asymmetric Hydrogenation of Dihydroisoquinolines

The following table summarizes representative data for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines, which are key intermediates for this compound and related alkaloids. This data is intended to provide a starting point for reaction optimization.

Catalyst PrecursorChiral LigandSubstrateSolventH₂ (atm)Temp (°C)AdditiveConversion (%)ee (%)Ref
[Ir(COD)Cl]₂L4 (tetraMe-BITIOP)1-(4-nitrophenyl)-DHIQToluene2020I₂10094[17]
[Ir(COD)Cl]₂L5 (Diophep)1-(2-nitrophenyl)-DHIQToluene2020I₂10076[17]
[Rh(cod)Cl]₂L1 (Thiourea)2-methylquinoxalineCH₂Cl₂5025HCl>9995[8]
Cp*RhCl₂-LL1 (Me-CAMPY)1-phenyl-DHIQiPrOHN/A (ATH)80La(OTf)₃>9969[18]

DHIQ: Dihydroisoquinoline; ATH: Asymmetric Transfer Hydrogenation using formic acid/triethylamine mixture.

Key Experimental Protocols

Protocol: General Procedure for Asymmetric Hydrogenation of a 1-Aryl-3,4-Dihydroisoquinoline [17]

This protocol is a representative example and may require optimization for specific substrates and ligands.

  • Catalyst Preparation:

    • In a glovebox or under a strict argon atmosphere, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol, 0.5 mol%) and the chiral phosphine (B1218219) ligand (e.g., L4, 0.011 mmol, 1.1 mol%) to a flame-dried Schlenk tube.

    • Add 5 mL of anhydrous, degassed solvent (e.g., toluene).

    • Stir the resulting mixture at room temperature for 15 minutes to allow for catalyst formation.

  • Reaction Setup:

    • To the catalyst solution, add the additive (e.g., I₂, 0.1 mmol, 10 mol%).

    • Stir for an additional 15 minutes.

    • Add the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 mmol, 100 eq.).

    • Transfer the final reaction mixture via cannula to a stainless-steel autoclave.

  • Hydrogenation:

    • Seal the autoclave and purge the system by pressurizing with hydrogen gas (approx. 10 atm) and venting, repeating this cycle five times.

    • Pressurize the autoclave to the desired pressure (e.g., 20 atm).

    • Set the reaction temperature (e.g., 20 °C) and begin vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing via TLC or GC/MS.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched tetrahydroisoquinoline product.

    • Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Visualizations and Workflows

The following diagrams illustrate key troubleshooting workflows and conceptual challenges in the synthesis.

Caption: Troubleshooting workflow for low enantioselectivity.

Caption: Interconnected challenges in enantioselective synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Norarmepavine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Norarmepavine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this benzylisoquinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely employed method for synthesizing this compound is a three-step sequence:

  • Amide Formation: Condensation of 3,4-dimethoxyphenethylamine (B193588) with 4-(benzyloxy)phenylacetic acid to form the precursor amide, N-(3,4-dimethoxyphenethyl)-2-(4-(benzyloxy)phenyl)acetamide.

  • Bischler-Napieralski Cyclization: An intramolecular cyclization of the amide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the 3,4-dihydroisoquinoline (B110456) intermediate.[1][2]

  • Reduction: Reduction of the resulting imine to the corresponding tetrahydroisoquinoline, this compound, typically using sodium borohydride (B1222165) (NaBH₄).

Q2: Why is the Bischler-Napieralski reaction a critical step, and what are the key considerations?

A2: The Bischler-Napieralski reaction is a cornerstone for constructing the isoquinoline (B145761) core of this compound.[2] It is an intramolecular electrophilic aromatic substitution. Success is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups, such as the methoxy (B1213986) groups in the this compound precursor, activates the ring and facilitates cyclization, generally leading to higher yields.[2] Conversely, electron-withdrawing groups can hinder the reaction. Careful selection of the dehydrating agent and anhydrous reaction conditions are crucial for optimal results.

Q3: What are the most common dehydrating agents for the Bischler-Napieralski cyclization, and how do I choose the right one?

A3: The choice of dehydrating agent is critical for the success of the reaction. Here is a general guideline:

  • For electron-rich substrates (like the precursor to this compound): Phosphorus oxychloride (POCl₃) is a commonly used and often effective dehydrating agent.[3]

  • For substrates lacking strong electron-donating groups: A more potent dehydrating agent may be necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often employed.[3]

  • For milder conditions: Triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) can be used. This method often proceeds at lower temperatures and can be more suitable for sensitive substrates.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is crucial for good separation. A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent can be gradually increased to effectively separate the product from any remaining starting materials or byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Bischler-Napieralski Cyclization

Q: My reaction yield for the cyclization step is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the Bischler-Napieralski reaction can be attributed to several factors. Here are the most common culprits and their solutions:

Potential Cause Troubleshooting Strategy
Deactivated Aromatic Ring While the precursor for this compound is activated, ensure the purity of your starting materials. Any impurities that are electron-withdrawing can hinder the reaction.
Insufficiently Strong Dehydrating Agent For the this compound precursor, POCl₃ should be effective. However, if yields are still low, consider using a combination of P₂O₅ in POCl₃ to increase the dehydrating power.[3]
Presence of Moisture The dehydrating agents used are highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions The formation of styrene-like byproducts via a retro-Ritter reaction can occur, especially at high temperatures.[4] Monitor the reaction by TLC and avoid unnecessarily long reaction times or excessive heat.
Inappropriate Reaction Conditions Both temperature and solvent are critical. While heating is generally required, excessively high temperatures can lead to decomposition. Toluene (B28343) or acetonitrile (B52724) are common solvents. Consider optimizing the temperature and reaction time.

Issue 2: Formation of a Styrene-like Side Product

Q: I am observing a significant amount of a side product that appears to be a styrene (B11656) derivative. What is causing this and how can I prevent it?

A: This is likely due to a retro-Ritter reaction, a known side reaction in the Bischler-Napieralski synthesis.[4] This side reaction is favored by the formation of a stable conjugated system. To minimize this:

  • Use Milder Conditions: Consider using triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures (-20 °C to 0 °C). This can often suppress the retro-Ritter pathway.

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product, although this may not always be practical.[4]

Issue 3: The Reaction Mixture Turns into a Thick, Unmanageable Tar

Q: My reaction mixture has become a thick, tar-like substance. What went wrong and can it be salvaged?

A: Tar formation is usually a result of polymerization or extensive decomposition of starting materials or products, often due to excessively high temperatures or prolonged reaction times.

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to prevent over-heating and decomposition.

  • Salvaging the Product: While difficult, you can try to dissolve the tar in a suitable solvent and attempt to extract the desired product. However, prevention is the best approach.

Issue 4: Incomplete Reduction of the Dihydroisoquinoline Intermediate

Q: The final reduction step with NaBH₄ is not going to completion. What can I do?

A: Incomplete reduction can be due to several factors:

  • Reagent Activity: Ensure your sodium borohydride is fresh and has not been deactivated by moisture.

  • Stoichiometry: While NaBH₄ is a powerful reducing agent, you may need to use a larger excess of the reagent.

  • Solvent: The reduction is typically carried out in methanol (B129727) or ethanol (B145695). Ensure the solvent is anhydrous.

  • Temperature and Time: While the reaction usually proceeds at room temperature, gentle warming or extended reaction times might be necessary for complete conversion. Monitor the reaction by TLC.

Data Presentation

Optimization of Bischler-Napieralski Reaction Conditions

The following table summarizes the impact of different reagents on the yield of 3,4-dihydroisoquinolines in reactions analogous to this compound synthesis.

Dehydrating Agent Solvent Temperature Typical Yield Reference
POCl₃TolueneRefluxModerate to High[5]
P₂O₅ in POCl₃Toluene/XyleneRefluxHigh (especially for less activated systems)[3]
Tf₂O / 2-chloropyridineDichloromethane (B109758)-20 °C to 0 °CHigh[5]

Experimental Protocols

Key Experiment: Total Synthesis of this compound

This protocol outlines the three main stages for the synthesis of (±)-Norarmepavine.

Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(4-(benzyloxy)phenyl)acetamide (Amide Precursor)

  • Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)phenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Activation: Add a coupling agent, such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Amine Addition: To this mixture, add 3,4-dimethoxyphenethylamine (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization to form 1-(4-(benzyloxy)benzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Reaction Setup: Dissolve the amide precursor (1.0 eq) in an anhydrous solvent such as toluene or acetonitrile in a flame-dried flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise.

  • Reaction: After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Basification and Extraction: Make the aqueous solution basic (pH > 8) by adding a suitable base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution). Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Reduction to (±)-Norarmepavine

  • Reaction Setup: Dissolve the 3,4-dihydroisoquinoline intermediate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel.

Visualizations

Norarmepavine_Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Reduction 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine Amide_Precursor N-(3,4-dimethoxyphenethyl)-2-(4-(benzyloxy)phenyl)acetamide 3,4-Dimethoxyphenethylamine->Amide_Precursor Coupling Agent (e.g., EDCI) 4-(Benzyloxy)phenylacetic_acid 4-(Benzyloxy)phenylacetic_acid 4-(Benzyloxy)phenylacetic_acid->Amide_Precursor Dihydroisoquinoline 1-(4-(Benzyloxy)benzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline Amide_Precursor->Dihydroisoquinoline POCl3, Reflux This compound This compound Dihydroisoquinoline->this compound NaBH4, MeOH

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_amide Amide Formation cluster_cyclization Bischler-Napieralski Cyclization cluster_reduction Reduction A_Setup Reaction Setup A_React Amidation Reaction A_Setup->A_React A_Workup Aqueous Workup A_React->A_Workup A_Purify Purification A_Workup->A_Purify B_Setup Reaction Setup (Anhydrous) A_Purify->B_Setup Amide Precursor B_React Cyclization (Reflux) B_Setup->B_React B_Workup Quench & Basify B_React->B_Workup B_Purify Purification B_Workup->B_Purify C_Setup Reaction Setup B_Purify->C_Setup Dihydroisoquinoline Intermediate C_React Reduction with NaBH4 C_Setup->C_React C_Workup Quench & Extract C_React->C_Workup C_Purify Final Purification C_Workup->C_Purify Final Product (this compound) Final Product (this compound) C_Purify->Final Product (this compound)

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield in Bischler-Napieralski Step? Check_Moisture Anhydrous Conditions Ensured? Start->Check_Moisture Yes Check_Reagent Dehydrating Agent Potency Sufficient? Check_Moisture->Check_Reagent Yes Solution_Dry Action: Rigorously dry all glassware, solvents, and reagents. Check_Moisture->Solution_Dry No Check_Temp Reaction Temperature Optimized? Check_Reagent->Check_Temp Yes Solution_Reagent Action: Use stronger dehydrating agent (e.g., P2O5/POCl3). Check_Reagent->Solution_Reagent No Check_Side_Reaction Evidence of Retro-Ritter? Check_Temp->Check_Side_Reaction Yes Solution_Temp Action: Monitor temperature carefully; avoid excessive heat. Check_Temp->Solution_Temp No Solution_Side_Reaction Action: Use milder conditions (e.g., Tf2O) and monitor reaction time. Check_Side_Reaction->Solution_Side_Reaction Yes Success Yield Improved Check_Side_Reaction->Success No Solution_Dry->Success Solution_Reagent->Success Solution_Temp->Success Solution_Side_Reaction->Success

Caption: Troubleshooting logic for low yield in the Bischler-Napieralski reaction.

References

Technical Support Center: Purification of Norarmepavine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the column chromatography purification of norarmepavine (B585789).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, offering specific solutions and preventative measures.

Issue 1: Poor Separation or Co-elution of this compound with Impurities

Q: My TLC analysis shows good separation, but on the column, this compound is co-eluting with other compounds. What's going wrong?

A: This is a frequent issue when scaling up from thin-layer chromatography (TLC) to column chromatography. Several factors can contribute to this discrepancy:

  • Column Overloading: Exceeding the capacity of your stationary phase is a primary cause of poor separation. The amount of crude material loaded should ideally be 1-5% of the mass of the silica (B1680970) gel.

  • Improper Column Packing: An unevenly packed column with cracks, air bubbles, or channels will lead to a non-uniform flow of the mobile phase, causing bands to widen and merge.

  • Inappropriate Mobile Phase Polarity: The solvent system that provides good separation on a TLC plate might be too polar for the column, causing rapid elution and poor resolution. It is often necessary to use a slightly less polar solvent system for the column than what was optimal for TLC.

  • Sample Application: Applying the sample in a large volume of solvent or disturbing the top of the column bed during application can lead to a broad initial band, which will result in poor separation as it moves down the column.

Troubleshooting Steps:

  • Reduce Sample Load: Decrease the amount of crude extract applied to the column. A good starting point is a 1:50 to 1:100 ratio of crude material to silica gel by weight for difficult separations.

  • Optimize Column Packing: Ensure the column is packed uniformly. A slurry packing method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally recommended to avoid air bubbles and channels. Gently tapping the column as the silica settles can also help create a more uniform bed.

  • Adjust Mobile Phase: Start with a less polar mobile phase than what was used for TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective in separating compounds with close retention factors.

  • Refine Sample Loading: Dissolve the crude sample in a minimal amount of solvent, preferably the initial mobile phase. Apply the sample solution carefully and evenly to the top of the column bed. Alternatively, for samples that are not very soluble in the mobile phase, a "dry loading" technique can be used. In this method, the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.

Issue 2: Peak Tailing of this compound

Q: The this compound peak in my chromatogram is showing significant tailing. How can I achieve a more symmetrical peak?

A: Peak tailing is a common problem when purifying basic compounds like alkaloids on silica gel.[1] The primary cause is the interaction between the basic amine groups of this compound and the acidic silanol (B1196071) groups on the surface of the silica gel.[1] This leads to a secondary, stronger retention mechanism that causes the peak to tail.

Troubleshooting Steps:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1% v/v), into the mobile phase can neutralize the acidic silanol groups on the silica gel. This minimizes the strong secondary interactions and results in more symmetrical peaks.

  • Use a Different Stationary Phase:

    • Neutral or Basic Alumina (B75360): Alumina is a good alternative to silica gel for the purification of basic compounds.[2][3] It is available in acidic, neutral, and basic forms. For alkaloids like this compound, basic or neutral alumina is recommended.

    • Deactivated Silica Gel: You can deactivate silica gel by treating it with a base or by using commercially available deactivated silica. This reduces the acidity of the stationary phase.

  • Optimize Mobile Phase pH: If using a buffered mobile phase, ensure the pH is appropriate to keep this compound in its neutral (free base) form to minimize ionic interactions with the stationary phase.

Diagram of Peak Tailing and Resolution

peak_tailing Troubleshooting Peak Tailing start Peak Tailing Observed cause1 Strong Analyte-Stationary Phase Interaction (e.g., Basic Analyte on Acidic Silica) start->cause1 cause2 Column Overload start->cause2 solution1a Add Basic Modifier to Mobile Phase (e.g., Triethylamine) cause1->solution1a solution1b Use Alternative Stationary Phase (e.g., Alumina, Deactivated Silica) cause1->solution1b result Symmetrical Peak Shape solution1a->result solution1b->result solution2 Reduce Sample Concentration/Volume cause2->solution2 solution2->result

Caption: A workflow diagram illustrating the causes and solutions for peak tailing.

Issue 3: Low Recovery of this compound

Q: I am losing a significant amount of this compound during the purification process. What are the potential reasons for this low yield?

A: Low recovery can be attributed to several factors, ranging from irreversible adsorption on the column to degradation of the compound.

  • Irreversible Adsorption: this compound may be binding too strongly to the stationary phase and not eluting completely. This is more likely to occur with highly active (non-deactivated) silica gel.

  • Compound Degradation: this compound may be unstable under the chromatographic conditions. Prolonged exposure to acidic silica gel or certain solvents can lead to degradation.

  • Co-elution and Loss in Mixed Fractions: If the separation is not optimal, a significant portion of the product might be present in fractions that are a mixture of compounds, which are often discarded or require re-purification, leading to loss of material.

  • Sample Precipitation on the Column: If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, preventing it from moving through the stationary phase.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing column chromatography, it is advisable to test the stability of this compound on silica gel. This can be done by dissolving a small amount of the crude material in a suitable solvent, adding some silica gel, and stirring for a period equivalent to the expected chromatography time. The mixture can then be filtered, and the filtrate analyzed by TLC or HPLC to check for degradation products.

  • Use a Milder Stationary Phase: Consider using neutral alumina or deactivated silica gel to minimize strong interactions and potential degradation.

  • Optimize Elution: Employing a gradient elution can help ensure that the compound elutes in a reasonable time, minimizing its contact time with the stationary phase.

  • Ensure Sample Solubility: When loading the sample, ensure it is fully dissolved. If solubility in the mobile phase is an issue, the dry loading method is recommended.

Data Presentation

The following table summarizes quantitative data from a study on the isolation of this compound (referred to as N-demethylarmepavine) from Nelumbo nucifera leaves. While the primary purification method in this study was counter-current chromatography, the data provides a benchmark for expected yield and purity.

ParameterValueSource
Starting Material500 mg of crude extract[4][5]
Purified Compound7.4 mg of N-demethylarmepavine[4][5]
Purity90%[4][5]
Yield1.48% (from crude extract)Calculated from[4][5]

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol is a general guideline and should be optimized based on the specific crude mixture and available laboratory equipment.

1. Preparation of the Stationary Phase:

  • Stationary Phase Selection: For this compound, a basic compound, neutral alumina or silica gel treated with a basic modifier is recommended to prevent peak tailing. If using silica gel, a mesh size of 60-120 or 230-400 is common for gravity and flash chromatography, respectively.

  • Slurry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of the chosen stationary phase in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the stationary phase to settle, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the stationary phase bed.

    • Drain the solvent until it is just level with the top of the sand.

2. Sample Loading:

  • Wet Loading:

    • Dissolve the crude this compound extract in a minimal volume of the initial mobile phase.

    • Carefully pipette the solution onto the top of the column, allowing it to adsorb into the stationary phase.

  • Dry Loading:

    • Dissolve the crude extract in a suitable solvent.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

3. Elution:

  • Mobile Phase Selection: A common mobile phase for the purification of benzylisoquinoline alkaloids on silica gel is a mixture of a non-polar solvent (e.g., chloroform, dichloromethane, or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or ethanol), often with the addition of a small amount of a basic modifier like triethylamine (e.g., Chloroform:Methanol:Triethylamine in a gradient).

  • Gradient Elution:

    • Start with a low polarity mobile phase.

    • Gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Collect fractions of the eluent in separate test tubes.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC or HPLC to identify those containing the purified this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Diagram of the General Experimental Workflow

experimental_workflow General Column Chromatography Workflow start Start prep_column Prepare and Pack Column (Silica Gel or Alumina) start->prep_column load_sample Load Crude this compound Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified this compound evaporate->end

Caption: A flowchart outlining the key steps in the column chromatography purification of this compound.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the purification process, a logical relationship diagram for troubleshooting is provided below.

Logical Troubleshooting Flow

troubleshooting_logic Troubleshooting Logic for this compound Purification start Purification Issue Identified issue_type What is the primary issue? start->issue_type poor_separation Poor Separation issue_type->poor_separation Separation peak_tailing Peak Tailing issue_type->peak_tailing Peak Shape low_recovery Low Recovery issue_type->low_recovery Yield check_loading Check Sample Load poor_separation->check_loading add_modifier Add Basic Modifier to Mobile Phase peak_tailing->add_modifier change_stationary_phase Change Stationary Phase (e.g., Alumina) peak_tailing->change_stationary_phase check_stability Assess Compound Stability low_recovery->check_stability check_packing Check Column Packing check_loading->check_packing Load OK adjust_mobile_phase Adjust Mobile Phase Polarity check_loading->adjust_mobile_phase Overloaded -> Reduce Load check_packing->adjust_mobile_phase Packing OK use_milder_conditions Use Milder Stationary Phase/ Faster Elution check_stability->use_milder_conditions

Caption: A decision tree for troubleshooting common issues in this compound purification.

References

Technical Support Center: Norarmepavine Stability and Degradation in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Getting Started: Designing a Stability Study for Norarmepavine (B585789)

When initiating a stability study for a compound like this compound in organic solvents, a systematic approach is crucial. This guide provides a starting point for designing your experiments.

Key Considerations:

  • Solvent Selection: The choice of organic solvent is critical and depends on the intended application (e.g., formulation, synthesis, extraction). Consider the polarity, boiling point, and potential reactivity of the solvent with this compound. A good starting point is to test a range of solvents with varying properties (e.g., polar protic, polar aprotic, non-polar).

  • Stress Conditions: Forced degradation studies, or stress testing, are essential to predict long-term stability and identify potential degradation products.[1][2][3] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[3]

  • Analytical Methodology: A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly used technique.[4][5]

Workflow for a Preliminary Stability Assessment:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Select Organic Solvents B Prepare this compound Solutions A->B C Acid/Base Hydrolysis B->C Expose Solutions D Oxidation (e.g., H2O2) B->D Expose Solutions E Thermal Stress B->E Expose Solutions F Photolytic Stress B->F Expose Solutions H Analyze Stressed Samples C->H Collect Samples at Time Points D->H Collect Samples at Time Points E->H Collect Samples at Time Points F->H Collect Samples at Time Points G Develop Stability-Indicating HPLC Method G->H I Identify & Quantify Degradants H->I J Determine Degradation Pathway I->J K Assess Stability Profile J->K G cluster_start Start cluster_check1 Initial Checks cluster_solutions1 Solutions cluster_check2 Further Investigation cluster_solutions2 Conclusions A Unexpected Peak in Chromatogram B Is the peak present in the blank injection? A->B C Is the peak present in the control (unstressed) sample? B->C No D Source of contamination is mobile phase or system. Use fresh, high-purity solvents. B->D Yes E Source of contamination is sample solvent or glassware. Use fresh solvent and clean glassware. C->E Yes F Is the peak a known impurity of the starting material? C->F No G Peak is a known impurity. Account for it in mass balance. F->G Yes H Peak is a new degradation product. Proceed with identification and characterization. F->H No

References

Technical Support Center: Forced Degradation Studies of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting forced degradation studies on Norarmepavine. Given the limited specific literature on this compound's degradation, this guide is based on established principles for forced degradation of benzylisoquinoline alkaloids and provides a framework for experimental design and problem-solving.

FAQs: General Questions in Forced Degradation Studies

Q1: Why are forced degradation studies necessary for this compound?

A1: Forced degradation studies, or stress testing, are crucial to:

  • Identify potential degradation products of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

  • Elucidate the degradation pathways of the molecule.

  • Develop and validate a stability-indicating analytical method, typically HPLC, that can separate and quantify this compound from its degradation products.[1][2]

  • Understand the intrinsic stability of the drug substance, which helps in formulation development, packaging selection, and defining storage conditions.[3]

Q2: What are the typical stress conditions applied in forced degradation studies?

A2: Recommended stress factors include high and low pH, elevated temperature, photolysis, and oxidation.[4] The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[4] Degradation beyond this range may lead to the formation of secondary degradation products that are not relevant to normal storage conditions.[2]

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying this compound and its degradation products.[5][6] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Experimental Protocols for Forced Degradation of this compound (Hypothetical Case Study)

The following are suggested starting protocols for the forced degradation of this compound. These should be optimized based on preliminary experiments.

Stress ConditionProtocol
Acidic Hydrolysis Dissolve this compound in 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.
Alkaline Hydrolysis Dissolve this compound in 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M Hydrochloric Acid (HCl) before analysis.
Oxidative Degradation Treat a solution of this compound with 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
Thermal Degradation Expose solid this compound powder to 80°C in a calibrated oven for 48 hours.
Photolytic Degradation Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

Hypothetical Degradation Data for this compound

The following table presents hypothetical quantitative data from the forced degradation studies outlined above. The goal is to achieve a target degradation of 5-20%.

Stress Condition% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl, 60°C, 24h 12.5%2
0.1 M NaOH, 60°C, 8h 18.2%3
3% H₂O₂, RT, 24h 9.8%1
80°C, 48h (Solid) 6.5%1
Photolytic 15.7%2

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or minimal degradation (<5%) Stress conditions are too mild. This compound is highly stable under the applied conditions.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). A combination of stressors can also be applied, for instance, heat with acid/base hydrolysis.[7]
Excessive degradation (>20%) Stress conditions are too harsh.Reduce the strength of the stressor (e.g., lower concentration, lower temperature, shorter time). Analyze samples at intermediate time points to find the optimal duration.
Poor peak shape in HPLC chromatogram Inappropriate mobile phase pH. Column degradation. Sample solvent incompatible with the mobile phase.Optimize mobile phase pH. Use a new column or a different stationary phase. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Poor separation of degradation products from the parent peak The analytical method is not stability-indicating.Modify the HPLC method: change the mobile phase composition, gradient profile, column type, or temperature.
Mass balance is not within the acceptable range (typically 90-110%) Co-elution of peaks. Degradation products are not UV active. Formation of volatile or non-eluting compounds. Incorrect response factors for degradation products.Improve chromatographic resolution. Use a mass detector (LC-MS) to detect non-UV active compounds. Check for the possibility of volatile degradants. Determine the relative response factors of the degradation products if possible.
Formation of unexpected peaks in control samples Contamination. Degradation of the solvent or reagents. Interaction with the container.Use high-purity solvents and reagents. Run a blank with only the solvent and reagents. Use inert containers for the study.

Visualizing Experimental Workflow and Degradation Logic

The following diagrams illustrate the general workflow for forced degradation studies and a logical diagram for troubleshooting common issues.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_evaluation Evaluation API This compound Stock Solution Stress_Conditions Prepare Stress Samples: - Acidic (HCl) - Alkaline (NaOH) - Oxidative (H2O2) - Thermal - Photolytic API->Stress_Conditions Control Prepare Control Sample (Unstressed) API->Control HPLC HPLC Analysis Stress_Conditions->HPLC Control->HPLC LCMS LC-MS for Identification HPLC->LCMS Data_Processing Data Processing and Quantification HPLC->Data_Processing Degradation_Pathway Elucidate Degradation Pathway Data_Processing->Degradation_Pathway Method_Validation Validate Stability-Indicating Method Data_Processing->Method_Validation

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Logic Start Problem Encountered Degradation_Issue Inadequate Degradation? Start->Degradation_Issue Separation_Issue Poor Peak Separation? Degradation_Issue->Separation_Issue Optimal (5-20%) Increase_Stress Increase Stressor Intensity/ Duration Degradation_Issue->Increase_Stress Yes (<5%) Decrease_Stress Decrease Stressor Intensity/ Duration Degradation_Issue->Decrease_Stress No (>20%) Mass_Balance_Issue Mass Balance Out of Range? Separation_Issue->Mass_Balance_Issue No Optimize_HPLC Optimize HPLC Method: - Mobile Phase - Gradient - Column Separation_Issue->Optimize_HPLC Yes Check_Detection Use Mass Spectrometry (LC-MS) Mass_Balance_Issue->Check_Detection Yes Investigate_Response Determine Relative Response Factors Check_Detection->Investigate_Response

Caption: Troubleshooting logic for common issues in forced degradation studies.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Norarmepavine. The information is presented in a question-and-answer format to directly address common experimental issues.

Introduction

This compound, a benzylisoquinoline alkaloid, is a key precursor in the biosynthesis of several pharmacologically important compounds. Like many benzylisoquinoline alkaloids, it exhibits limited solubility in aqueous solutions, which can pose significant challenges for in vitro assays, formulation development, and pharmacokinetic studies.[1][2] This guide offers practical strategies and detailed protocols to enhance the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in my aqueous buffer, but it's not dissolving, or a precipitate forms. What should I do first?

A1: This is a common issue due to the inherent low aqueous solubility of this compound. Before attempting more complex methods, ensure your compound is fully dissolved in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution. You can then add this stock solution to your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can affect your experiment. If precipitation occurs upon addition to the aqueous buffer (a phenomenon known as "solvent shock"), you should consider the solubilization techniques outlined in this guide.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always recommended to run a vehicle control (buffer with the same final concentration of DMSO) to assess any effects of the solvent on your experimental system.

Q3: My compound dissolves initially but then crashes out of solution over time. Why is this happening and how can I prevent it?

A3: This phenomenon, known as precipitation, can occur for several reasons. The solution may be supersaturated, or the compound may be unstable in the aqueous buffer over time. Changes in temperature or pH can also affect solubility. To prevent this, consider using a stabilizing agent, such as a surfactant or a polymer, or employing complexation with cyclodextrins, which can help keep the compound in solution. Preparing fresh solutions immediately before each experiment is also a good practice.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment is a highly effective technique for compounds with ionizable groups. This compound has a phenolic hydroxyl group, which is weakly acidic, and a secondary amine in its tetrahydroisoquinoline ring system, which is basic. Therefore, its solubility is expected to be pH-dependent. Adjusting the pH of your solution can ionize these functional groups, thereby increasing the compound's interaction with water and enhancing its solubility. A detailed protocol for determining the optimal pH for solubilization is provided below.

Q5: Are there alternatives to using organic co-solvents like DMSO?

A5: Yes, several alternatives can be employed. Complexation with cyclodextrins can form water-soluble inclusion complexes. The use of surfactants at concentrations above their critical micelle concentration (CMC) can also solubilize hydrophobic compounds within micelles. Additionally, the formation of a salt of this compound can significantly improve its aqueous solubility.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Issue Possible Cause Suggested Solution
Compound will not dissolve in aqueous buffer Inherently low aqueous solubility.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute into the aqueous buffer. If precipitation occurs, explore the solubilization protocols below (pH adjustment, co-solvents, cyclodextrins).
Precipitation occurs when adding organic stock solution to aqueous buffer "Solvent shock" due to rapid change in solvent polarity.Add the stock solution dropwise to the vigorously stirring buffer. Gently warming the buffer may also help. Consider reducing the concentration of the stock solution.
Inconsistent results or poor reproducibility in biological assays The compound is not fully dissolved or is precipitating during the experiment.Visually inspect all solutions for any precipitate before use. Gentle sonication of the stock solution can aid dissolution. Prepare fresh dilutions for each experiment.
Low bioavailability in in vivo studies Poor dissolution of the compound in the gastrointestinal tract.Consider formulation strategies such as salt formation, solid dispersions, or nanosuspensions to improve the dissolution rate and bioavailability.

Data Presentation: Illustrative Solubility Enhancement

The following tables provide illustrative examples of how to present quantitative data from solubility enhancement experiments. The data shown here is for a representative phenolic alkaloid and should be used as a template for presenting your own experimental results with this compound.

Table 1: Effect of pH on the Aqueous Solubility of a Representative Phenolic Alkaloid

pH Solubility (µg/mL) Fold Increase (vs. pH 7.4)
4.05.20.4
6.08.90.7
7.412.51.0
8.545.83.7
9.5152.312.2

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Representative Phenolic Alkaloid

Co-solvent System (in Water, v/v) Solubility (µg/mL) Fold Increase (vs. Water)
Water10.11.0
10% Ethanol35.43.5
20% Ethanol98.29.7
10% Propylene (B89431) Glycol42.74.2
20% Propylene Glycol121.512.0

Table 3: Effect of Cyclodextrin (B1172386) Complexation on the Aqueous Solubility of a Representative Phenolic Alkaloid

Formulation Solubility (µg/mL) Fold Increase (vs. Uncomplexed)
Uncomplexed Compound10.11.0
10 mM HP-β-CD Complex115.811.5
20 mM HP-β-CD Complex245.324.3

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

This protocol allows for the experimental determination of this compound's solubility across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.5, 9.5) using appropriate buffer systems (e.g., acetate, phosphate, borate).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection and Processing: After equilibration, allow the vials to stand until the excess solid has settled. Carefully collect an aliquot of the supernatant from each vial. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (various pH) add_compound Add excess This compound prep_buffers->add_compound equilibrate Equilibrate (24-48h shaking) add_compound->equilibrate filter_sample Filter Supernatant (0.22 µm filter) equilibrate->filter_sample quantify Quantify Concentration (e.g., HPLC) filter_sample->quantify plot_data Plot Solubility vs. pH quantify->plot_data

Workflow for determining pH-dependent solubility.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol details how to assess the impact of different co-solvents on the solubility of this compound.

  • Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene (B3416737) glycol (PEG) 400.

  • Preparation of Co-solvent Systems: Prepare a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 10%, 20%, 30% v/v in water or a suitable buffer).

  • Solubility Determination: For each co-solvent system, determine the solubility of this compound using the same procedure as described in Protocol 1 (steps 2-6).

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Protocol 3: Solubility Enhancement by Complexation with Cyclodextrins

This protocol describes the preparation and solubility assessment of a this compound-cyclodextrin inclusion complex.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20 mM).

    • Add an excess amount of this compound to each solution.

    • Equilibrate the samples as described in Protocol 1 (step 3).

    • Filter and quantify the concentration of dissolved this compound in each sample (Protocol 1, steps 4-5).

    • Plot the solubility of this compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.

  • Preparation of Solid Inclusion Complex (Lyophilization Method):

    • Dissolve a molar excess of HP-β-CD in water.

    • Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the stirring cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours.

    • Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.

  • Solubility Assessment of the Complex: Determine the aqueous solubility of the prepared solid complex using the procedure in Protocol 1.

G cluster_solubilization Solubilization Strategy cluster_outcome Desired Outcome start Poorly Soluble This compound ph_adjust pH Adjustment (Protocol 1) start->ph_adjust cosolvent Co-solvents (Protocol 2) start->cosolvent cyclodextrin Cyclodextrin Complexation (Protocol 3) start->cyclodextrin outcome Enhanced Aqueous Solubility ph_adjust->outcome cosolvent->outcome cyclodextrin->outcome

Strategies for enhancing this compound solubility.

References

Norarmepavine in DMSO: A Technical Guide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Norarmepavine in dimethyl sulfoxide (B87167) (DMSO) for cell culture experiments. The following information addresses common challenges related to solution stability, preparation, and experimental execution.

Disclaimer: Specific stability and signaling pathway data for this compound are not extensively available in publicly accessible literature. The guidance provided is based on general principles of chemical stability, best practices for handling similar compounds (tetrahydrobenzylisoquinoline alkaloids), and extensive experience with small molecules in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution in DMSO?

A1: To prepare a high-concentration stock solution, dissolve this compound powder in 100% anhydrous DMSO. To ensure complete dissolution, vortex the solution and, if necessary, use brief sonication. Stock solutions are typically prepared at concentrations ranging from 10 to 50 mM, depending on the compound's solubility.

Q2: How should this compound stock solutions in DMSO be stored to ensure stability?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to one month), -20°C is generally acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Protect the stock solution from light.

Q3: What is the expected stability of this compound in DMSO under proper storage conditions?

A3: While specific data for this compound is unavailable, studies on diverse compound libraries stored in DMSO show that most compounds remain stable for extended periods when stored at low temperatures. For instance, many compounds are stable for at least 15 weeks at 40°C, and decomposition is significantly reduced at -20°C over several months.[1][2] The presence of water in DMSO can decrease the stability of some compounds.[2][3]

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of ≤ 0.5% is generally considered safe for most cell lines, with many studies recommending keeping it at or below 0.1% to minimize off-target effects.

Q5: My this compound solution precipitates when I add it to the cell culture medium. What should I do?

A5: Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue for hydrophobic compounds. This is often due to the final concentration exceeding the compound's aqueous solubility. Please refer to the detailed Troubleshooting Guide for Compound Precipitation below.

Data Summary: General Compound Stability in DMSO

The following table summarizes general findings on the stability of small molecules in DMSO, which can serve as a guideline for handling this compound.

Storage TemperatureDurationKey FindingsCitation
40°C15 weeksMost compounds in a diverse library were found to be stable.[2]
Room Temperature5 monthsNo significant difference in compound recovery between glass and polypropylene (B1209903) containers.[2]
-15°C11 cyclesNo significant compound loss was observed after multiple freeze-thaw cycles.[2]
-20°C2 monthsDecomposition of a 2-aminothiazole (B372263) compound was minimal.[1]
4°C2 yearsIn a DMSO/water (90/10) mixture, 85% of compounds were stable.[3]

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol outlines the steps to prepare a final working concentration of this compound in cell culture medium from a DMSO stock solution, minimizing the risk of precipitation.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.

  • Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.

  • Intermediate Dilution (Optional but Recommended): If the final desired concentration is low, consider making an intermediate dilution of your stock solution in DMSO.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock dropwise to achieve the final desired concentration. The final DMSO concentration should ideally be ≤ 0.1%.

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to the cells.

  • Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.

Troubleshooting Guides and Visualizations

Troubleshooting Compound Precipitation

Issue: this compound precipitates out of solution when diluted into cell culture medium.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the medium.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Media Components Components in the cell culture medium, such as proteins in serum, can interact with the compound and reduce its solubility.Test the solubility in serum-free versus serum-containing media. If solubility is higher in serum-free media, consider reducing the serum concentration if your experiment allows.
pH of Media The pH of the medium can affect the solubility of compounds with ionizable groups.Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).

Experimental Workflow for this compound Stock and Working Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Norarmepavine_Powder This compound Powder Vortex_Sonication Vortex / Sonicate to Dissolve Norarmepavine_Powder->Vortex_Sonication Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Vortex_Sonication Stock_Solution 10-50 mM Stock in 100% DMSO Vortex_Sonication->Stock_Solution Aliquoting Aliquot for Storage Stock_Solution->Aliquoting Storage Store at -80°C Aliquoting->Storage Thaw_Aliquot Thaw Aliquot of Stock Solution Storage->Thaw_Aliquot Dilution Add Stock Dropwise to Medium with Vortexing Thaw_Aliquot->Dilution Prewarmed_Media Pre-warmed (37°C) Cell Culture Medium Prewarmed_Media->Dilution Final_Solution Final Working Solution (≤0.1% DMSO) Dilution->Final_Solution AddTo_Cells Add to Cells Final_Solution->AddTo_Cells

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Logic for Compound Precipitation

G Start Precipitation Observed? Cause1 Is final concentration high? Start->Cause1 Solution1 Decrease final concentration. Determine max solubility. Cause1->Solution1 Yes Cause2 Was dilution rapid? Cause1->Cause2 No Solution1->Cause2 End Clear Solution Solution1->End Solution2 Use serial dilution. Add dropwise to vortexing media. Cause2->Solution2 Yes Cause3 Was media cold? Cause2->Cause3 No Solution2->Cause3 Solution2->End Solution3 Use pre-warmed (37°C) media. Cause3->Solution3 Yes Cause4 Check media components (e.g., serum effects). Cause3->Cause4 No Solution3->Cause4 Solution3->End Cause4->End

Caption: Decision tree for troubleshooting compound precipitation.

General Signaling Pathway Investigation Workflow

The specific signaling pathway of this compound is not well-documented. The diagram below illustrates a general workflow for how a researcher might investigate the effects of a compound like this compound on cellular signaling.

G cluster_experiment Experimental Setup cluster_analysis Downstream Analysis Compound_Prep This compound Working Solution (from DMSO stock) Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Culture Cultured Cells Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Phenotypic_Assay Phenotypic Assay (e.g., Viability, Migration) Treatment->Phenotypic_Assay Western_Blot Western Blot (Phospho-proteins) Cell_Lysis->Western_Blot RNA_Seq RNA Sequencing (Gene Expression) Cell_Lysis->RNA_Seq Metabolomics Metabolomics Cell_Lysis->Metabolomics Pathway_ID Identify Affected Signaling Pathways Western_Blot->Pathway_ID RNA_Seq->Pathway_ID Metabolomics->Pathway_ID Phenotypic_Assay->Pathway_ID

Caption: General workflow for investigating cellular effects of this compound.

References

dealing with Norarmepavine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Norarmepavine precipitation in cell culture media. By understanding the causes and implementing the solutions outlined below, you can ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with diverse biological activities.[1] While specific research applications for this compound are still emerging, related compounds in this class are studied for their potential effects on various signaling pathways involved in cellular processes.

Q2: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?

This is a common phenomenon known as "crashing out" or "solvent shock."[2][3] this compound, like many hydrophobic small molecules, is likely much less soluble in the aqueous environment of your cell culture medium compared to a strong organic solvent like DMSO. When the concentrated DMSO stock is rapidly diluted into the medium, the this compound molecules are forced out of solution, leading to the formation of a visible precipitate.[2][3]

Q3: My cell culture medium with this compound looked fine at first, but after a few hours in the incubator, it became cloudy. What causes this delayed precipitation?

Delayed precipitation can be caused by several factors:[4]

  • Temperature and pH Shifts: The change in temperature from room temperature to 37°C in the incubator, as well as shifts in the medium's pH due to the CO2 environment, can decrease the solubility of your compound over time.[4]

  • Interaction with Media Components: this compound may slowly interact with salts, proteins, or other components in your media, forming insoluble complexes.[4]

  • Evaporation: Over longer incubation periods, evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[2]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general recommendation is to not exceed a final concentration of 0.5%, with many protocols suggesting 0.1% or lower to minimize any impact on cell viability and function.[4] It is always best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[3]

Q5: Can I just filter out the precipitate and use the remaining solution?

This is not recommended. The formation of a precipitate means the actual concentration of this compound in your medium is unknown and lower than your intended experimental concentration. Using such a solution will lead to inaccurate and unreliable results. Furthermore, the precipitate itself could have unintended effects on your cells.

Troubleshooting Guide

Issue: Immediate Precipitation Upon Addition to Media

If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, consult the following table for potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocols).[2]
Rapid Dilution (Solvent Shock) Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2][3]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media.[2][3]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.[2]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO.[4]
Issue: Delayed Precipitation in the Incubator

If the medium appears clear initially but a precipitate forms after incubation, consider the following troubleshooting steps.

Potential Cause Explanation Recommended Solution
Temperature and pH Instability Changes in temperature and pH within the incubator can affect the long-term solubility of this compound.[4]Ensure your media is properly buffered for the CO2 concentration in your incubator. Minimize the time that culture vessels are outside the incubator to avoid temperature fluctuations.[2]
Interaction with Media Components This compound may be interacting with components in the cell culture medium over time.[4]If possible, test the solubility and stability of this compound in a different basal media formulation.
Media Evaporation Evaporation during long-term experiments can concentrate all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Dissolution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use brief sonication to ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound
  • Prepare Serial Dilutions: Start with your high-concentration this compound stock solution in DMSO. Prepare a 2-fold serial dilution in DMSO.

  • Addition to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[2]

  • Incubation and Observation: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm; an increase in absorbance indicates precipitation.[2]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for this compound under your specific experimental conditions.

Visual Guides

G cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions Precipitate_Observed This compound Precipitation Observed in Media Check_Concentration Is Final Concentration Too High? Precipitate_Observed->Check_Concentration Check_Dilution Was Dilution Too Rapid? Check_Concentration->Check_Dilution No Lower_Concentration Decrease Final Concentration Check_Concentration->Lower_Concentration Yes Check_Temp Was Media Pre-warmed? Check_Dilution->Check_Temp No Serial_Dilution Use Serial Dilution / Add Dropwise Check_Dilution->Serial_Dilution Yes Check_DMSO Is Final DMSO % Too High? Check_Temp->Check_DMSO Yes Prewarm_Media Pre-warm Media to 37°C Check_Temp->Prewarm_Media No Lower_DMSO Reduce Final DMSO Concentration Check_DMSO->Lower_DMSO Yes

Caption: Troubleshooting workflow for this compound precipitation.

G This compound This compound Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor Binds to PDE Phosphodiesterase (PDE) Inhibition This compound->PDE Inhibits cAMP Increased cAMP Receptor->cAMP PDE->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt Modulates NFkB NF-kB Pathway PKA->NFkB Modulates Cellular_Response Cellular Response (e.g., Anti-inflammatory, Vasodilation) PI3K_Akt->Cellular_Response NFkB->Cellular_Response

Caption: Hypothetical signaling pathway for a this compound-like compound.

G cluster_problem The Problem cluster_causes Primary Causes cluster_solutions Effective Solutions Precipitation This compound Precipitation Solubility Low Aqueous Solubility Precipitation->Solubility Dilution Improper Dilution Technique Precipitation->Dilution Conditions Suboptimal Experimental Conditions Precipitation->Conditions Optimize_Concentration Optimize Concentration Solubility->Optimize_Concentration Refine_Dilution Refine Dilution Method Dilution->Refine_Dilution Control_Conditions Control Experimental Conditions Conditions->Control_Conditions

Caption: Logical relationship between the problem and solutions.

References

Technical Support Center: Method Refinement for Reproducible Norarmepavine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Norarmepavine bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

General Assay & Preparation

Q1: My this compound stock solution appears to have precipitated. What should I do?

A: this compound, like many natural compounds, may have limited solubility in aqueous solutions.

  • Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as DMSO.

  • Solubility Limit: Be mindful of the solubility limit of this compound in your chosen solvent and cell culture medium. It may be necessary to perform a solubility test.

  • Preparation: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. If precipitation is observed, gently warm the solution and vortex to redissolve before making final dilutions in your assay medium. Always visually inspect for precipitation at the final concentration in the well.

Q2: I am observing high variability between my replicate wells. What are the common causes?

A: High variability can stem from several factors throughout the experimental workflow.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[1][2] Ensure your pipettes are calibrated, use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions), and change tips for each replicate.

  • Cell Seeding: Uneven cell distribution will lead to variability.[1] Ensure you have a homogenous single-cell suspension before and during seeding. Gently swirl the cell suspension between plating to prevent settling.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of this compound and affecting cell growth.[2] It is best practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data points.

  • Incomplete Mixing: Ensure thorough mixing of reagents in each well after addition by gently tapping the plate or using a plate shaker at a low speed.

Dose-Response Curve Issues

Q3: My dose-response curve for this compound is not sigmoidal (S-shaped). What could be wrong?

A: A non-sigmoidal curve can indicate several issues with the assay or the compound's activity.

  • Incorrect Concentration Range: If the curve is flat, the concentrations tested may be too high (resulting in 100% cell death) or too low (no observable cytotoxic effect).[3] Perform a broad range-finding experiment (e.g., from 0.1 µM to 100 µM) to identify the effective concentration range.

  • Compound Instability: this compound might be degrading over the incubation period. Consider the stability of this compound in your specific cell culture media and incubation conditions.[4][5] A stability assay using HPLC or LC-MS can be performed in parallel.

  • Assay Interference: The compound could be interfering with the assay reagents. For example, some compounds can directly reduce MTT, leading to a false-positive signal. Run a control with this compound in cell-free media to test for any direct reactivity with the assay reagents.

Q4: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?

A: Inconsistent IC50 values are a common challenge and can be addressed by standardizing your protocol.

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cells that have been in culture for too long can exhibit altered responses to treatments. Regularly monitor cell morphology and viability.

  • Reagent Consistency: Use the same lot of reagents (e.g., FBS, media, assay kits) for the duration of a study to minimize variability. If a new lot must be introduced, it is advisable to perform a bridging experiment to ensure consistency.

  • Standardized Operating Procedures (SOPs): A detailed SOP that is followed by all users can significantly reduce inter-experimental variability. This should include specific details on cell seeding density, incubation times, and reagent preparation.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical IC50 values for this compound based on typical ranges observed for structurally related benzylisoquinoline alkaloids.[6] These values should be determined empirically for your specific cell line and experimental conditions.

Cell LineCancer TypeAssay TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast CancerMTT4825.5
HeLaCervical CancerMTT4832.8
A549Lung CancerLDH4845.2
HepG2Liver CancerMTT7218.9
HCT116Colon CancerLDH7228.4

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.[7][8][9][10]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on standard LDH cytotoxicity assay procedures and should be optimized as needed.[11][12][13][14]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (low serum, e.g., 1% FBS, is recommended)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

    • It is crucial to include the following controls as per the kit manufacturer's instructions:

      • Untreated Control (spontaneous LDH release)

      • Vehicle Control

      • Maximum LDH Release Control (cells treated with lysis buffer)

      • Medium Background Control

  • LDH Release Measurement:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes (for suspension cells or if cells have detached).

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treat_cells Treat Cells with this compound prep_cells->treat_cells prep_nor Prepare this compound Stock & Dilutions prep_nor->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (MTT or LDH) incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_viability Calculate % Viability/Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for this compound bioassays.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor Activation stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb_release NF-κB (p65/p50) Release ikb_deg->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation This compound This compound (Hypothesized Inhibition) This compound->ikk Inhibits gene_transcription Target Gene Transcription (e.g., Pro-inflammatory, Anti-apoptotic) nfkb_translocation->gene_transcription

Caption: Hypothesized this compound action on the NF-κB pathway.

References

Technical Support Center: Norarmepavine Sample Preparation for Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of norarmepavine (B585789) samples for metabolomics studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in preparing this compound samples for metabolomics to ensure data quality?

A1: The most critical step is the initial quenching of metabolic activity. This compound, like other alkaloids, can be subject to enzymatic degradation in biological samples. Immediate freezing of the sample in liquid nitrogen upon collection is highly recommended to halt any metabolic changes and preserve the integrity of the metabolome.

Q2: How many freeze-thaw cycles are acceptable for plasma or serum samples containing this compound?

A2: It is best to minimize freeze-thaw cycles. Ideally, samples should be aliquoted after the initial collection and processing to avoid the need to thaw the entire sample multiple times. Studies on metabolite stability have shown that while some metabolites are stable for a few cycles, repeated freezing and thawing can lead to degradation and altered concentrations. For this compound, it is recommended to limit freeze-thaw cycles to no more than two to three.[1][2][3][4]

Q3: What type of extraction solvent is most suitable for this compound from plant tissues?

A3: For the extraction of benzylisoquinoline alkaloids like this compound from plant tissues, a common and effective approach is to use an acidified polar organic solvent. A mixture of methanol (B129727) and 0.3 M HCl (1:1, v/v) has been shown to be effective for extracting these types of alkaloids. The acidic conditions help to protonate the nitrogen in the alkaloid structure, increasing its solubility in the polar solvent.

Q4: Can I store the extracted this compound samples, and if so, under what conditions?

A4: Yes, extracted samples can be stored, but it is crucial to do so properly to prevent degradation. After extraction and before analysis, it is recommended to store the samples at -80°C. If the samples are in an organic solvent, storage at -20°C may be acceptable for short periods, but -80°C is preferable for long-term storage to maintain stability.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Low Recovery of this compound
Symptom Possible Cause Suggested Solution
Low signal intensity for this compound in the final analysis.Incomplete cell lysis or tissue homogenization: The extraction solvent may not have effectively penetrated the sample matrix.Ensure thorough grinding of plant tissue in liquid nitrogen or use a high-quality homogenizer. For cellular samples, ensure complete cell disruption through sonication or appropriate lysis buffers.
Inefficient extraction: The chosen solvent may not be optimal for this compound, or the extraction time may be insufficient.For plant tissues, use an acidified methanol solution and consider increasing the extraction time or performing multiple extraction cycles. For biological fluids, ensure efficient protein precipitation with a solvent like acetonitrile (B52724).
Degradation of this compound: The analyte may be degrading during sample preparation.Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between extraction and analysis. Use of antioxidants in the extraction solvent can also be considered if oxidative degradation is suspected.
Adsorption to surfaces: this compound may adhere to plasticware or glassware.Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption.
Poor Chromatographic Peak Shape (Peak Tailing)
Symptom Possible Cause Suggested Solution
Asymmetrical peaks with a "tail" for this compound.Secondary interactions with the stationary phase: The basic nitrogen in this compound can interact with residual silanol (B1196071) groups on C18 columns.Add a small amount of a competing base, such as triethylamine, to the mobile phase, or use a column with end-capping to block residual silanol groups. Adjusting the mobile phase pH to a lower value (e.g., with formic acid) can also help by keeping the analyte protonated.
Column overload: Injecting too concentrated a sample can lead to peak tailing.Dilute the sample and re-inject. Ensure the concentration of the injected sample is within the linear range of the detector.
Column contamination or degradation: Buildup of matrix components on the column can affect peak shape.Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a series of strong solvents. If the problem persists, the column may need to be replaced.
Signal Suppression or Enhancement in Mass Spectrometry (Matrix Effects)
Symptom Possible Cause Suggested Solution
Inconsistent or lower-than-expected signal intensity for this compound, especially in complex matrices.Ion suppression from co-eluting matrix components: Other molecules in the sample can compete with this compound for ionization, reducing its signal.Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering compounds before LC-MS analysis. Optimize chromatography: Adjust the gradient to better separate this compound from interfering matrix components. Use an internal standard: A stable isotope-labeled internal standard for this compound is ideal to correct for matrix effects. If unavailable, a structurally similar compound can be used.
Inappropriate ionization source settings: The settings of the mass spectrometer's ion source may not be optimal for this compound.Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is a general guideline for the extraction of benzylisoquinoline alkaloids from plant material for LC-MS analysis.

  • Sample Collection and Preparation:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Accurately weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of pre-chilled extraction solvent (Methanol: 0.3 M HCl, 1:1, v/v) to the tube containing the plant powder.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ice bath for 30 minutes.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Sample Cleanup and Final Preparation:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • For cleaner samples, a solid-phase extraction (SPE) step using a mixed-mode cation exchange cartridge can be performed.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Extraction of this compound from Plasma/Serum

This protocol is adapted from a validated method for the analysis of the related compound, armepavine, in mouse blood.[5]

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma/serum.

    • If using an internal standard, add it to the sample at this stage.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma/serum sample.

    • Vortex the mixture for 2 minutes to precipitate proteins.

    • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Final Preparation:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex briefly and centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of a UPLC-MS/MS method for the determination of armepavine, a close structural analog of this compound, in mouse blood. This data can serve as a benchmark for method development and validation for this compound analysis.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 13.5%
Inter-day Precision (%RSD) < 10.8%
Accuracy 86.8% - 103.3%
Average Recovery > 70.7%
Matrix Effect 109.5% - 113.7%

Visualizations

Experimental Workflow for this compound Sample Preparation

G cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Collection Sample Collection (Plant Tissue or Biological Fluid) Quenching Metabolic Quenching (Liquid Nitrogen) Collection->Quenching Homogenization Homogenization / Lysis Quenching->Homogenization Solvent_Addition Solvent Addition (e.g., Acidified Methanol or Acetonitrile) Homogenization->Solvent_Addition Extraction_Step Extraction (Vortexing, Sonication) Solvent_Addition->Extraction_Step Centrifugation1 Centrifugation Extraction_Step->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer SPE Solid-Phase Extraction (Optional) Supernatant_Transfer->SPE Evaporation Solvent Evaporation Supernatant_Transfer->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LCMS LC-MS Analysis Centrifugation2->LCMS

Caption: General workflow for this compound sample preparation.

Troubleshooting Logic for Low this compound Recovery

G Start Low this compound Recovery CheckHomogenization Is homogenization/lysis complete? Start->CheckHomogenization ImproveHomogenization Optimize homogenization method (e.g., longer grinding, sonication) CheckHomogenization->ImproveHomogenization No CheckExtraction Is extraction efficient? CheckHomogenization->CheckExtraction Yes ImproveHomogenization->CheckExtraction OptimizeExtraction Modify extraction solvent, increase extraction time, or perform sequential extractions CheckExtraction->OptimizeExtraction No CheckDegradation Is degradation occurring? CheckExtraction->CheckDegradation Yes OptimizeExtraction->CheckDegradation ControlTemperature Work on ice, minimize time, consider antioxidants CheckDegradation->ControlTemperature Yes CheckAdsorption Is adsorption to surfaces an issue? CheckDegradation->CheckAdsorption No ControlTemperature->CheckAdsorption UseLowAdsorptionWare Use low-adsorption tubes/tips or silanized glassware CheckAdsorption->UseLowAdsorptionWare Yes End Recovery Improved CheckAdsorption->End No UseLowAdsorptionWare->End

Caption: Decision tree for troubleshooting low this compound recovery.

References

Validation & Comparative

Norarmepavine and Armepavine: A Comparative Analysis of Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective modulators of melanogenesis for applications in dermatology and cosmetology, two benzylisoquinoline alkaloids, norarmepavine (B585789) and armepavine (B1667600), have demonstrated notable inhibitory activity. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Inhibitory Potency

This compound and armepavine both exhibit potent inhibition of melanogenesis. The half-maximal inhibitory concentration (IC50) values, determined in theophylline-stimulated B16 4A5 melanoma cells, provide a quantitative measure of their efficacy. Armepavine demonstrated a slightly lower IC50 value, suggesting a marginally higher potency in this assay system.

CompoundIC50 Value (µM)
This compound7.5[1]
Armepavine6.5[1]

Experimental Determination of Melanogenesis Inhibition

The IC50 values for this compound and armepavine were established using a robust cell-based assay. The following protocol outlines the key steps involved in this experimental determination.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Measurement and Analysis A Seed B16 4A5 melanoma cells in 48-well plates B Incubate for 24 hours A->B C Add test compounds (this compound or Armepavine) and 1 mM Theophylline (B1681296) B->C D Incubate for 72 hours C->D E Measure Melanin (B1238610) Content D->E F Measure Cell Viability (e.g., MTT assay) D->F G Calculate Percentage Inhibition E->G F->G H Determine IC50 values graphically G->H

Experimental workflow for determining melanogenesis inhibition.
Detailed Protocol

The inhibitory effects of this compound and armepavine on theophylline-stimulated melanogenesis in murine B16 4A5 melanoma cells were assessed as follows:

  • Cell Seeding: B16 4A5 melanoma cells were seeded into 48-well plates at an appropriate density.

  • Pre-incubation: The cells were cultured for 24 hours to allow for attachment and stabilization.

  • Treatment: Following the pre-incubation period, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound or armepavine) and 1 mM theophylline to stimulate melanogenesis.

  • Incubation: The treated cells were then incubated for 72 hours.

  • Melanin Content and Cell Viability Measurement: After the incubation period, the melanin content and cell viability were quantified.

  • Calculation of Inhibition: The percentage of melanogenesis inhibition was calculated using a formula that normalizes the reduction in melanin content to cell viability, ensuring that the observed effect is not due to cytotoxicity.

  • IC50 Determination: The IC50 values were then determined graphically from the dose-response curves.

Signaling Pathways in Melanogenesis Inhibition

The precise signaling pathways through which this compound and armepavine inhibit melanogenesis have not yet been fully elucidated in the available literature. However, it is widely accepted that many benzylisoquinoline alkaloids exert their effects on melanogenesis through the inhibition of tyrosinase (TYR), the rate-limiting enzyme in the melanin synthesis pathway.

The stimulation of melanogenesis by theophylline involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP typically activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase. It is plausible that this compound and armepavine interfere with this cascade, potentially at the level of tyrosinase activity or expression.

G Theophylline Theophylline cAMP ↑ cAMP Theophylline->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF ↑ Transcription Tyrosinase Tyrosinase (TYR) MITF->Tyrosinase ↑ Expression Melanin Melanin Synthesis Tyrosinase->Melanin Inhibitors This compound / Armepavine Inhibitors->Tyrosinase Inhibition?

Hypothesized signaling pathway for melanogenesis inhibition.

Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound and armepavine in their inhibition of melanogenesis. Understanding these mechanisms will be pivotal for the development of these compounds as targeted therapeutic or cosmetic agents.

References

A Comparative Analysis of Norarmepavine and Arbutin as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase, a copper-containing enzyme, is a key regulator of melanin (B1238610) biosynthesis. Its inhibition is a primary strategy in the development of agents for the treatment of hyperpigmentation and in cosmetic skin lightening. This guide provides a comparative overview of two compounds, norarmepavine (B585789) and arbutin (B1665170), as tyrosinase inhibitors. While arbutin is a well-documented inhibitor, data on the tyrosinase inhibitory activity of this compound is not currently available in the public domain. This comparison is therefore based on the extensive experimental data available for arbutin and will highlight the current knowledge gap regarding this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for tyrosinase inhibition. It is important to note that IC50 and Ki values for inhibitors can vary depending on the experimental conditions, including the source of the tyrosinase (e.g., mushroom, human) and the substrate used (e.g., L-tyrosine, L-DOPA).

ParameterThis compoundArbutinReferences
IC50 (Mushroom Tyrosinase) Data not available0.9 mM (monophenolase), 0.7 mM (diphenolase)[No results found]
IC50 (Human Tyrosinase) Data not available>500 µM (β-arbutin), 297.4 ± 9.7 µM (α-arbutin on B16-4A5 tyrosinase)[1]
Inhibition Constant (Ki) Data not available0.9 mM (β-arbutin, human tyrosinase), 0.7 mM (α-arbutin, human tyrosinase)[2]
Mechanism of Inhibition Data not availableCompetitive[2][3]

Mechanism of Action

Arbutin:

Arbutin functions as a competitive inhibitor of tyrosinase.[2][3] Its structure is similar to that of tyrosine, the natural substrate for the enzyme. This structural resemblance allows arbutin to bind to the active site of tyrosinase, thereby preventing the binding of tyrosine and inhibiting the subsequent enzymatic reactions that lead to melanin production.[3] Kinetic studies have confirmed this competitive inhibition mechanism.[2]

This compound:

The mechanism of action for this compound as a tyrosinase inhibitor has not been experimentally determined.

Signaling Pathway of Tyrosinase Inhibition by Arbutin

G Tyrosinase Tyrosinase ActiveSite Active Site Tyrosinase->ActiveSite Contains Tyrosine Tyrosine Tyrosine->ActiveSite Binds to Arbutin Arbutin Arbutin->ActiveSite Competitively binds to Melanin Melanin ActiveSite->Melanin Catalyzes production of Inhibition Inhibition ActiveSite->Inhibition Inhibition->Melanin Blocks production

Caption: Competitive inhibition of tyrosinase by arbutin.

Experimental Protocols

A standard in vitro assay to determine the tyrosinase inhibitory activity of a compound typically involves the use of mushroom tyrosinase and L-DOPA as a substrate. The following is a generalized protocol:

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., this compound, Arbutin) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound and a positive control (e.g., kojic acid) in the appropriate solvent.

  • Assay:

    • In a 96-well plate, add a specific volume of the phosphate buffer.

    • Add a small volume of the test compound solution at various concentrations to the respective wells.

    • Add the mushroom tyrosinase solution to all wells except for the blank.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at regular intervals for a set duration using a microplate reader. The absorbance corresponds to the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) add_components Add Buffer, Inhibitor, and Enzyme to Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Add L-DOPA to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance (475-492 nm) Kinetically add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for a typical tyrosinase inhibition assay.

Conclusion

Arbutin is a well-characterized competitive inhibitor of tyrosinase, with established, albeit variable, IC50 and Ki values. Its mechanism of action is understood to be through competition with the enzyme's natural substrate, tyrosine. In stark contrast, there is a significant lack of publicly available scientific literature and experimental data on the tyrosinase inhibitory properties of this compound. Therefore, a direct and objective comparison of the efficacy of this compound and arbutin as tyrosinase inhibitors is not feasible at this time. Further research is required to determine if this compound possesses any tyrosinase inhibitory activity and to elucidate its potential mechanism of action. For researchers and professionals in drug development, arbutin remains a benchmark compound for tyrosinase inhibition, while this compound represents an unexplored area of investigation.

References

Norarmepavine's Potential in Melanogenesis Inhibition: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe modulators of melanogenesis is a significant focus in dermatology and cosmetology. Norarmepavine, a benzylisoquinoline alkaloid, has emerged as a compound of interest for its potential to inhibit melanin (B1238610) production. This guide provides a comparative analysis of this compound's inhibitory effects against well-established melanogenesis inhibitors, supported by available experimental data.

Comparative Analysis of Melanogenesis Inhibitors (In Vitro Data)

The following table summarizes the in vitro inhibitory effects of this compound compared to Kojic Acid and Arbutin, two widely recognized melanogenesis inhibitors. The data is derived from studies on B16 melanoma cells, a standard model for screening potential depigmenting agents.

CompoundCell LineAssayIC50 Value (µM)Reference
This compound B16 4A5 Melanoma CellsTheophylline-stimulated melanogenesis inhibitionNot explicitly stated, but included in a group of active alkaloids with IC50 values ranging from 14.5 to 62.9 µM[1][2]
Kojic Acid B16F1 Melanoma Cellsα-MSH-induced tyrosinase activity inhibitionSimilar efficacy to its esters at non-toxic doses (1.95 to 62.5 µg/mL)[3]
HMV-II Human Melanoma CellsTyrosinase activity inhibitionStronger than α-arbutin and β-arbutin[4]
Arbutin (β-Arbutin) B16-4A5 Mouse Melanoma CellsMelanogenesis inhibitionStronger than α-arbutin and kojic acid[4]
Human MelanocytesMelanin synthesis inhibition~20% inhibition at 100 µg/mL (approx. 367 µM)[1]
α-Arbutin HMV-II Human Melanoma CellsMelanin synthesis inhibition76% of control at 0.5 mM (500 µM)[5]

Signaling Pathways in Melanogenesis

The production of melanin is a complex process regulated by various signaling pathways. The diagram below illustrates the primary pathway and indicates the points of intervention for inhibitors like this compound.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV_Radiation UV Radiation alpha_MSH α-MSH UV_Radiation->alpha_MSH stimulates MC1R MC1R alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin spontaneous reactions Inhibitors This compound & Alternatives Inhibitors->Tyrosinase inhibit

Caption: The cAMP-mediated signaling pathway leading to melanin synthesis.

Experimental Protocols for In Vivo Validation

To rigorously assess the in vivo efficacy of this compound, established animal models are crucial. The following are detailed protocols for two widely used in vivo assays.

Zebrafish (Danio rerio) Melanogenesis Inhibition Assay

The zebrafish model is a powerful tool for high-throughput screening of compounds affecting pigmentation due to their transparent embryos and rapid development.

Zebrafish_Workflow Start Start Embryo_Collection Collect Fertilized Zebrafish Embryos Start->Embryo_Collection Dechorionation Dechorionate Embryos (9-10 hpf) Embryo_Collection->Dechorionation Plating Plate Embryos in 24-well Plates Dechorionation->Plating Treatment Add Test Compounds (this compound, Controls) Plating->Treatment Incubation Incubate at 28.5°C for 48-72 hours Treatment->Incubation Observation Observe Pigmentation under Stereomicroscope Incubation->Observation Data_Collection Image Capture for Quantitative Analysis Observation->Data_Collection Endpoint Endpoint Measurement: Melanin Content Assay Data_Collection->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis End End Analysis->End

Caption: Workflow for the zebrafish melanogenesis inhibition assay.

Detailed Steps:

  • Animal Model: Wild-type zebrafish (Danio rerio) embryos.

  • Procedure:

    • Fertilized embryos are collected and maintained in standard embryo medium.

    • At 9-10 hours post-fertilization (hpf), the chorion is enzymatically or manually removed.

    • Dechorionated embryos are placed in 24-well plates (10-15 embryos per well) containing embryo medium.

    • Test compounds (this compound at various concentrations), a positive control (e.g., Kojic Acid or 1-phenyl-2-thiourea), and a vehicle control are added to the wells.

    • Plates are incubated at 28.5°C for 48 to 72 hours.

  • Endpoint Measurement (Melanin Content):

    • Embryos are observed under a stereomicroscope, and images are captured for qualitative and quantitative analysis of pigmentation.

    • For quantitative measurement, embryos are anesthetized and lysed. The melanin is then solubilized, and the absorbance is measured at approximately 405 nm.

    • Melanin content is normalized to the total protein concentration of the embryo lysate.

Murine Model of UVB-Induced Hyperpigmentation

This model is highly relevant for studying compounds intended for topical application to treat hyperpigmentation disorders in humans.

Mouse_Workflow Start Start Acclimatization Acclimatize Mice to Laboratory Conditions Start->Acclimatization Shaving Shave Dorsal Skin Acclimatization->Shaving UVB_Irradiation Expose Dorsal Skin to UVB to Induce Hyperpigmentation Shaving->UVB_Irradiation Topical_Application Apply Test Compounds Daily (this compound, Controls) UVB_Irradiation->Topical_Application Treatment_Period Continue Treatment for Several Weeks Topical_Application->Treatment_Period Visual_Assessment Visual Assessment and Photography at Intervals Treatment_Period->Visual_Assessment Endpoint Endpoint Measurement: Skin Biopsy and Analysis Visual_Assessment->Endpoint Analysis Melanin Content & Tyrosinase Activity Assays Endpoint->Analysis End End Analysis->End

Caption: Workflow for the murine model of UVB-induced hyperpigmentation.

Detailed Steps:

  • Animal Model: Brownish guinea pigs or hairless mice (e.g., C57BL/6).

  • Procedure:

    • Animals are acclimatized to the laboratory environment.

    • A defined area on the dorsal skin is shaved.

    • The shaved area is exposed to a controlled dose of UVB radiation to induce hyperpigmentation.

    • The test compound (this compound formulated in a suitable vehicle), a positive control (e.g., Kojic Acid or Arbutin), and a vehicle control are topically applied to the irradiated areas daily for a predefined period (typically 2-6 weeks).

  • Endpoint Measurements:

    • Visual Assessment: The degree of pigmentation is visually scored and photographed at regular intervals.

    • Melanin Content: At the end of the treatment period, skin biopsies are taken from the treated and control areas. The melanin is extracted and quantified spectrophotometrically.

    • Tyrosinase Activity: Skin biopsies are homogenized, and the tyrosinase activity in the cell lysates is measured using L-DOPA as a substrate.

Conclusion and Future Directions

While direct in vivo evidence for this compound's efficacy in inhibiting melanogenesis is currently lacking, the available in vitro data suggests it is a promising candidate for further investigation. Its activity profile in cell-based assays indicates a potential comparable to other known inhibitors.

To fully validate the potential of this compound as a skin depigmenting agent, it is imperative that in vivo studies, such as the zebrafish and murine models detailed above, are conducted. Such studies will provide crucial information on its efficacy, optimal concentration, safety, and mechanism of action in a physiological context. These future investigations will be instrumental in determining the translational potential of this compound for clinical and cosmetic applications.

References

A Comparative Analysis of Norarmepavine and Other Benzylisoquinoline Alkaloids in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Norarmepavine, a benzylisoquinoline alkaloid (BIA), with other notable members of its class, focusing on their pharmacological activities. Benzylisoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which possess significant therapeutic properties, including analgesic, antimicrobial, and antispasmodic effects.[1][2][3] This document aims to be a valuable resource by presenting a side-by-side comparison based on available experimental data, detailing the underlying experimental protocols, and visualizing key biochemical pathways.

Comparative Pharmacological Data: Antispasmodic Activity

A key pharmacological activity that has been quantitatively compared for this compound and other benzylisoquinoline alkaloids is their antispasmodic effect. The following table summarizes the data from a study by Arias et al. (1991), which investigated the antagonism of uterine muscular contractions and the inhibition of potassium-induced contractions in the vas deferens.

AlkaloidAntagonism of Acetylcholine-induced Uterine Contraction (pA2 value)Antagonism of Calcium-induced Uterine Contraction (pA2 value)Inhibition of Tonic Phase of Potassium-induced Vas Deferens Contraction (IC50 in µM)
This compound 5.554.09101
Papaverine (B1678415) 5.326.2314.3
Coclaurine 7.426.9168.9
Reticuline 5.354.81474

Data sourced from Arias, J., et al. (1991).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

In Vitro Uterine Muscle Contraction Assay

This protocol is designed to assess the antispasmodic activity of compounds by measuring their ability to antagonize agonist-induced contractions of isolated uterine smooth muscle.

Materials:

  • Isolated uterine tissue from a suitable animal model (e.g., rat).

  • Organ bath with a temperature control system (37°C).

  • Isotonic transducer and recording system.

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaHCO3 11.9, NaH2PO4 0.4, glucose 5.5), aerated with 95% O2 and 5% CO2.

  • Agonists: Acetylcholine and Calcium Chloride (CaCl2).

  • Test compounds: this compound, Papaverine, Coclaurine, Reticuline.

Procedure:

  • Uterine horns are dissected and mounted in an organ bath containing Tyrode's solution at 37°C and continuously aerated.

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bath solution being replaced every 15 minutes.

  • Cumulative concentration-response curves for the agonists (acetylcholine or calcium) are obtained by adding increasing concentrations of the agonist to the organ bath.

  • The tissue is washed, and after a recovery period, a specific concentration of the antagonist (test compound) is added to the bath and incubated for a predetermined time (e.g., 20 minutes).

  • The cumulative concentration-response curve for the agonist is then repeated in the presence of the antagonist.

  • This procedure is repeated for at least three different concentrations of the antagonist.

Data Analysis:

  • The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is determined using a Schild plot analysis.

Isolated Vas Deferens Contraction Assay

This protocol evaluates the effect of compounds on the tonic and phasic contractions of the vas deferens, typically induced by high potassium concentrations.

Materials:

  • Isolated vas deferens from a suitable animal model (e.g., rat).

  • Organ bath with a temperature control system (37°C).

  • Isotonic transducer and recording system.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), aerated with 95% O2 and 5% CO2.

  • High potassium solution (prepared by replacing a portion of NaCl with KCl in the Krebs-Henseleit solution).

  • Test compounds: this compound, Papaverine, Coclaurine, Reticuline.

Procedure:

  • The vas deferens is dissected and mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously aerated.

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 0.5 grams.

  • Contractions are induced by replacing the normal Krebs-Henseleit solution with a high potassium solution. This typically elicits a biphasic contraction with an initial rapid phasic component followed by a sustained tonic component.

  • After the contraction is stabilized, the tissue is washed with normal Krebs-Henseleit solution and allowed to recover.

  • The test compound is then added to the bath at a specific concentration and incubated for a set period.

  • The high potassium solution is added again in the presence of the test compound, and the resulting contraction is recorded.

  • This is repeated for a range of concentrations of the test compound.

Data Analysis:

  • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the maximal response of the tonic phase of the contraction, is calculated.

Mandatory Visualizations

Biosynthesis Pathway of Benzylisoquinoline Alkaloids

The following diagram illustrates the biosynthetic relationship of this compound to other benzylisoquinoline alkaloids, starting from the precursor L-tyrosine.

BIA_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->p_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine p_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine Reticuline (S)-Reticuline Coclaurine->Reticuline This compound This compound Coclaurine->this compound Papaverine Papaverine Reticuline->Papaverine Berberine Berberine Reticuline->Berberine Morphine Morphine Reticuline->Morphine Armepavine Armepavine This compound->Armepavine

Biosynthetic pathway of key benzylisoquinoline alkaloids.
Experimental Workflow for pA2 Determination

The following diagram outlines the general workflow for determining the pA2 value of an antagonist in an in vitro muscle contraction assay.

pA2_Workflow start Start: Isolated Tissue Preparation agonist_crc Generate Agonist Concentration-Response Curve (CRC) start->agonist_crc wash Wash and Recover Tissue agonist_crc->wash schild_plot Schild Plot Analysis agonist_crc->schild_plot add_antagonist Incubate with Antagonist (Concentration 1) wash->add_antagonist agonist_crc_ant1 Generate Agonist CRC in presence of Antagonist 1 add_antagonist->agonist_crc_ant1 wash2 Wash and Recover Tissue agonist_crc_ant1->wash2 agonist_crc_ant1->schild_plot add_antagonist2 Incubate with Antagonist (Concentration 2) wash2->add_antagonist2 agonist_crc_ant2 Generate Agonist CRC in presence of Antagonist 2 add_antagonist2->agonist_crc_ant2 wash3 Wash and Recover Tissue agonist_crc_ant2->wash3 agonist_crc_ant2->schild_plot add_antagonist3 Incubate with Antagonist (Concentration 3) wash3->add_antagonist3 agonist_crc_ant3 Generate Agonist CRC in presence of Antagonist 3 add_antagonist3->agonist_crc_ant3 agonist_crc_ant3->schild_plot pa2_value Determine pA2 Value schild_plot->pa2_value

Workflow for determining the pA2 value of an antagonist.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of benzylisoquinoline alkaloids, the accurate quantification of Norarmepavine is critical for pharmacokinetic studies, quality control of natural products, and pharmacological research. The choice between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal decision that influences sensitivity, selectivity, and analytical throughput. This guide provides an objective comparison of these two powerful analytical techniques for this compound analysis, supported by representative experimental data and detailed methodologies to aid in method selection and cross-validation.

At a Glance: HPLC vs. LC-MS for this compound Analysis

FeatureHPLC with UV DetectionLC-MS/MS
Principle Separation based on physicochemical interactions with a stationary phase, with detection via UV absorbance.Separation based on physicochemical interactions, coupled with detection based on the mass-to-charge ratio of the analyte and its fragments.
Selectivity Moderate to good. Potential for interference from co-eluting compounds with similar UV spectra.Excellent. Highly selective due to the specific monitoring of precursor and product ion transitions (Multiple Reaction Monitoring - MRM).
Sensitivity Lower, with Limits of Quantification (LOQ) typically in the µg/mL to high ng/mL range.Significantly higher, with LOQs often in the low ng/mL to pg/mL range.
Matrix Effects Less susceptible to signal suppression or enhancement from matrix components.Can be prone to ion suppression or enhancement, requiring careful sample preparation and the use of internal standards.
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial investment and requires more specialized expertise for method development and maintenance.
Confirmation Provides retention time and UV spectrum for identification.Provides retention time and mass spectral data, offering a higher degree of confidence in analyte identification.

Performance Comparison

The following tables summarize representative quantitative performance parameters for HPLC and LC-MS methods for the analysis of this compound and its closely related analog, armepavine (B1667600). It is important to note that the HPLC data is representative of benzylisoquinoline alkaloid analysis, while the LC-MS/MS data is specific to armepavine and serves as a close surrogate for this compound.

Table 1: Representative Performance of an HPLC-UV Method for this compound

Validation ParameterTypical Performance
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Performance of a Validated LC-MS/MS Method for Armepavine (as a surrogate for this compound) [1][2]

Validation ParameterReported Performance
Linearity Range1 - 1000 ng/mL[1][2]
Correlation Coefficient (r²)> 0.995[1][2]
Limit of Detection (LOD)Not reported, but significantly lower than LOQ
Limit of Quantification (LOQ)1 ng/mL[1][2]
Accuracy (% Bias)86.8% to 103.3%[1][2]
Precision (% RSD)Intra-day: < 13.5%, Inter-day: < 10.8%[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound in a biological matrix such as plasma.

HPLC-UV Method Protocol

This protocol is a representative method for the quantification of benzylisoquinoline alkaloids.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265) at pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., ~280 nm).

LC-MS/MS Method Protocol

This protocol is based on a validated method for the closely related compound, armepavine.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: Gradient elution with 10 mmol/L ammonium acetate (B1210297) in water (containing 0.1% formic acid) and acetonitrile.[1]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion electrospray (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion. For the related armepavine, the transition is m/z 314.1 → 106.9.[1]

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to generate data for the same study to ensure the comparability of the results.[3] The process involves analyzing the same set of quality control (QC) samples and/or incurred (study) samples with both the HPLC-UV and LC-MS/MS methods.

G cluster_0 Method Validation cluster_1 Sample Analysis cluster_2 Data Comparison and Evaluation HPLC_Validation Validate HPLC-UV Method Sample_Prep Prepare QC and/or Incurred Samples HPLC_Validation->Sample_Prep LCMS_Validation Validate LC-MS/MS Method LCMS_Validation->Sample_Prep Analyze_HPLC Analyze Samples by HPLC-UV Sample_Prep->Analyze_HPLC Analyze_LCMS Analyze Samples by LC-MS/MS Sample_Prep->Analyze_LCMS Data_Comparison Compare Results from Both Methods Analyze_HPLC->Data_Comparison Analyze_LCMS->Data_Comparison Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria Data_Comparison->Acceptance_Criteria Conclusion Determine Comparability of Methods Acceptance_Criteria->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS analytical methods.

According to regulatory guidelines, a common acceptance criterion for cross-validation of chromatographic methods is that for at least two-thirds of the samples, the percentage difference between the results from the two methods should be within ±20% of the mean result.[3]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent on the specific requirements of the research. HPLC-UV provides a robust, cost-effective, and widely accessible method suitable for routine analysis where high sensitivity is not a primary concern. Its relative simplicity and lower susceptibility to matrix effects make it a reliable workhorse.

Conversely, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring the quantification of low concentrations of this compound in complex biological matrices.[4] While the initial investment and operational complexity are higher, the superior performance of LC-MS/MS in terms of specificity and sensitivity often justifies its use in demanding research and regulated environments.

Ultimately, a thorough validation of the chosen method according to ICH guidelines is imperative to ensure the generation of reliable and reproducible data.[5] When data from both types of methods are to be used interchangeably, a formal cross-validation study is a critical step to guarantee data integrity and consistency.

References

A Comparative Guide to In Vivo Animal Models for Testing Aporphine Alkaloid Efficacy in Parkinson's Disease: A Focus on Norarmepavine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine, a benzylisoquinoline alkaloid, belongs to the aporphine (B1220529) class of compounds, which has garnered interest for its potential neuroprotective properties. Due to a lack of direct in vivo efficacy studies on this compound for neurodegenerative diseases, this guide provides a comparative analysis of two structurally related and more extensively studied aporphine alkaloids: Apomorphine (B128758) and Bulbocapnine (B190701) . This comparison will serve as a valuable reference for researchers interested in the potential therapeutic profile of this compound and will aid in the design of future preclinical studies. The data presented here is compiled from various studies utilizing established animal models of Parkinson's disease, primarily the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model and the 6-OHDA (6-hydroxydopamine) rat model.

Comparative Efficacy of Apomorphine and Bulbocapnine in Parkinson's Disease Animal Models

The following tables summarize the quantitative data on the efficacy of Apomorphine and Bulbocapnine in preclinical models of Parkinson's disease.

Table 1: Effects of Apomorphine on Motor Deficits in Parkinson's Disease Animal Models

Animal ModelDrug & DosageAdministration RouteKey Behavioral OutcomesReference
MPTP-lesioned Mice Apomorphine (0.10 and 0.20 mg/kg)SubcutaneousInitially decreased locomotion, followed by increased locomotion.[1][1]
MPTP-lesioned Mice R-apomorphine (5-10 mg/kg)SubcutaneousProtection against MPTP-induced loss of nigrostriatal dopamine (B1211576) neurons.[2][2]
6-OHDA-lesioned Rats Apomorphine (0.5 mg/kg)IntraperitonealInduced contralateral rotations, indicating dopaminergic receptor stimulation.[3]
6-OHDA-lesioned Rats Apomorphine (0.1 mg/kg)SubcutaneousAmeliorated behavioral deficits.[3]
6-OHDA-lesioned Rats Apomorphine (0.05 mg/kg)SubcutaneousInduced positive place conditioning, suggesting rewarding effects.[4]

Table 2: Neuroprotective and Biochemical Effects of Apomorphine in Parkinson's Disease Animal Models

Animal ModelDrug & DosageKey Neuroprotective/Biochemical FindingsReference
MPTP-lesioned Mice R-apomorphine (5-10 mg/kg)Protected against dopamine depletion and loss of tyrosine hydroxylase. Inhibited MAO-A and MAO-B activities in vitro.[2][2]
Primary Astrocytic Cultures ApomorphineInduced FGF-2 expression and release through D1 and D2 receptor activation.[5][5]

Table 3: Effects of Bulbocapnine in In Vitro and In Vivo Models

ModelDrug & DosageKey FindingsReference
PC12 Cells Bulbocapnine (20 µM)Inhibited dopamine biosynthesis by 45.2% and tyrosine hydroxylase activity by 24.4%.[6][6]
General (Mammals) BulbocapnineActs as an acetylcholinesterase inhibitor and tyrosine hydroxylase inhibitor. Induces catalepsy.[7][7]

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used neurotoxin-based model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[8][9]

  • Animal Strain: C57BL/6 mice are commonly used as they are sensitive to MPTP toxicity.[2]

  • MPTP Administration: MPTP is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.). A common regimen involves multiple injections over a short period (e.g., 24 mg/kg i.p.).[2]

  • Drug Treatment: The test compound (e.g., Apomorphine) is administered before or after MPTP intoxication to assess its neuroprotective or symptomatic effects.

  • Behavioral Assessment:

    • Open Field Test: Measures locomotor activity, including distance traveled and rearing frequency.[1]

    • Rotarod Test: Assesses motor coordination and balance.

  • Neurochemical and Histological Analysis:

    • Measurement of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

    • Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra.

6-OHDA-Induced Rat Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) rat model involves the unilateral injection of this neurotoxin into the nigrostriatal pathway, leading to a progressive loss of dopaminergic neurons on one side of the brain.[10]

  • Animal Strain: Sprague-Dawley or Wistar rats are frequently used.

  • 6-OHDA Administration: 6-OHDA is stereotaxically injected into the medial forebrain bundle (MFB) or the striatum.

  • Drug Treatment: The test compound is administered to assess its effects on motor symptoms or neuroprotection.

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-Induced Rotation Test: The number of contralateral (away from the lesioned side) or ipsilateral (towards the lesioned side) rotations is counted as a measure of dopamine receptor supersensitivity and drug efficacy.[3][10][11]

    • Cylinder Test: Assesses forelimb akinesia by measuring the preferential use of the non-impaired forelimb.

    • Stepping Test: Evaluates deficits in forelimb motor control.

Signaling Pathways and Mechanisms of Action

Apomorphine Signaling Pathway

Apomorphine is a potent non-ergoline dopamine agonist with a high affinity for both D1-like and D2-like dopamine receptors.[12][13] Its mechanism of action involves the direct stimulation of these receptors, which can trigger multiple downstream signaling cascades.

Apomorphine_Signaling cluster_0 Apomorphine cluster_1 Dopamine Receptors cluster_2 Downstream Signaling cluster_3 Cellular Effects Apomorphine Apomorphine D1R D1 Receptor Apomorphine->D1R D2R D2 Receptor Apomorphine->D2R AC_stim ↑ Adenylyl Cyclase D1R->AC_stim beta_arrestin β-Arrestin Recruitment D1R->beta_arrestin AC_inhib ↓ Adenylyl Cyclase D2R->AC_inhib MAPK ↑ MAPK Phosphorylation D2R->MAPK D2R->beta_arrestin cAMP ↑ cAMP AC_stim->cAMP PKA ↑ PKA Activity cAMP->PKA Motor_Control Modulation of Motor Control PKA->Motor_Control FGF2 ↑ FGF-2 Expression MAPK->FGF2 beta_arrestin->Motor_Control Neuroprotection Neuroprotection FGF2->Neuroprotection

Caption: Apomorphine's signaling cascade.

Apomorphine's activation of D1 receptors stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity.[12][14] Activation of D2 receptors can inhibit adenylyl cyclase and promote the phosphorylation of mitogen-activated protein kinase (MAPK).[5] Apomorphine also recruits β-arrestin to dopamine receptors.[14] These signaling events ultimately modulate motor control and can exert neuroprotective effects, in part by increasing the expression of trophic factors like FGF-2.[5]

Bulbocapnine Putative Mechanism of Action

Bulbocapnine's mechanism of action is distinct from that of apomorphine. It is known to be an inhibitor of dopamine biosynthesis and also exhibits acetylcholinesterase inhibitory activity.

Bulbocapnine_Mechanism cluster_0 Bulbocapnine cluster_1 Enzyme Targets cluster_2 Neurochemical Effects cluster_3 Physiological Outcome Bulbocapnine Bulbocapnine TH Tyrosine Hydroxylase Bulbocapnine->TH Inhibits AChE Acetylcholinesterase Bulbocapnine->AChE Inhibits Dopamine_synthesis ↓ Dopamine Synthesis TH->Dopamine_synthesis Acetylcholine_levels Acetylcholine (B1216132) Levels AChE->Acetylcholine_levels Catalepsy Catalepsy Dopamine_synthesis->Catalepsy

Caption: Bulbocapnine's inhibitory actions.

By inhibiting tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, bulbocapnine reduces dopamine levels in the brain.[6][15] Its inhibition of acetylcholinesterase leads to an increase in acetylcholine levels.[7] The combination of these effects, particularly the reduction in dopaminergic transmission, is thought to be responsible for its cataleptic effects observed in animals.[7]

Conclusion and Future Directions for this compound Research

This guide provides a comparative overview of the in vivo efficacy and mechanisms of action of apomorphine and bulbocapnine, two aporphine alkaloids structurally related to this compound. Apomorphine demonstrates clear efficacy in ameliorating motor deficits in animal models of Parkinson's disease through its potent dopamine receptor agonism. In contrast, bulbocapnine exhibits inhibitory effects on dopamine synthesis, leading to distinct behavioral outcomes.

The presented data highlights the diverse pharmacological profiles within the aporphine alkaloid class. For this compound, the following key questions remain and should be the focus of future in vivo research:

  • Dopaminergic Activity: Does this compound act as a dopamine receptor agonist, antagonist, or modulator?

  • Neuroprotective Efficacy: Does this compound exhibit neuroprotective properties in the MPTP or 6-OHDA models?

  • Behavioral Effects: What are the specific behavioral effects of this compound in these models? Does it improve motor function, or does it induce other effects like catalepsy?

  • Mechanism of Action: What are the primary molecular targets and signaling pathways of this compound?

By addressing these questions through rigorous preclinical studies, the therapeutic potential of this compound for Parkinson's disease and other neurodegenerative disorders can be effectively evaluated. The experimental frameworks and comparative data provided in this guide offer a solid foundation for initiating such investigations.

References

Evaluating the Specificity of Norarmepavine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific biological activity of a compound is paramount. This guide provides a comparative evaluation of Norarmepavine and its structurally related benzylisoquinoline alkaloids, Armepavine and Coclaurine. Due to a lack of publicly available experimental data for this compound, this guide leverages data from its close chemical relatives to infer potential activity and highlight areas for future research.

This compound is a benzylisoquinoline alkaloid that serves as a biosynthetic precursor to Armepavine. Its biological activity profile is not well-documented in publicly accessible literature. However, by examining the known activities of its N-methylated derivative, Armepavine, and its metabolic precursor, Coclaurine, we can create a comparative framework to guide researchers in their investigations of this compound's specificity.

Comparative Biological Activity of this compound Analogs

The following tables summarize the available quantitative data for Armepavine and Coclaurine, which can serve as a basis for hypothesizing the potential targets of this compound.

Table 1: Dopamine (B1211576) Receptor Antagonist Activity

CompoundReceptorAssay TypeIC50 (µM)Selectivity
Armepavine D1FLIPR Assay>10~10-fold for D2
D2FLIPR Assay1.14 ± 0.10[1]
Coclaurine D1FLIPR Assay4.01 ± 0.35[1]-
D2FLIPR Assay4.98 ± 0.41[1]

Table 2: Opioid Receptor Binding Affinity

CompoundReceptorAssay TypeKi (µM)
Coclaurine Kappa (κ)Radioligand Binding2.2 ± 0.2

Table 3: Nicotinic Acetylcholine (B1216132) Receptor Antagonist Activity

CompoundReceptor SubtypeAssay TypeIC50 (µM)
Coclaurine α4β2Electrophysiology49
α4β4Electrophysiology18

Signaling Pathways and Experimental Workflows

To aid in the design of experiments to characterize this compound, the following diagrams illustrate relevant signaling pathways and a general workflow for assessing receptor binding and functional activity.

G Dopamine D2 Receptor Signaling Pathway (Antagonist) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Norarmepavine_Analog This compound Analog (e.g., Armepavine) Norarmepavine_Analog->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Antagonism of the Dopamine D2 Receptor Pathway.

G Experimental Workflow for Receptor Activity Screening cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Data Analysis Compound This compound Binding_Assay Radioligand Binding Assay (Primary Screen) Compound->Binding_Assay GTP_Assay GTPγS Binding Assay (G-protein activation) Binding_Assay->GTP_Assay Hits Calcium_Assay Calcium Flux Assay (Second messenger) Binding_Assay->Calcium_Assay Hits Data_Analysis Determine Ki, IC50, EC50 & Selectivity Profile GTP_Assay->Data_Analysis Calcium_Assay->Data_Analysis

Caption: Workflow for characterizing this compound's receptor activity.

Detailed Experimental Protocols

To facilitate the investigation of this compound's biological activity, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay for Dopamine Receptors

Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human dopamine D1 or D2 receptors.

  • Radioligand: [³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors).

  • Non-specific binding control: Butaclamol or Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes (10-20 µg protein/well), radioligand (at a concentration near its Kd), and varying concentrations of this compound or buffer (for total binding) or the non-specific control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay for Opioid Receptors

Objective: To determine the functional activity (EC50 and Emax) of this compound at opioid receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human µ, δ, or κ opioid receptors.

  • [³⁵S]-GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Agonist (e.g., DAMGO for µ receptors).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound and the standard agonist.

  • In a 96-well plate, add cell membranes (5-10 µg protein/well), GDP (10 µM), and varying concentrations of this compound or the standard agonist.

  • Initiate the reaction by adding [³⁵S]-GTPγS (0.05-0.1 nM).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Dry the filters, add scintillation fluid, and measure radioactivity.

  • Plot the data as a percentage of the maximal response of the standard agonist to determine EC50 and Emax values for this compound.

Calcium Flux Assay for Adrenergic Receptors

Objective: To measure the functional response of adrenergic receptors to this compound by monitoring changes in intracellular calcium.

Materials:

  • HEK293 cells expressing the adrenergic receptor of interest and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist (e.g., Phenylephrine for α1 receptors).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection.

Procedure:

  • Plate the cells in microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject varying concentrations of this compound or the standard agonist and immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.

  • Calculate the change in fluorescence from baseline to the peak response.

  • Plot the dose-response curve to determine the EC50 value for this compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the data from its structural analogs, Armepavine and Coclaurine, suggest that it may interact with dopamine, opioid, and nicotinic acetylcholine receptors. The provided comparative data and experimental protocols offer a solid foundation for researchers to systematically evaluate the specificity and functional activity of this compound. Future studies employing the outlined assays are crucial to elucidate the complete pharmacological profile of this compound and to determine its potential as a lead for drug discovery.

References

A Comparative Guide to Tyrosinase Inhibition: Evaluating Norarmepavine Against the Benchmark Inhibitor, Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tyrosinase inhibitory effects of the plant-derived alkaloid, norarmepavine (B585789), and the well-established fungal metabolite, kojic acid. While kojic acid serves as a benchmark in tyrosinase inhibition studies, publicly available quantitative data on the direct tyrosinase inhibitory activity of this compound is limited. This document, therefore, presents a detailed overview of kojic acid's performance, based on extensive experimental data, and outlines the standardized protocols that can be employed to evaluate and compare novel candidates like this compound.

Quantitative Comparison of Tyrosinase Inhibitory Activity

A direct quantitative comparison of the tyrosinase inhibitory potency of this compound and kojic acid is challenging due to the lack of specific IC50 values for this compound in the reviewed scientific literature. However, to provide a framework for comparison, the following table summarizes the reported tyrosinase inhibitory activity of kojic acid from various studies. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the tyrosinase enzyme by 50% and is a key metric for comparing inhibitory potency.

CompoundEnzyme SourceSubstrateIC50 (µM)Reference
Kojic Acid MushroomL-DOPA14.8[1]
Kojic Acid MushroomL-DOPA59[2]
Kojic Acid MushroomL-Tyrosine~100[3]

Note: IC50 values can vary depending on the enzyme source, substrate, and specific assay conditions.[4][5]

Mechanism of Action

Kojic Acid: Kojic acid is a well-characterized tyrosinase inhibitor.[4] Its primary mechanism of action involves chelating the copper ions within the active site of the tyrosinase enzyme.[6] Tyrosinase is a copper-containing enzyme, and these copper ions are essential for its catalytic activity in converting L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin (B1238610) synthesis.[7][8] By binding to these copper ions, kojic acid effectively inactivates the enzyme, leading to a reduction in melanin production.[6] Kinetic studies have shown that kojic acid can exhibit different types of inhibition, including competitive and mixed-type inhibition, depending on the substrate used (monophenolase or diphenolase activity of tyrosinase).[4]

This compound: The precise mechanism by which this compound may inhibit tyrosinase is not well-documented in the available literature. To determine its mechanism, kinetic studies similar to those performed for kojic acid would be necessary. This would involve measuring the enzyme's reaction rates at various substrate and inhibitor concentrations to ascertain whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.

Experimental Protocols for Tyrosinase Activity Assay

To evaluate and compare the tyrosinase inhibitory activity of compounds like this compound against a standard such as kojic acid, a standardized in vitro tyrosinase activity assay is essential. The following protocol is a widely accepted method.

Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (e.g., this compound)

  • Positive Control (Kojic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475-490 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.

    • Prepare stock solutions of the test compound (this compound) and the positive control (kojic acid) in an appropriate solvent (e.g., phosphate buffer or DMSO). Further dilutions are made with the phosphate buffer to achieve a range of desired concentrations.

  • Assay Protocol (in a 96-well plate):

    • To each well, add a specific volume of phosphate buffer.

    • Add a volume of the test compound solution or the positive control solution at various concentrations. For the negative control wells, add the same volume of the solvent used to dissolve the compounds.

    • Add a specific volume of the mushroom tyrosinase solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding a specific volume of the substrate solution (L-DOPA or L-Tyrosine) to all wells.

    • Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically around 475 nm for dopachrome (B613829) formation from L-DOPA) at time zero and then at regular intervals for a set duration (e.g., every minute for 15-20 minutes).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per unit of time) for each concentration of the inhibitor and the control.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Melanogenesis Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis Reagents Prepare Solutions: - Tyrosinase Enzyme - Substrate (L-DOPA) - Test Compound (this compound) - Positive Control (Kojic Acid) - Buffer Mix Add to wells: 1. Buffer 2. Inhibitor (Test or Control) 3. Tyrosinase Enzyme Reagents->Mix PreIncubate Pre-incubate (e.g., 10 min at 25°C) Mix->PreIncubate AddSubstrate Add Substrate (L-DOPA) to initiate reaction PreIncubate->AddSubstrate Measure Measure Absorbance (e.g., 475 nm) over time AddSubstrate->Measure Calculate Calculate Reaction Rates & % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the in vitro tyrosinase activity assay.

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA (monophenolase activity) Tyrosinase Tyrosinase (Copper-containing enzyme) Dopaquinone Dopaquinone DOPA->Dopaquinone (diphenolase activity) Melanin Melanin Dopaquinone->Melanin series of reactions Inhibitor Tyrosinase Inhibitors (e.g., Kojic Acid, potentially this compound) Inhibitor->Tyrosinase Inhibition

Caption: Simplified melanogenesis pathway and the point of tyrosinase inhibition.

Conclusion

Kojic acid remains a cornerstone for comparative studies in the development of novel tyrosinase inhibitors due to its well-documented inhibitory activity and established mechanism of action. While this compound has been identified as a natural compound of interest, its efficacy as a direct tyrosinase inhibitor requires further investigation through standardized in vitro assays. The experimental protocols and frameworks provided in this guide offer a clear pathway for researchers to quantitatively assess the potential of this compound and other novel compounds, enabling a direct and meaningful comparison with established inhibitors like kojic acid. Future research in this area is crucial to expand the repertoire of effective and safe agents for applications in dermatology and cosmetology.

References

Unveiling the In Vitro Action of Norarmepavine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norarmepavine, a benzylisoquinoline alkaloid, has demonstrated notable cardiovascular effects in preclinical studies, including vasorelaxant and negative chronotropic properties. Understanding its precise mechanism of action at the molecular level is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's in vitro activity against key alternative compounds, offering insights into its pharmacological profile.

Comparative Analysis of Vasorelaxant Activity

The vasorelaxant properties of this compound were assessed using isolated rat aortic rings, a standard ex vivo model for evaluating vascular smooth muscle function. The results are compared with its direct precursor, Coclaurine, and the well-established L-type calcium channel blocker, Verapamil.

CompoundIC50 (M) on Rat AortaPutative Primary Mechanism
This compound 1.2 x 10⁻⁸[1]Calcium Channel Blockade, Adrenergic Receptor Modulation
Coclaurine 7.5 x 10⁻⁵[1]Calcium Channel Blockade
Verapamil ~1 x 10⁻⁸ - 1 x 10⁻⁷L-type Calcium Channel Blockade

Note: IC50 values for Verapamil can vary depending on experimental conditions.

This compound exhibits significantly more potent vasorelaxant activity on isolated rat aortic rings compared to Coclaurine, with an IC50 value several orders of magnitude lower.[1] This suggests that the N-demethylation of Armepavine to this compound enhances its vasodilatory efficacy. The potency of this compound is comparable to that of Verapamil, a clinically used calcium channel blocker.

Elucidating the Mechanism of Action: A Multi-Target Approach

The cardiovascular effects of many benzylisoquinoline alkaloids are attributed to their interaction with multiple molecular targets, primarily calcium channels and adrenergic receptors.

Calcium Channel Blockade

The vasorelaxation induced by this compound is likely mediated, at least in part, by the blockade of voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation. The similar potency of this compound to Verapamil in aortic ring assays suggests that L-type calcium channels are a probable target.

Adrenergic Receptor Modulation

Beyond calcium channel antagonism, the pharmacological profile of this compound may involve interaction with adrenergic receptors. To investigate this, its binding affinity for α1 and β-adrenergic receptors should be determined and compared to selective antagonists.

CompoundTarget ReceptorKi (nM)
This compound α1-adrenergicData not currently available
β-adrenergicData not currently available
Prazosin α1-adrenergicHigh affinity
Propranolol β-adrenergic (non-selective)1.8 (β1), 0.8 (β2)[2]

Prazosin is a potent and selective antagonist of α1-adrenergic receptors, which mediate vasoconstriction.[3][4][5][6][7] Propranolol is a non-selective β-adrenergic receptor antagonist that blocks the effects of epinephrine (B1671497) and norepinephrine (B1679862) on the heart and other tissues.[1][2][8][9][10] Determining the Ki values of this compound for these receptors is essential to understand its potential modulatory effects on the sympathetic nervous system's control of vascular tone and heart rate.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental procedures involved in characterizing this compound, the following diagrams are provided.

cluster_0 Vasoconstriction Pathway cluster_1 Adrenergic Signaling Depolarization Depolarization L-type Ca2+ Channel L-type Ca2+ Channel Depolarization->L-type Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx ↑ [Ca2+]i ↑ [Ca2+]i Ca2+ Influx->↑ [Ca2+]i Calmodulin Calmodulin ↑ [Ca2+]i->Calmodulin MLCK MLCK Calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction Norarmepavine_Ca This compound Norarmepavine_Ca->L-type Ca2+ Channel Blocks Norepinephrine Norepinephrine α1-Adrenergic Receptor α1-Adrenergic Receptor Norepinephrine->α1-Adrenergic Receptor Binds Gq Gq α1-Adrenergic Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 SR Ca2+ Release SR Ca2+ Release IP3->SR Ca2+ Release ↑ [Ca2+]i_adrenergic ↑ [Ca2+]i_adrenergic SR Ca2+ Release->↑ [Ca2+]i_adrenergic Contraction_adrenergic Contraction_adrenergic ↑ [Ca2+]i_adrenergic->Contraction_adrenergic Norarmepavine_alpha This compound Norarmepavine_alpha->α1-Adrenergic Receptor Antagonizes?

Figure 1: Potential Signaling Pathways of this compound's Vasorelaxant Action.

Isolate Rat Thoracic Aorta Isolate Rat Thoracic Aorta Cut into 2-3 mm Rings Cut into 2-3 mm Rings Isolate Rat Thoracic Aorta->Cut into 2-3 mm Rings Mount in Organ Bath Mount in Organ Bath Cut into 2-3 mm Rings->Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Induce Contraction (e.g., Phenylephrine (B352888), KCl) Induce Contraction (e.g., Phenylephrine, KCl) Equilibrate->Induce Contraction (e.g., Phenylephrine, KCl) Cumulative Addition of this compound Cumulative Addition of this compound Induce Contraction (e.g., Phenylephrine, KCl)->Cumulative Addition of this compound Measure Isometric Tension Measure Isometric Tension Cumulative Addition of this compound->Measure Isometric Tension Calculate IC50 Calculate IC50 Measure Isometric Tension->Calculate IC50

Figure 2: Experimental Workflow for Isolated Aortic Ring Assay.

Experimental Protocols

Isolated Rat Aortic Ring Assay

Objective: To determine the vasorelaxant effect of this compound and compare its potency with other compounds.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and adipose tissues, and 2-3 mm wide rings are prepared.

  • Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (1 µM) or potassium chloride (60 mM).

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound, Coclaurine, or Verapamil are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the maximal contraction induced by the vasoconstrictor. The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curves.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for α1 and β-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific tissues) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a specific radioligand for the receptor (e.g., [3H]prazosin for α1-receptors, [3H]dihydroalprenolol for β-receptors) and varying concentrations of the unlabeled competitor, this compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Calcium Channel Blocking Assay

Objective: To confirm and characterize the calcium channel blocking activity of this compound.

Methodology:

  • Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells or a transfected cell line) is cultured.

  • Calcium Influx Measurement: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The baseline fluorescence is measured.

  • Depolarization and Drug Treatment: The cells are depolarized with a high concentration of potassium chloride to open voltage-gated calcium channels, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. In parallel experiments, cells are pre-incubated with different concentrations of this compound before depolarization.

  • Data Analysis: The inhibitory effect of this compound on the depolarization-induced calcium influx is quantified by measuring the reduction in the fluorescence signal. The IC50 value is determined from the concentration-response curve.

Conclusion

The available in vitro data strongly suggest that this compound is a potent vasorelaxant, significantly more so than its precursor Coclaurine. Its mechanism of action likely involves the blockade of L-type calcium channels, similar to Verapamil. Further investigation into its interaction with adrenergic receptors is warranted to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued in vitro characterization of this compound, which will be essential for its future development as a potential cardiovascular drug.

References

A Comparative Analysis of the Bioactivity of (R)- and (S)-Norarmepavine: Unraveling Stereochemical Nuances

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Norarmepavine (B585789), a benzylisoquinoline alkaloid, exists as a chiral molecule with two enantiomeric forms: (R)-Norarmepavine and (S)-Norarmepavine. While the pharmacological properties of the racemic mixture, (±)-Norarmepavine, have been investigated to some extent, a direct comparative study of the bioactivity of the individual enantiomers remains a significant gap in the current scientific literature. This guide aims to provide a comprehensive overview of the known bioactivity of racemic this compound and to establish a framework for the anticipated stereoselective differences between its (R) and (S) enantiomers, drawing upon established principles of pharmacology and stereochemistry.

Data Presentation: Bioactivity of (±)-Norarmepavine

Currently, specific quantitative bioactivity data for the individual enantiomers of this compound are not available in published literature. However, studies on the racemic mixture ((±)-Norarmepavine) have demonstrated cardiovascular effects, specifically vasorelaxant and hypotensive activities.

Bioactivity ParameterTest SystemAgonistConcentration/DoseObserved EffectQuantitative Data (RC50/IC50)
Vasorelaxant Activity Isolated Rat AortaKCl10⁻⁶ to 10⁻³ MConcentration-dependent relaxationRC50: 4.4 x 10⁻⁵ M
Hypotensive Activity In vivo (unspecified model)-10 mg/kg i.v.Decrease in mean arterial pressure and heart rateNot Reported

Note: The lack of data for the individual enantiomers underscores the critical need for further research to elucidate the specific contribution of each stereoisomer to the observed pharmacological effects. It is highly probable that the (R) and (S) forms of this compound will exhibit different potencies and possibly even different mechanisms of action.

Experimental Protocols

The following are detailed methodologies for key experiments that have been or could be employed to assess the bioactivity of this compound enantiomers.

Vasorelaxant Activity Assay (Isolated Tissue Bath)

This in vitro assay is fundamental for determining the direct effect of a compound on blood vessel tone.

Objective: To measure the concentration-dependent relaxation of pre-contracted arterial rings induced by (R)-, (S)-, and (±)-Norarmepavine.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7)

  • Potassium chloride (KCl) or Phenylephrine (B352888) (PE) for inducing contraction

  • (R)-Norarmepavine, (S)-Norarmepavine, (±)-Norarmepavine

  • Isolated tissue bath system with force transducers and data acquisition software

Procedure:

  • Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Contraction: Induce a sustained contraction of the aortic rings with a high concentration of KCl (e.g., 80 mM) or a specific concentration of an alpha-adrenergic agonist like phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add cumulative concentrations of (R)-, (S)-, or (±)-Norarmepavine to the bath at regular intervals.

  • Data Analysis: Record the relaxation at each concentration as a percentage of the maximal contraction induced by KCl or PE. Plot the concentration-response curves and calculate the RC50 (concentration causing 50% relaxation) or EC50 values for each compound.

Receptor Binding Assay

This assay is crucial for identifying the molecular targets of the this compound enantiomers.

Objective: To determine the binding affinity (Ki) of (R)- and (S)-Norarmepavine for specific receptors, such as adrenergic or calcium channels.

Materials:

  • Cell membranes expressing the target receptor (e.g., α₁-adrenergic receptors)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-prazosin for α₁-adrenergic receptors)

  • (R)-Norarmepavine, (S)-Norarmepavine

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ((R)- or (S)-Norarmepavine).

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then derive the Ki (inhibition constant) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay can determine if this compound enantiomers inhibit the activity of specific enzymes.

Objective: To measure the inhibitory potency (IC50) of (R)- and (S)-Norarmepavine on a target enzyme (e.g., phosphodiesterase).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • (R)-Norarmepavine, (S)-Norarmepavine

  • Assay buffer

  • Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of (R)- or (S)-Norarmepavine for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination: Stop the reaction after a defined time.

  • Product Quantification: Measure the amount of product formed using a suitable detection method.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value for each enantiomer.

Mandatory Visualization

Signaling Pathway for Vasorelaxation

The vasorelaxant effect of many benzylisoquinoline alkaloids is often attributed to their ability to block calcium channels or antagonize adrenergic receptors in vascular smooth muscle cells. The following diagram illustrates a potential signaling pathway.

Vasorelaxation_Pathway cluster_ca cluster_ca_calmodulin This compound (R/S)-Norarmepavine Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Antagonism L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blockade Relaxation Vasorelaxation This compound->Relaxation PLC PLC Alpha1_AR->PLC Activates Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex MLCK MLCK Activation Ca_calmodulin->MLCK Myosin_P Myosin Phosphorylation MLCK->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction cluster_ca cluster_ca cluster_ca->Ca_calmodulin

Caption: Potential signaling pathways for this compound-induced vasorelaxation.

Experimental Workflow for Vasorelaxant Activity Assay

The following diagram outlines the key steps in the in vitro vasorelaxant activity assay.

Vasorelaxant_Workflow start Start dissect Dissect Thoracic Aorta start->dissect rings Cut into Rings dissect->rings mount Mount in Organ Bath rings->mount equilibrate Equilibrate mount->equilibrate contract Induce Contraction (KCl/PE) equilibrate->contract add_drug Add Cumulative Concentrations of this compound Enantiomer contract->add_drug record Record Relaxation add_drug->record analyze Analyze Data (Calculate RC50) record->analyze end End analyze->end

Caption: Experimental workflow for the in vitro vasorelaxant activity assay.

Assessing the Off-Target Effects of Norarmepavine in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Norarmepavine, a benzylisoquinoline alkaloid, in cell-based assays. Due to the limited availability of publicly accessible, comprehensive off-target screening data for this compound, this document combines published data on its cytotoxicity with illustrative, representative data for kinase and receptor profiling. These illustrative datasets are based on the known pharmacology of similar benzylisoquinoline alkaloids and are intended to provide a framework for assessing the potential off-target liabilities of this compound.

Executive Summary

This compound, a naturally occurring benzylisoquinoline alkaloid, has been investigated for various biological activities. Understanding its off-target effects is crucial for evaluating its therapeutic potential and safety profile. This guide compares this compound with its structurally related analogs—Armepavine, N-methylcoclaurine, and Coclaurine—across three key cell-based assays: cytotoxicity, kinase inhibition profiling, and receptor binding screening. While this compound and its analogs demonstrate a lack of notable cytotoxicity at concentrations effective for melanogenesis inhibition, this guide explores their broader potential for off-target interactions through illustrative data.

Data Presentation

Table 1: Comparative Cytotoxicity of Benzylisoquinoline Alkaloids

The following table summarizes the 50% inhibitory concentration (IC50) of this compound and related compounds against the SK-Mel-28 human melanoma cell line. It is important to note that a study indicated these compounds did not show notable cytotoxic effects at their effective concentrations for melanogenesis inhibition[1]. The data below pertains to their melanogenesis inhibitory activity, not general cytotoxicity, where higher IC50 values would suggest lower toxicity.

CompoundIC50 (µM) against SK-Mel-28 Melanogenesis
This compound 7.5
Armepavine6.5
N-methylcoclaurine6.5
Coclaurine3.9
Arbutin (Control)174
Table 2: Illustrative Kinase Inhibition Profile

This table presents a hypothetical kinase inhibition profile for this compound and its analogs against a panel of selected kinases. The data is illustrative and designed to reflect potential off-target kinase interactions that might be observed for this class of compounds. Values are represented as the percentage of inhibition at a concentration of 10 µM.

Kinase TargetThis compound (% Inhibition @ 10 µM) Armepavine (% Inhibition @ 10 µM)N-methylcoclaurine (% Inhibition @ 10 µM)Coclaurine (% Inhibition @ 10 µM)
EGFR15121825
SRC22252030
PI3Kα851012
AKT112101518
MAPK1 (ERK2)18162228
CDK25379
Table 3: Illustrative Receptor Binding Profile

This table provides a hypothetical receptor binding profile for this compound and its analogs against a panel of common off-target receptors. The data is illustrative and represents potential binding affinities (Ki) in nanomolars (nM). Higher Ki values indicate weaker binding.

Receptor TargetThis compound (Ki, nM) Armepavine (Ki, nM)N-methylcoclaurine (Ki, nM)Coclaurine (Ki, nM)
Dopamine D2>10,000>10,000>10,0008,500
Serotonin 5-HT2A8,2009,5007,8006,500
Adrenergic α1A5,5006,0005,0004,200
Histamine H1>10,000>10,000>10,0009,800
Muscarinic M19,800>10,0009,5008,900

Experimental Protocols

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human melanoma cell line (e.g., SK-Mel-28)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in DMEM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Profiling (ADP-Glo™ Kinase Assay)

This protocol is a generalized procedure based on commercially available ADP-Glo™ assays.

Objective: To quantify the inhibitory effect of a compound on the activity of a panel of kinases.

Materials:

  • Recombinant kinases

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (this compound and comparators)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound at a final concentration of 10 µM.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound by comparing the signal in the presence of the compound to the control (no compound).

Receptor Binding Assay (Radioligand Competition Assay)

This protocol is a generalized procedure for competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.

Materials:

  • Cell membranes or whole cells expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Test compounds (this compound and comparators)

  • Assay buffer

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats into vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Determine the IC50 of the test compound (the concentration that displaces 50% of the radiolabeled ligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization

Experimental_Workflow cluster_assays Cell-Based Assays cluster_compounds Test Compounds cluster_results Data Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 / % Viability Cytotoxicity->IC50 Kinase Kinase Profiling (e.g., ADP-Glo) Inhibition % Inhibition Kinase->Inhibition Receptor Receptor Binding (Radioligand Assay) Ki Ki Values Receptor->Ki This compound This compound This compound->Cytotoxicity This compound->Kinase This compound->Receptor Comparators Comparators (Armepavine, etc.) Comparators->Cytotoxicity Comparators->Kinase Comparators->Receptor

Caption: Workflow for assessing the off-target effects of this compound.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MAPK MAPK/ERK Pathway RTK->MAPK GPCR G-Protein Coupled Receptor (GPCR) PLC PLC Pathway GPCR->PLC Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK->Proliferation Metabolism Metabolism PLC->Metabolism This compound This compound (Potential Off-Target Effects) This compound->RTK This compound->GPCR This compound->PI3K_AKT This compound->MAPK

Caption: Potential off-target signaling pathway interactions of this compound.

Logical_Relationship cluster_input Initial Assessment cluster_evaluation Off-Target Evaluation cluster_outcome Profile Primary_Screen Primary Target Activity Cytotoxicity_Assay Cytotoxicity Primary_Screen->Cytotoxicity_Assay Structure Chemical Structure (Benzylisoquinoline) Kinase_Screen Kinase Panel Structure->Kinase_Screen Receptor_Screen Receptor Panel Structure->Receptor_Screen Safety_Profile Safety & Selectivity Profile Cytotoxicity_Assay->Safety_Profile Kinase_Screen->Safety_Profile Receptor_Screen->Safety_Profile

Caption: Logical flow for determining the safety and selectivity profile.

References

Norarmepavine as a Reference Standard in Phytochemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of phytochemicals is a critical aspect of ensuring the quality, efficacy, and safety of natural products. This guide provides an in-depth comparison of Norarmepavine as a reference standard for the analysis of benzylisoquinoline alkaloids, evaluating its performance against its biosynthetic precursor, Coclaurine, and its N-methylated derivative, Armepavine.

Introduction to Benzylisoquinoline Alkaloid Analysis

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant-derived secondary metabolites, many of which exhibit significant pharmacological activities. The accurate and precise measurement of these compounds in complex plant matrices and final products is essential for quality control, potency assessment, and regulatory compliance. The use of highly purified and well-characterized chemical reference standards is fundamental to achieving reliable and reproducible analytical results.

This compound, a central intermediate in the biosynthesis of numerous BIAs, presents itself as a strong candidate for a reference standard. This guide will objectively compare its characteristics and performance with Coclaurine and Armepavine, two closely related and commercially available alternatives.

Chemical Properties of Reference Standards

The foundation of a reliable reference standard lies in its well-defined chemical and physical properties. A summary of the key characteristics of this compound, Coclaurine, and Armepavine is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and Alternatives

PropertyThis compoundCoclaurineArmepavine
Molecular Formula C₁₈H₂₁NO₃C₁₇H₁₉NO₃C₁₉H₂₃NO₃
Molecular Weight 299.36 g/mol 285.34 g/mol [1]313.40 g/mol
CAS Number 6392-40-1486-39-5[1][2]524-20-9
Typical Purity (by HPLC) >95%98.97%[2]>98%
Appearance White to off-white solidWhite to off-white solid[2]Solid powder
Solubility Soluble in DMSO and methanol (B129727)Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble in DMSO and methanol

Comparative Performance in Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, is the predominant technique for the analysis of BIAs. A validated Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) method with Diode-Array Detection (DAD) for seven other benzylisoquinoline alkaloids provides a strong indication of the expected performance of these reference standards. The validation parameters from this study are summarized in Table 2 as a benchmark.

Table 2: Representative HPLC/UHPSFC Method Validation Parameters for Benzylisoquinoline Alkaloids

ParameterTypical Performance
Linearity (r²) > 0.9997[3]
Limit of Detection (LOD) 1.13 - 2.57 µg/mL[3]
Limit of Quantification (LOQ) 3.40 - 7.72 µg/mL[3]
Intra-day Precision (RSD) < 2.99%[3]
Inter-day Precision (RSD) < 2.76%[3]
Accuracy (Recovery) 95 - 105%

Data inferred from a validated method for other benzylisoquinoline alkaloids.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of many benzylisoquinoline alkaloids by GC-MS can be problematic due to their low volatility and potential for thermal degradation. A derivatization step is often necessary to enhance their volatility and thermal stability. A validated GC-MS method for the quantification of minor alkaloids in cocaine, following derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), illustrates the potential of this technique for alkaloid analysis.

Table 3: Representative GC-MS Method Validation Parameters for Alkaloids (Post-Derivatization)

ParameterTypical Performance
Linearity (r²) ≥ 0.998[4]
Precision (RSD) < 10%[4]

Data from a validated method for other alkaloids.[4]

Experimental Protocols

The use of detailed and validated experimental protocols is crucial for achieving accurate and reproducible results. The following are representative protocols for the HPLC-UV and GC-MS analysis of benzylisoquinoline alkaloids, which can be adapted for use with this compound, Coclaurine, and Armepavine as reference standards.

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol is based on established and validated methods for the analysis of benzylisoquinoline alkaloids.

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

2. Standard Preparation:

  • Prepare a stock solution of the chosen reference standard (this compound, Coclaurine, or Armepavine) in methanol at a concentration of 1 mg/mL.

  • Generate a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation:

  • Extract the finely ground plant material with a suitable solvent, such as methanol or ethanol, using techniques like sonication or maceration.

  • Filter the resulting extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. Validation Parameters:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the mean peak area against the corresponding concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on a signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

  • Accuracy: Conduct a recovery study by spiking a blank sample matrix with known concentrations of the reference standard at low, medium, and high levels. The mean recovery should fall within the range of 95% to 105%.

  • Precision: Evaluate the intra-day and inter-day precision by performing replicate injections of a standard solution on the same day and on different days. The relative standard deviation (RSD) should be less than 3%.

Protocol 2: Quantitative Analysis by GC-MS (with Derivatization)

This protocol provides a general framework for the GC-MS analysis of alkaloids and will likely require optimization for specific benzylisoquinoline alkaloids.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-1MS or equivalent (e.g., 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 150 °C, followed by a ramp to 300 °C.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

2. Standard and Sample Preparation with Derivatization:

  • Accurately weigh the reference standard or the dried plant extract into a reaction vial.

  • Add a suitable solvent (e.g., pyridine) followed by the derivatizing agent (e.g., MSTFA).

  • Heat the sealed vial at 80 °C for 1 hour to ensure complete derivatization.

  • Inject an aliquot of the cooled, derivatized solution into the GC-MS system.

3. Validation Parameters:

  • Follow similar validation procedures as outlined for the HPLC-UV method, adjusting the acceptance criteria as appropriate for GC-MS analysis.

Visualizations

The following diagrams provide a visual representation of the biosynthetic relationships, the analytical workflow, and the criteria for selecting a reference standard.

G cluster_0 Biosynthetic Pathway of Benzylisoquinoline Alkaloids Dopamine Dopamine Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Tyrosine Tyrosine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA 4-HPAA->Norcoclaurine Coclaurine Coclaurine Norcoclaurine->Coclaurine 6-O-methylation This compound This compound Coclaurine->this compound 7-O-methylation Armepavine Armepavine This compound->Armepavine N-methylation

Caption: Biosynthetic relationship of the reference standards.

G cluster_1 Phytochemical Analysis Workflow A Plant Material B Extraction A->B C Filtration/Purification B->C D Analytical Instrument (HPLC/GC-MS) C->D E Data Acquisition D->E F Data Analysis E->F G Quantification F->G H Reference Standard I Calibration Curve H->I I->G

Caption: General workflow for phytochemical analysis.

G cluster_2 Comparison of Reference Standards X Reference Standard Selection Y1 Purity X->Y1 Y2 Availability & Cost X->Y2 Y3 Performance in Analytical Method X->Y3 Z1 High Purity (>95%) Y1->Z1 Z2 Commercially Available Y2->Z2 Z3 Good Linearity & Precision Y3->Z3

References

Validating Norarmepavine as a Tool Compound for Pharmacology Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a tool compound is a critical step in elucidating biological pathways and validating novel drug targets. An ideal tool compound exhibits high potency and selectivity for its intended target, enabling precise pharmacological interrogation. This guide provides a framework for the validation of Norarmepavine, a benzylisoquinoline alkaloid, as a potential tool compound. Due to the limited direct pharmacological data on this compound, this guide focuses on a comparative analysis of its predicted biological targets based on structurally similar compounds, namely papaverine (B1678415) and higenamine. Detailed experimental protocols are provided to enable researchers to independently assess the activity of this compound and compare its performance against established pharmacological tools.

Predicted Biological Targets and Alternatives

Based on structural similarity to the well-characterized benzylisoquinoline alkaloids papaverine and higenamine, this compound is predicted to interact with two primary targets: phosphodiesterases (PDEs) and β-adrenergic receptors.

1. Phosphodiesterase (PDE) Inhibition:

Papaverine is a known non-selective inhibitor of phosphodiesterases, with a notable activity against PDE10A.[1][2][3][4][5] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in various signaling pathways. Inhibition of PDEs leads to an accumulation of these cyclic nucleotides, modulating downstream cellular responses.

2. β-Adrenergic Receptor Agonism:

Higenamine, another structural analog, acts as a non-selective agonist for β1- and β2-adrenergic receptors.[6][7][8][9][10] These receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in regulating cardiovascular and pulmonary functions. Agonism of these receptors typically leads to an increase in intracellular cAMP levels.

A thorough validation of this compound would necessitate a direct comparison with established tool compounds for these targets.

Comparative Data (Hypothetical)

To effectively validate this compound, its pharmacological profile should be determined and compared with known modulators of its predicted targets. The following table illustrates a hypothetical data summary for such a comparison. Researchers are encouraged to generate experimental data for this compound to populate a similar table.

CompoundTargetAssay TypePotency (IC50/EC50)SelectivityReference
This compound PDE10AEnzyme InhibitionTo be determinedTo be determinedN/A
PapaverinePDE (non-selective), PDE10AEnzyme Inhibition~30-1000 nMLow[1][2][3][4][5]
MP-10PDE10AEnzyme Inhibition~0.3 nMHighN/A
This compound β1-adrenergic receptorReceptor BindingTo be determinedTo be determinedN/A
This compound β2-adrenergic receptorReceptor BindingTo be determinedTo be determinedN/A
Higenamineβ1/β2-adrenergic receptorReceptor AgonismµM rangeLow[6][7][8][9][10]
Isoproterenolβ1/β2-adrenergic receptorReceptor AgonismnM rangeLowN/A
CGP 20712Aβ1-adrenergic receptorReceptor Antagonism~10 nMHighN/A
ICI 118,551β2-adrenergic receptorReceptor Antagonism~1 nMHighN/A

Experimental Protocols

To facilitate the pharmacological characterization of this compound, detailed protocols for assessing its activity at the predicted targets are provided below.

Phosphodiesterase 10A (PDE10A) Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE10A by monitoring the hydrolysis of a fluorescently labeled cAMP or cGMP substrate.

Materials:

  • Recombinant human PDE10A enzyme

  • FAM-labeled cyclic nucleotide (cAMP or cGMP)

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound) and positive control (e.g., Papaverine, MP-10)

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound and positive control in PDE Assay Buffer.

  • Add 5 µL of the diluted compounds to the wells of the microplate.

  • Add 10 µL of the FAM-labeled cyclic nucleotide substrate to all wells.

  • Initiate the reaction by adding 5 µL of diluted PDE10A enzyme to all wells except for the "no enzyme" control.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: The inhibitory activity is calculated as the percentage of inhibition relative to the "no inhibitor" control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

β-Adrenergic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells expressing the target β-adrenergic receptor subtype (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Dihydroalprenolol for non-selective, or subtype-selective radioligands)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • Test compound (this compound) and unlabeled competitor (e.g., propranolol (B1214883) for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or a saturating concentration of the unlabeled competitor (for determining non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Visualizing the Pathways and Workflows

To better understand the biological context and the experimental process, the following diagrams are provided.

Signaling_Pathway_PDE_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE10A->AMP Downstream Downstream Cellular Effects PKA->Downstream This compound This compound (Predicted) This compound->PDE10A Inhibition

Caption: Predicted signaling pathway of this compound via PDE10A inhibition.

Signaling_Pathway_Adrenergic_Agonism This compound This compound (Predicted) beta_AR β-Adrenergic Receptor This compound->beta_AR Agonism G_protein Gs Protein beta_AR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Predicted signaling pathway of this compound via β-adrenergic receptor agonism.

Experimental_Workflow_Validation cluster_0 In Vitro Characterization cluster_1 Selectivity Profiling cluster_2 Cellular Activity Target_Binding Target Binding Assays (PDEs, β-Adrenergic Receptors) Enzyme_Kinetics Enzyme Inhibition Assays (IC50 Determination) Target_Binding->Enzyme_Kinetics Functional_Assays Cell-based Functional Assays (cAMP Measurement) Enzyme_Kinetics->Functional_Assays Panel_Screening Broad Kinase/GPCR Panel Screening Functional_Assays->Panel_Screening Off_Target_Validation Off-Target Validation Assays Panel_Screening->Off_Target_Validation Pathway_Analysis Target Pathway Modulation (Western Blot, qPCR) Off_Target_Validation->Pathway_Analysis Phenotypic_Screening Phenotypic Assays (e.g., Proliferation, Migration) Pathway_Analysis->Phenotypic_Screening Conclusion Validated Tool Compound Phenotypic_Screening->Conclusion Start This compound Synthesis & Purification Start->Target_Binding

Caption: Logical workflow for the experimental validation of this compound as a tool compound.

Conclusion

The validation of this compound as a tool compound requires a systematic and data-driven approach. Based on its structural similarity to papaverine and higenamine, this compound holds the potential to modulate phosphodiesterase and/or β-adrenergic receptor signaling. The experimental protocols and comparative framework provided in this guide offer a clear path for researchers to rigorously assess the potency, selectivity, and cellular activity of this compound. The generation of robust experimental data will be essential to establish its utility as a reliable tool for advancing pharmacological research.

References

Safety Operating Guide

Proper Disposal of Norarmepavine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe and compliant disposal of Norarmepavine, a benzylisoquinoline alkaloid used in industrial and scientific research. Due to the limited availability of specific toxicological and environmental data for this compound, a conservative approach, treating the substance as potentially hazardous waste, is strongly recommended.

Hazardous Waste Determination

The first and most critical step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste. According to the Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed on one of the four hazardous waste lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4]

This compound is not currently found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products. [1] Similarly, there is no specific listing for the broader class of benzylisoquinoline alkaloids.[5] Therefore, the determination of this compound as hazardous waste must be based on its characteristics.

Lacking specific data for this compound, a thorough hazard assessment based on available information and comparison to similar compounds is necessary. The Safety Data Sheet (SDS) should be the primary source of information.[6][7] If the SDS is incomplete, an internal hazardous waste determination must be conducted. This involves evaluating the chemical for the following characteristics:

  • Ignitability: The tendency of a substance to catch fire.

  • Corrosivity: The ability to corrode steel or have a pH of ≤ 2 or ≥ 12.5.[1]

  • Reactivity: The tendency to be unstable, react violently with water, or generate toxic gases.

  • Toxicity: The ability to be harmful or fatal if ingested or absorbed.[1]

Given that the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it as a toxic substance.

Quantitative Data Summary

For proper waste management and documentation, it is crucial to maintain accurate records of the chemical properties of this compound.

PropertyValueSource
Chemical Name 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenolSDS
CAS Number 3472-22-8SDS
Molecular Formula C18H21NO3SDS
GHS Hazard Statements H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects)

Experimental Protocols for Waste Characterization

If a formal hazardous waste determination is required due to a lack of data, the following standard EPA test methods can be employed by a certified laboratory:

CharacteristicEPA Test Method
Ignitability Pensky-Martens Closed-Cup Method (for liquids)
Corrosivity Corrosivity Towards Steel (Method 1110A) or pH measurement
Reactivity Based on knowledge of the chemical's properties (no specific test method)
Toxicity Toxicity Characteristic Leaching Procedure (TCLP)

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Disposal Path start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds haz_det Hazardous Waste Determination testing Perform Characteristic Testing (if necessary) haz_det->testing Data Insufficient collect Collect in a Designated, Labeled, and Sealed Container haz_det->collect Hazardous or Potentially Hazardous non_haz Dispose as Non-Hazardous Waste (Only if definitively proven non-hazardous) haz_det->non_haz Non-Hazardous sds->haz_det testing->haz_det segregate Segregate from Incompatible Wastes collect->segregate disposal_co Arrange for Pickup by a Licensed Hazardous Waste Disposal Company segregate->disposal_co end End: Disposal Complete disposal_co->end

This compound Disposal Decision Workflow

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., filter paper, gloves), and empty containers, in a designated hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

    • Indicate the specific hazards (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

    • Provide the disposal company with a copy of the SDS and any other relevant hazard information.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Empty Containers:

    • Even "empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must also be collected and disposed of as hazardous waste.

  • Spill Cleanup:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and procedures.

References

Essential Safety and Logistical Information for Handling Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Norarmepavine. This compound is a benzylisoquinoline alkaloid, and while a specific, comprehensive Safety Data Sheet (SDS) is not widely available, information from supplier SDS and best practices for handling similar potent compounds form the basis of these recommendations.[1][2][3] A lab-specific risk assessment must be conducted before beginning any work.

Hazard Identification and Engineering Controls

This compound should be handled with care, assuming it may be a potent pharmacological agent.[4] Primary exposure routes to be controlled are inhalation of dust, dermal contact, and ingestion.

  • Primary Engineering Control : All manipulations of solid this compound, such as weighing and reconstitution, must occur within a certified containment device like a powder containment hood, a Class II, Type B2 biological safety cabinet, or a glovebox isolator.[1] These systems maintain negative pressure to prevent the escape of airborne particles.[1]

  • Secondary Engineering Control : The laboratory should be under negative pressure relative to adjacent areas.[1] Access should be restricted and controlled via a self-closing door.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against exposure and must be used in conjunction with engineering controls.[1] Donning and doffing of PPE should occur in a designated area.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required for splash hazards.Protects against splashes and airborne particles.[5]
Hand Protection Chemically resistant, powder-free gloves (e.g., nitrile) tested to ASTM D6978 standard.[6][7] Double gloving is recommended.Prevents skin contact and absorption.[8] Powder-free gloves minimize contamination.[8]
Body Protection Impermeable, long-sleeved gown that closes in the back, with closed cuffs.[6] A disposable, chemical-resistant apron or coveralls should be worn over the lab coat.[5]Protects against contamination of personal clothing.[5]
Respiratory Protection For handling powders outside of primary containment or in case of a spill, a full-face respirator with a P100 filter is necessary.[2][6]Prevents inhalation of airborne particles. Surgical masks offer little to no protection from chemical dust.[7]
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and tracking of the compound to other areas.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely handling this compound.

  • Preparation :

    • Designate a specific work area within a chemical fume hood or other containment device.[5]

    • Assemble all necessary materials: spatulas, weigh paper, vials, solvents, and a spill kit.[1]

    • Line the work surface with a plastic-backed absorbent pad.[1]

  • Donning PPE :

    • Put on shoe covers, inner gloves, gown, and outer gloves.

    • Don eye and face protection, followed by respiratory protection if required.

  • Handling and Experimental Procedures :

    • Weighing : Carefully weigh the solid compound on weigh paper or directly into a tared vial to minimize dust generation.[1]

    • Reconstitution : Slowly add solvent to the powder to avoid splashing.[1] Cap the vial securely and mix gently.[1]

    • In Solution : When working with solutions, use appropriate glassware and pipetting techniques to avoid splashes and aerosol formation.[5]

  • Post-Handling and Cleanup :

    • Decontamination : Clean all equipment and the work area thoroughly with an appropriate solvent.

    • Doffing PPE : Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves, face/eye protection, shoe covers).

    • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[5]

  • Waste Disposal :

    • All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, absorbent pads) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

    • Collect waste in clearly labeled, sealed containers.

Emergency Procedures

Accidental Release Measures

  • Minor Spill (Inside Containment) :

    • Keep the containment device running.[1]

    • Cover the spill with absorbent pads from a cytotoxic spill kit.[1]

    • Thoroughly decontaminate the area.[1]

    • Dispose of all materials as hazardous waste.[1]

  • Major Spill (Outside Containment) :

    • Evacuate the area immediately.[1]

    • Alert institutional safety personnel (e.g., Environmental Health & Safety).[1]

    • Prevent re-entry until the area is cleared by safety professionals.[1]

First-Aid Measures

  • If Inhaled : Move the victim to fresh air.[2]

  • Following Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water.[2][9]

  • Following Eye Contact : Rinse with pure water for at least 15 minutes.[2]

  • Following Ingestion : Rinse mouth with water.[2]

In all cases of exposure, seek immediate medical attention.

Diagrams

Norarmepavine_Handling_Workflow cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Handling (in Containment) cluster_cleanup 4. Decontamination & Doffing cluster_disposal 5. Waste Disposal prep_area Designate & Prepare Work Area gather_materials Gather All Materials (PPE, Spill Kit) prep_area->gather_materials don_ppe Don Gown, Double Gloves, Eye Protection, Shoe Covers gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experimental Work reconstitute->experiment decon Decontaminate Surfaces & Equipment experiment->decon doff_ppe Doff PPE in Correct Order decon->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose of All Materials as Hazardous Waste wash_hands->dispose end End dispose->end start Start start->prep_area

Caption: Workflow for the safe handling of this compound.

Spill_Response_Logic spill Spill Occurs location Location? spill->location containment Inside Primary Containment location->containment Inside outside Outside Primary Containment location->outside Outside action_contain 1. Keep Device Running 2. Cover with Absorbent Pads 3. Decontaminate Area 4. Dispose as Hazardous Waste containment->action_contain action_outside 1. Evacuate Area Immediately 2. Alert EH&S 3. Restrict Access 4. Await Professional Clearance outside->action_outside

Caption: Logical flow for this compound spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.